molecular formula C29H44N7O20P3S B15550098 3-Oxo-5,6-dehydrosuberyl-CoA

3-Oxo-5,6-dehydrosuberyl-CoA

货号: B15550098
分子量: 935.7 g/mol
InChI 键: IFFFDKYRRUVOFP-HURBHMQQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

3-oxo-5,6-dehydrosuberyl-CoA is an acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 3-oxo-5,6-dehydrosuberic acid. It is a conjugate acid of a this compound(5-).
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

属性

分子式

C29H44N7O20P3S

分子量

935.7 g/mol

IUPAC 名称

(E)-8-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-6,8-dioxooct-3-enoic acid

InChI

InChI=1S/C29H44N7O20P3S/c1-29(2,24(43)27(44)32-8-7-18(38)31-9-10-60-20(41)11-16(37)5-3-4-6-19(39)40)13-53-59(50,51)56-58(48,49)52-12-17-23(55-57(45,46)47)22(42)28(54-17)36-15-35-21-25(30)33-14-34-26(21)36/h3-4,14-15,17,22-24,28,42-43H,5-13H2,1-2H3,(H,31,38)(H,32,44)(H,39,40)(H,48,49)(H,50,51)(H2,30,33,34)(H2,45,46,47)/b4-3+/t17-,22-,23-,24+,28-/m1/s1

InChI 键

IFFFDKYRRUVOFP-HURBHMQQSA-N

产品来源

United States

Foundational & Exploratory

An In-Depth Technical Guide to 3-Oxo-5,6-dehydrosuberyl-CoA: Structure, Metabolism, and Enzymology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxo-5,6-dehydrosuberyl-CoA is a key metabolic intermediate in the aerobic degradation of phenylacetic acid in various bacteria, including the model organism Escherichia coli. This technical guide provides a comprehensive overview of the structure, biosynthesis, and subsequent enzymatic conversion of this molecule. Detailed information on the enzymes responsible for its formation and breakdown, namely this compound semialdehyde dehydrogenase (PaaZ) and 3-oxo-5,6-didehydrosuberyl-CoA thiolase (PaaJ), is presented. This document is intended to serve as a resource for researchers in microbiology, biochemistry, and drug development who are interested in bacterial aromatic compound metabolism and potential enzymatic targets.

Molecular Structure of this compound

This compound is an acyl-CoA derivative. Its structure is characterized by an eight-carbon dicarboxylic acid backbone, suberic acid, which is modified with a ketone group at the third carbon (C3) and a double bond between the fifth and sixth carbons (C5 and C6). This modified suberyl moiety is attached to Coenzyme A (CoA) via a thioester linkage.

The chemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C29H44N7O20P3S--INVALID-LINK--[1]
Molecular Weight 935.7 g/mol --INVALID-LINK--[1]
IUPAC Name 8-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-6,8-dioxooct-3-enoic acid--INVALID-LINK--[1]
InChI Key IFFFDKYRRUVOFP-KIOIQADTSA-N--INVALID-LINK--[1]
SMILES CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1--INVALID-LINK--N2C=NC3=C(N=CN=C32)N)O">C@HOP(=O)(O)O)--INVALID-LINK--O--INVALID-LINK--[1]

Below is a diagram representing the chemical structure of this compound.

G cluster_CoA Coenzyme A cluster_Suberyl 3-Oxo-5,6-dehydrosuberyl moiety Adenosine Adenosine 3',5'-bisphosphate Pantothenate Pantothenate Adenosine->Pantothenate pyrophosphate linkage Cysteamine Cysteamine Pantothenate->Cysteamine amide linkage Suberyl O C (CH2) C=C (CH2) C=O S Suberyl:f6->Cysteamine thioester linkage Molecule This compound cluster_CoA cluster_CoA cluster_Suberyl cluster_Suberyl

A simplified diagram of this compound.

Biosynthesis and Metabolic Fate

This compound is an intermediate in the phenylacetate catabolic pathway, a metabolic route employed by many bacteria to utilize phenylacetic acid as a carbon and energy source.[2] This pathway involves a series of enzymatic reactions that ultimately convert the aromatic ring of phenylacetate into central metabolic intermediates.

The formation and subsequent conversion of this compound are catalyzed by two key enzymes encoded by the paa gene cluster in E. coli:

  • Formation: this compound is synthesized from its precursor, this compound semialdehyde, by the action of This compound semialdehyde dehydrogenase (PaaZ) .[2] This enzyme is a bifunctional protein that also catalyzes the preceding step in the pathway, the hydrolysis of oxepin-CoA.[2] The dehydrogenase activity is NADP+-dependent.[2]

  • Conversion: this compound is then cleaved by 3-oxo-5,6-didehydrosuberyl-CoA thiolase (PaaJ) . This reaction involves the thiolytic cleavage of the C2-C3 bond, yielding acetyl-CoA and 2,3-didehydroadipyl-CoA.

The following diagram illustrates the position of this compound in the phenylacetate catabolic pathway.

Phenylacetate_Pathway Phenylacetyl-CoA Phenylacetyl-CoA Oxepin-CoA Oxepin-CoA Phenylacetyl-CoA->Oxepin-CoA PaaABCDE, PaaG This compound\nsemialdehyde This compound semialdehyde Oxepin-CoA->this compound\nsemialdehyde PaaZ (hydrolase) This compound This compound This compound\nsemialdehyde->this compound PaaZ (dehydrogenase) NADP+ -> NADPH 2,3-Didehydroadipyl-CoA\n+ Acetyl-CoA 2,3-Didehydroadipyl-CoA + Acetyl-CoA This compound->2,3-Didehydroadipyl-CoA\n+ Acetyl-CoA PaaJ (thiolase) + CoA-SH Succinyl-CoA\n+ Acetyl-CoA Succinyl-CoA + Acetyl-CoA 2,3-Didehydroadipyl-CoA\n+ Acetyl-CoA->Succinyl-CoA\n+ Acetyl-CoA PaaF, PaaH

Metabolic pathway of this compound.

Enzymology

This compound semialdehyde dehydrogenase (PaaZ)

PaaZ from E. coli is a bifunctional enzyme with both hydrolase and dehydrogenase activities.[2] The C-terminal domain is responsible for the (R)-specific enoyl-CoA hydratase activity that opens the oxepin-CoA ring, while the N-terminal domain catalyzes the NADP+-dependent dehydrogenation of the resulting semialdehyde to this compound.[2]

Quantitative Data for PaaZ:

EnzymeSubstrateProductSpecific ActivityOrganismReference
PaaZOxepin-CoAThis compound0.5 µmol min⁻¹ mg⁻¹Escherichia coliTeufel R, et al. (2011) J. Biol. Chem.[2]

Experimental Protocol: Assay for PaaZ Activity

A continuous spectrophotometric assay can be employed to measure the overall activity of PaaZ by monitoring the formation of NADPH at 340 nm.

  • Reagents:

    • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

    • NADP+ (e.g., 1 mM)

    • Oxepin-CoA (substrate, synthesized enzymatically in situ)

    • Purified PaaZ enzyme

  • Procedure:

    • The reaction mixture containing buffer and NADP+ is pre-incubated at a controlled temperature (e.g., 30 °C).

    • The reaction is initiated by the addition of the substrate, oxepin-CoA. Oxepin-CoA can be generated in the assay mixture from phenylacetyl-CoA using the upstream enzymes of the pathway (PaaK, PaaABCDE, and PaaG).

    • The increase in absorbance at 340 nm due to the formation of NADPH is monitored over time.

    • The rate of reaction is calculated from the linear portion of the absorbance curve using the molar extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹).

The following diagram outlines the experimental workflow for the PaaZ enzyme assay.

PaaZ_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis Buffer + NADP+ Buffer + NADP+ Pre-incubation (30°C) Pre-incubation (30°C) Buffer + NADP+->Pre-incubation (30°C) Add Oxepin-CoA + PaaZ Add Oxepin-CoA + PaaZ Pre-incubation (30°C)->Add Oxepin-CoA + PaaZ Initiate reaction Monitor A340 Monitor A340 Add Oxepin-CoA + PaaZ->Monitor A340 NADPH formation Calculate Rate Calculate Rate Monitor A340->Calculate Rate Using NADPH extinction coefficient

Workflow for the PaaZ enzyme assay.
3-Oxo-5,6-didehydrosuberyl-CoA thiolase (PaaJ)

PaaJ is a thiolase that catalyzes the final step in the upper part of the phenylacetate catabolic pathway. It cleaves this compound in a CoA-dependent manner to produce acetyl-CoA and 2,3-didehydroadipyl-CoA.

Quantitative Data for PaaJ:

Specific kinetic data for the reaction of PaaJ with this compound is not extensively reported. However, thiolase activity is generally assayed in the direction of 3-ketoacyl-CoA cleavage.

Experimental Protocol: Assay for PaaJ Activity

The activity of PaaJ can be determined by monitoring the decrease in absorbance of the enoyl-CoA product of the subsequent reaction or by coupling the production of acetyl-CoA to other enzymatic reactions. A common method for assaying thiolases is to measure the decrease in the absorbance of the 3-ketoacyl-CoA substrate at around 303-310 nm, which is characteristic of the enolate form of the 3-ketoacyl-CoA thioester.

  • Reagents:

    • Potassium phosphate buffer (e.g., 100 mM, pH 8.0)

    • Coenzyme A (CoA-SH)

    • This compound (substrate)

    • Purified PaaJ enzyme

  • Procedure:

    • The reaction mixture containing buffer and CoA-SH is prepared.

    • The reaction is initiated by the addition of the substrate, this compound.

    • The decrease in absorbance at approximately 305 nm, corresponding to the cleavage of the 3-ketoacyl-CoA, is monitored spectrophotometrically.

    • The rate of the reaction is calculated from the initial linear phase of the absorbance change.

The logical relationship for the PaaJ assay is depicted below.

PaaJ_Assay_Logic This compound This compound PaaJ + CoA-SH PaaJ + CoA-SH This compound->PaaJ + CoA-SH Decrease in A305 Decrease in A305 This compound->Decrease in A305 is monitored as Acetyl-CoA Acetyl-CoA PaaJ + CoA-SH->Acetyl-CoA 2,3-Didehydroadipyl-CoA 2,3-Didehydroadipyl-CoA PaaJ + CoA-SH->2,3-Didehydroadipyl-CoA

Logical diagram of the PaaJ thiolase assay.

Synthesis of this compound

The chemical synthesis of this compound is not commercially established and is typically achieved through enzymatic synthesis for research purposes. The most straightforward method involves the in vitro reconstruction of the initial steps of the phenylacetate catabolic pathway.

Experimental Protocol: Enzymatic Synthesis

  • Expression and Purification of Enzymes: The enzymes PaaK (phenylacetyl-CoA ligase), PaaABCDE (oxygenase), PaaG (isomerase), and PaaZ (hydrolase/dehydrogenase) from E. coli are overexpressed and purified.

  • Reaction Mixture: A reaction mixture is prepared containing:

    • Phenylacetic acid

    • Coenzyme A

    • ATP and MgCl₂ (for PaaK)

    • NADPH (for PaaABCDE)

    • NADP+ (for PaaZ)

    • A suitable buffer (e.g., Tris-HCl, pH 7.5-8.0)

    • The purified enzymes.

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 30-37 °C) and monitored for the formation of the product.

  • Purification: The product, this compound, can be purified from the reaction mixture using techniques such as High-Performance Liquid Chromatography (HPLC).

Conclusion

This compound is a crucial, yet transient, intermediate in the bacterial degradation of phenylacetic acid. Understanding its structure and the enzymes involved in its metabolism is essential for a complete picture of this important catabolic pathway. The information provided in this guide, including the molecular structure, metabolic context, and outlines of experimental procedures, serves as a valuable resource for researchers investigating bacterial metabolism and for those exploring novel enzymatic targets for drug development. Further detailed characterization of the kinetics of PaaZ and PaaJ will provide deeper insights into the regulation and efficiency of the phenylacetate degradation pathway.

References

The Discovery of the 3-Oxo-5,6-dehydrosuberyl-CoA Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The degradation of aromatic compounds is a critical process in microbial metabolism, enabling bacteria to utilize abundant environmental carbon sources. A pivotal pathway in this process is the catabolism of phenylacetic acid (PAA), a common intermediate in the breakdown of phenylalanine and various environmental pollutants like styrene. The discovery of the aerobic PAA catabolic pathway in bacteria such as Escherichia coli and Pseudomonas putida revealed a novel hybrid metabolic strategy, combining features of both aerobic and anaerobic degradation pathways. A central and defining feature of this pathway is the formation and subsequent processing of the C8 intermediate, 3-oxo-5,6-dehydrosuberyl-CoA. This technical guide provides an in-depth exploration of the discovery of this pathway, detailing the experimental protocols used for its elucidation and presenting key quantitative data.

The Phenylacetate Catabolic Pathway: An Overview

The aerobic degradation of phenylacetate is a multi-step enzymatic process that converts the aromatic PAA molecule into central metabolites, namely acetyl-CoA and succinyl-CoA, which then enter the Krebs cycle. Unlike classic aerobic pathways that employ ring-cleaving dioxygenases on hydroxylated aromatic rings, the PAA pathway activates the substrate to a coenzyme A (CoA) thioester, a feature typically associated with anaerobic metabolism.[1] The pathway, encoded by the paa gene cluster, involves a unique series of reactions including epoxidation of the non-hydroxylated aromatic ring, isomerization to a seven-membered oxepin ring, and subsequent hydrolytic cleavage.[1][2]

The key enzymatic steps leading to and from this compound are as follows:

  • Activation: Phenylacetate is activated to phenylacetyl-CoA by the ATP-dependent phenylacetyl-CoA ligase, PaaK .[3]

  • Epoxidation: A novel multicomponent monooxygenase, PaaABCDE , catalyzes the epoxidation of the aromatic ring of phenylacetyl-CoA to form ring-1,2-epoxyphenylacetyl-CoA.[2][4]

  • Isomerization: The isomerase PaaG converts the unstable epoxide into the more stable seven-membered heterocyclic enol ether, 2-oxepin-2(3H)-ylideneacetyl-CoA (oxepin-CoA).[2][5]

  • Ring Cleavage and Oxidation: The bifunctional enzyme PaaZ is the cornerstone of the ring-opening process. Its C-terminal hydrolase domain catalyzes the hydrolytic cleavage of oxepin-CoA to produce this compound semialdehyde. The N-terminal aldehyde dehydrogenase domain then rapidly oxidizes this semialdehyde to This compound .[6][7]

  • Thiolysis and β-Oxidation: The intermediate this compound is then cleaved by the thiolase PaaJ into acetyl-CoA and 2,3-dehydroadipyl-CoA.[2][8] The latter C6-CoA thioester undergoes further β-oxidation-like steps catalyzed by PaaF (enoyl-CoA hydratase) and PaaH (3-hydroxyadipyl-CoA dehydrogenase) to ultimately yield succinyl-CoA and another molecule of acetyl-CoA.[9][10]

Quantitative Data Summary

The following tables summarize the key quantitative data obtained during the characterization of the enzymes involved in the this compound pathway.

EnzymeOrganismSubstrateSpecific ActivityKm (µM)Reference
PaaZ E. coliOxepin-CoA~20 µmol min⁻¹ mg⁻¹-[6]
PaaZ E. coliOxepin-CoA33 U mg⁻¹-[6]
PaaY E. coli2-hydroxycyclohepta-1,4,6-triene-1-formyl-CoA7.6 U mg⁻¹35[6]

Note: Further kinetic parameters such as Km, Vmax, and kcat for all individual enzymes are not extensively reported in the foundational literature. The specific activities provided were determined under specific assay conditions detailed in the cited publications.

Table 1: Mass Spectrometry Data for Key Pathway Intermediates [2]

Enzyme ProductCalculated MH⁺ (monoisotopic)Measured MH⁺ (monoisotopic)
Ring 1,2-epoxyphenylacetyl-CoA902.159902.158
Oxepin-CoA902.159902.158
This compound920.169920.168
2,3-Dehydroadipyl-CoA854.148854.148
3-Hydroxyadipyl-CoA872.158872.158
Succinyl-CoA868.127868.127

Experimental Protocols

The elucidation of the this compound pathway relied on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for the key experiments.

Heterologous Production and Purification of Paa Enzymes

Recombinant enzymes from Escherichia coli or Pseudomonas sp. were essential for in vitro reconstitution of the pathway.[4]

  • Cloning and Expression: The paa genes (e.g., paaA, B, C, D, E, G, Z, J, F, H) were cloned into expression vectors, often incorporating affinity tags such as His₆, His₁₀, or Maltose Binding Protein (MBP) to facilitate purification. The plasmids were then transformed into a suitable E. coli expression strain (e.g., BL21).

  • Protein Production: Transformed E. coli cells were grown in a rich medium like LB broth at 37°C to an optimal cell density (OD₆₀₀ ≈ 0.6-0.8). Protein expression was then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and cells were incubated at a lower temperature (e.g., 16-20°C) overnight to enhance soluble protein expression.

  • Purification:

    • Cell Lysis: Cells were harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication or high-pressure homogenization.

    • Affinity Chromatography: The soluble fraction of the cell lysate was clarified by centrifugation and loaded onto an affinity chromatography column (e.g., Ni²⁺-NTA resin for His-tagged proteins or amylose resin for MBP-tagged proteins).

    • Washing and Elution: The column was washed with lysis buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The target protein was then eluted using a high concentration of imidazole (e.g., 250 mM) or maltose for MBP-tags.

    • Buffer Exchange: Purified proteins were often buffer-exchanged into a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10% glycerol) using dialysis or size-exclusion chromatography.

In Vitro Reconstitution of the PAA Pathway and Metabolite Identification

The complete pathway from phenylacetyl-CoA to succinyl-CoA and acetyl-CoA was reconstituted in vitro by the stepwise addition of purified recombinant enzymes.[4]

  • Reaction Mixture: The initial reaction was typically performed in a volume of 0.25 mL containing 50 mM Tris-HCl (pH 8.0), 0.5 mM CoA, 1 mM NADPH, 1 mM NADP⁺, and the first enzyme complex, PaaABC(D)E.

  • Initiation and Stepwise Addition: The reaction was initiated by adding the substrate, 0.5 mM phenylacetyl-CoA. After incubation to allow for product formation, the subsequent purified enzymes (PaaG, PaaZ, PaaJ, PaaF, PaaH) were added sequentially to observe the conversion of intermediates.

  • Monitoring the Reaction: The progress of the reaction and the formation of intermediates were monitored using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • HPLC System: A C18-E column was used.

    • Mobile Phase: A gradient of acetonitrile in ammonium acetate buffer (e.g., 40 mM, pH 6.8) was used to separate the CoA-thioesters.

    • Detection: Products were detected by UV absorbance, typically at 260 nm, the absorbance maximum for the adenine moiety of CoA.[4]

  • Metabolite Identification:

    • Mass Spectrometry (MS): Fractions corresponding to product peaks from the HPLC were collected and analyzed by Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry to determine their precise molecular weights.[2]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation, intermediates were produced in larger scale reactions using ¹³C-labeled phenylacetyl-CoA. The labeled products were purified by RP-HPLC and their structures were confirmed by ¹³C-NMR spectroscopy on a high-field spectrometer (e.g., Bruker DRX 500).[4]

Enzyme Activity Assays
  • PaaABCDE (Oxygenase) Assay: The activity of the oxygenase complex was determined spectrophotometrically by monitoring the consumption of the cofactor NADPH at 365 nm upon the addition of the substrate phenylacetyl-CoA.[4]

  • PaaZ (Hydrolase/Dehydrogenase) Assay: The overall two-step reaction catalyzed by the bifunctional PaaZ enzyme was monitored by HPLC, observing the conversion of the PaaG product (oxepin-CoA) to this compound.[10] The dehydrogenase activity specifically can be monitored by the NADP⁺-dependent formation of NADPH at 340 nm.

Visualizations

Genetic Organization of the paa Catabolic Cluster

The genes responsible for the phenylacetate catabolic pathway are typically organized in a cluster. In E. coli, this cluster includes divergently transcribed operons regulated by the PaaX repressor.

paa_operon cluster_paa paa Gene Cluster (E. coli) paaX paaX (Repressor) paaY paaY (Thioesterase) paaZ paaZ (Ring Cleavage) paaA paaA paaB paaB paaC paaC paaD paaD paaE paaE paaG paaG paaH paaH paaI paaI paaJ paaJ paaK paaK paaF paaF Px Px Px->promoter_spacer Pz Pz Pa Pa promoter_spacer->Pz paaX_reg PaaX Repression paaX_reg->Px paaX_reg->Pz paaX_reg->Pa PAA_Pathway Aerobic Phenylacetate Catabolic Pathway PAA Phenylacetate PA_CoA Phenylacetyl-CoA PAA->PA_CoA ATP, CoA Epoxide Ring-1,2-epoxyphenylacetyl-CoA PA_CoA->Epoxide O₂, NADPH Oxepin Oxepin-CoA Epoxide->Oxepin Aldehyde This compound semialdehyde Oxepin->Aldehyde H₂O Product This compound Aldehyde->Product NADP⁺ Dehydroadipyl 2,3-Dehydroadipyl-CoA Product->Dehydroadipyl CoA Acetyl_CoA1 Acetyl-CoA Product->Acetyl_CoA1 Hydroxyadipyl 3-Hydroxyadipyl-CoA Dehydroadipyl->Hydroxyadipyl H₂O Oxoadipyl 3-Oxoadipyl-CoA Hydroxyadipyl->Oxoadipyl NAD⁺ Succinyl_CoA Succinyl-CoA Oxoadipyl->Succinyl_CoA CoA Acetyl_CoA2 Acetyl-CoA Oxoadipyl->Acetyl_CoA2 Krebs Krebs Cycle Succinyl_CoA->Krebs Acetyl_CoA1->Krebs Acetyl_CoA2->Krebs Acetyl_CoA3 Acetyl-CoA PaaK PaaK PaaK->PAA PaaABCDE PaaABCDE PaaABCDE->PA_CoA PaaG PaaG PaaG->Epoxide PaaZ_H PaaZ (Hydrolase) PaaZ_H->Oxepin PaaZ_D PaaZ (Dehydrogenase) PaaZ_D->Aldehyde PaaJ1 PaaJ PaaJ1->Product PaaF PaaF PaaF->Dehydroadipyl PaaH PaaH PaaH->Hydroxyadipyl PaaJ2 PaaJ PaaJ2->Oxoadipyl

References

An In-depth Technical Guide to the Role of 3-Oxo-5,6-dehydrosuberyl-CoA in Escherichia coli Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

3-Oxo-5,6-dehydrosuberyl-CoA is a pivotal, yet transient, intermediate in the aerobic catabolism of phenylacetic acid (PAA) in Escherichia coli and numerous other bacteria. This pathway, encoded by the paa gene cluster, represents a central metabolic route for the degradation of aromatic compounds, funneling them into the tricarboxylic acid (TCA) cycle. This guide details the enzymatic steps surrounding the formation and consumption of this compound, focusing on the multifunctional enzyme PaaZ and the thiolase PaaJ. We provide a consolidated overview of the pathway, detailed experimental protocols for its study, and highlight the current landscape of quantitative enzymatic data.

Introduction: The Phenylacetate (PAA) Catabolon

Aromatic compounds are abundant in nature and as environmental pollutants. Many bacteria have evolved sophisticated pathways to utilize these compounds as sole carbon and energy sources. The Phenylacetate (PAA) degradation pathway is a cornerstone of this metabolic capability, converting PAA into the central metabolites succinyl-CoA and acetyl-CoA.[1] In E. coli, this pathway is a hybrid aerobic process that uniquely utilizes coenzyme A (CoA) thioesters from the initial activation step through to the final thiolytic cleavage.[2][3]

The pathway is encoded by a highly conserved cluster of 14 genes (paaA-K, paaX, paaY, paaZ) organized into several transcriptional units.[2] The entire process is tightly regulated at the transcriptional level by the PaaX repressor, which is inactivated by the initial pathway intermediate, phenylacetyl-CoA, thereby inducing the expression of the catabolic enzymes.[1]

The Core Pathway: Formation and Fate of this compound

This compound sits at a critical juncture in the PAA pathway, following the complex opening of the aromatic ring. Its formation and subsequent cleavage are catalyzed by the enzymes PaaZ and PaaJ, respectively.

The sequence of reactions is as follows:

  • Activation: Phenylacetate is activated to Phenylacetyl-CoA by the ligase PaaK.

  • Ring Epoxidation: The aromatic ring of Phenylacetyl-CoA is attacked by the PaaABCDE multicomponent oxygenase to form a reactive ring 1,2-epoxide .[2]

  • Isomerization: The epoxide is isomerized by PaaG into a seven-membered heterocyclic enol ether, Oxepin-CoA .[3]

  • Hydrolysis & Oxidation (PaaZ): The bifunctional enzyme PaaZ first hydrolyzes Oxepin-CoA to form the highly reactive aldehyde, This compound semialdehyde . Its second domain immediately oxidizes this aldehyde to This compound .[3][4]

  • Thiolysis (PaaJ): The thiolase PaaJ cleaves this compound into 2,3-dehydroadipyl-CoA and Acetyl-CoA .[5]

  • β-Oxidation-like Steps: Subsequent enzymes (PaaF, PaaH) catalyze further reactions analogous to fatty acid β-oxidation, ultimately yielding Succinyl-CoA and another molecule of Acetyl-CoA .[6]

Signaling Pathway Diagram

PAA_Pathway PA Phenylacetyl-CoA Epoxide Ring 1,2-Epoxyphenylacetyl-CoA PA->Epoxide PaaABCDE (Oxygenase) Oxepin Oxepin-CoA Epoxide->Oxepin PaaG (Isomerase) Aldehyde This compound semialdehyde Oxepin->Aldehyde PaaZ (Hydrolase Domain) + H₂O Target This compound Aldehyde->Target PaaZ (Dehydrogenase Domain) + NADP⁺ Dehydroadipyl 2,3-Dehydroadipyl-CoA Target->Dehydroadipyl PaaJ (Thiolase) + CoA-SH AcetylCoA1 Acetyl-CoA Target->AcetylCoA1 BetaOx β-Oxidation-like Steps Dehydroadipyl->BetaOx PaaF, PaaH, etc. SuccinylCoA Succinyl-CoA BetaOx->SuccinylCoA AcetylCoA2 Acetyl-CoA BetaOx->AcetylCoA2 PaaABCDE PaaABCDE PaaG PaaG PaaZ_H PaaZ_H PaaZ_D PaaZ_D PaaJ PaaJ PaaFH PaaFH

Caption: Core reaction sequence of the PAA pathway involving this compound.

Enzymology and Quantitative Data

PaaZ: A Bifunctional Enzyme for Ring Cleavage and Oxidation

PaaZ is a remarkable fusion protein that ensures the efficient conversion of the unstable ring-opened intermediate.[3]

  • C-Terminal (R)-specific enoyl-CoA hydratase domain (EC 3.3.2.12): This domain, formerly known as MaoC, catalyzes the hydrolytic cleavage of the seven-membered oxepin ring of Oxepin-CoA. This reaction introduces a water molecule to form the linear, highly reactive this compound semialdehyde.[3][4]

  • N-Terminal NADP⁺-dependent aldehyde dehydrogenase domain (EC 1.2.1.91): This domain catalyzes the immediate oxidation of the semialdehyde to the corresponding carboxyl-CoA thioester, this compound. This rapid, channeled conversion is crucial to prevent the intramolecular condensation of the reactive aldehyde, which would form a stable, dead-end cyclic product.[3][4]

PaaJ: A Thiolase for Carbon-Carbon Bond Cleavage

PaaJ (EC 2.3.1.223) functions as a 3-oxoacyl-CoA thiolase. It catalyzes the CoA-dependent cleavage of this compound. This reaction releases Acetyl-CoA and produces 2,3-dehydroadipyl-CoA, which proceeds for further degradation. In E. coli, the PaaJ protein also exhibits 3-oxoadipyl-CoA thiolase activity (EC 2.3.1.174).[5][7]

Quantitative Enzyme Kinetics

Despite the detailed qualitative understanding of the PAA pathway, comprehensive kinetic characterization of the core E. coli enzymes PaaZ and PaaJ with their native substrates is not extensively reported in peer-reviewed literature. The instability of the substrates (Oxepin-CoA and its aldehyde product) presents significant challenges for classical kinetic analysis. However, one study has reported the Kₘ of PaaZ for its cofactor, NADP⁺.[4]

EnzymeGeneSubstrateProductKₘk_catV_maxReference
PaaZ paaZOxepin-CoAThis compoundNot ReportedNot ReportedNot Reported
NADP⁺NADPH~100 µMNot ReportedNot Reported[4]
PaaJ paaJThis compound2,3-Dehydroadipyl-CoA + Acetyl-CoANot ReportedNot ReportedNot Reported

Table 1: Summary of available kinetic parameters for E. coli PaaZ and PaaJ. The lack of reported values for the primary substrates represents a significant knowledge gap and an opportunity for future research.

Experimental Protocols

The study of the PAA pathway relies on the recombinant expression of its enzymes and in vitro reconstitution, followed by analytical product detection.

Recombinant Expression and Purification of Paa Enzymes (e.g., PaaZ, PaaJ)

This protocol describes a general method for obtaining purified, His₆-tagged Paa enzymes from E. coli.

  • Vector Construction: Clone the coding sequence of the target paa gene into an expression vector (e.g., pET series) containing an N- or C-terminal His₆-tag.

  • Transformation: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Culture Growth:

    • Inoculate a 10 mL starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Use the starter culture to inoculate 1 L of LB broth (with antibiotic) in a 2.5 L baffled flask.

    • Grow at 37°C with vigorous shaking (~200 rpm) until the optical density at 600 nm (OD₆₀₀) reaches 0.6–0.8.

  • Induction:

    • Cool the culture to 18-20°C.

    • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2–0.5 mM.

    • Continue to incubate at 18-20°C for 16-20 hours with shaking. This lower temperature improves protein solubility.

  • Cell Harvest and Lysis:

    • Harvest cells by centrifugation (6,000 x g, 15 min, 4°C).

    • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, and protease inhibitor cocktail).

    • Lyse cells by sonication on ice until the suspension is no longer viscous.

    • Clarify the lysate by ultracentrifugation (40,000 x g, 45 min, 4°C).

  • Affinity Chromatography:

    • Load the clarified supernatant onto a 5 mL Ni-NTA affinity column pre-equilibrated with Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

    • Wash the column with 10 column volumes of Wash Buffer.

    • Elute the bound protein with a linear gradient of 20-500 mM imidazole in a buffer containing 50 mM Tris-HCl pH 8.0 and 300 mM NaCl.

    • Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.

  • Buffer Exchange & Storage:

    • Pool the pure fractions and concentrate using an appropriate centrifugal filter device.

    • Perform buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 1 mM DTT) using a desalting column or dialysis.

    • Alquot, flash-freeze in liquid nitrogen, and store at -80°C.

In Vitro Reconstitution and HPLC Analysis of the PAA Pathway

This protocol allows for the step-by-step synthesis and detection of CoA intermediates.[2]

  • Reaction Setup:

    • Prepare a reaction mixture (total volume 0.25 mL) in a microcentrifuge tube containing:

      • 50 mM Tris-HCl (pH 8.0)

      • 1 mM NADPH

      • 1 mM NADP⁺

      • 0.5 mM Phenylacetyl-CoA (substrate)

  • Enzymatic Conversions (Sequential Addition):

    • Step 1 (Oxepin-CoA Synthesis): Add purified PaaABC(D)E complex (~0.8 mg) and PaaG (~10 µg) to the initial reaction mixture. Incubate at 30°C for 5-10 minutes to produce Oxepin-CoA.

    • Step 2 (this compound Synthesis): Add purified PaaZ (~5 µg) to the mixture. Incubate for a further 5-10 minutes.

    • Step 3 (Thiolysis): Add purified PaaJ (~5 µg) and 0.5 mM Coenzyme A to the mixture. Incubate for a final 5-10 minutes.

    • At each step, a small aliquot can be removed to analyze the intermediate products.

  • Sample Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile or by acidifying with perchloric acid. Centrifuge to precipitate the proteins.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 40 mM Ammonium Acetate, pH 6.8.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 50% Acetonitrile over 20-30 minutes.

    • Detection: Monitor absorbance at 260 nm (for the adenine moiety of CoA).

    • Analysis: Compare retention times of observed peaks with known standards (if available) and confirm masses using LC-MS.

Experimental Workflow Diagram

Experimental_Workflow Cloning Gene Cloning (paaZ, paaJ, etc.) Expression Recombinant Protein Expression in E. coli BL21(DE3) Cloning->Expression Lysis Cell Lysis & Clarification Expression->Lysis Purification Ni-NTA Affinity Chromatography Lysis->Purification Purity_Check SDS-PAGE Analysis Purification->Purity_Check Assay In Vitro Pathway Reconstitution Assay Purification->Assay HPLC HPLC Separation of CoA Intermediates Assay->HPLC Analysis Data Analysis (Peak Integration, Identification) HPLC->Analysis

Caption: General experimental workflow for studying the PAA pathway enzymes.

Conclusion and Future Directions

This compound is a central metabolite in the PAA degradation pathway of E. coli. Its metabolism is handled by a sophisticated bifunctional enzyme, PaaZ, and a dedicated thiolase, PaaJ, which together efficiently process a chemically labile ring-fission product. While the pathway's biochemistry and genetics are well-established, a significant gap exists in the quantitative understanding of the enzyme kinetics. The determination of the kinetic parameters (Kₘ, k_cat) for PaaZ and PaaJ is a critical next step that would enable robust metabolic modeling and provide deeper insights into the pathway's flux control. Such knowledge is invaluable for applications in bioremediation, synthetic biology, and as a potential target for novel antimicrobial strategies, particularly in pathogenic bacteria where this pathway has been linked to virulence.[8][9]

References

A Technical Guide to the Biosynthesis of 3-Oxo-5,6-dehydrosuberyl-CoA from Phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the core biosynthetic pathway for converting phenylacetate into 3-Oxo-5,6-dehydrosuberyl-CoA. This pathway is a central component of aerobic phenylacetate catabolism in a significant percentage of bacteria, including common model organisms like Escherichia coli and Pseudomonas putida.[1][2] The intermediates of this pathway are processed as Coenzyme A (CoA) thioesters, a feature that distinguishes it from many other aerobic aromatic degradation pathways.[3][4] Understanding this "hybrid" pathway, which combines features of both aerobic and anaerobic metabolism, is crucial for applications in bioremediation, metabolic engineering, and as a potential target for antimicrobial drug development.[1][2][5]

I. The Core Biosynthetic Pathway: An Overview

The conversion of phenylacetate to this compound is a multi-step enzymatic process. The pathway begins with the activation of phenylacetate to its CoA thioester, followed by an unusual dearomatization of the phenyl ring via epoxidation and isomerization to a seven-membered oxepin ring.[3][6] This ring is then hydrolytically cleaved and oxidized to yield the final product.[6][7] The entire sequence of reactions is catalyzed by enzymes encoded by the paa gene cluster.[1][7]

Biosynthesis_Pathway Phenylacetate Phenylacetate PhenylacetylCoA Phenylacetyl-CoA Phenylacetate->PhenylacetylCoA PaaK ATP, CoA Epoxy Ring 1,2-epoxyphenylacetyl-CoA PhenylacetylCoA->Epoxy PaaABCDE (Epoxidase) Oxepin Oxepin-CoA Epoxy->Oxepin PaaG (Isomerase) Semialdehyde This compound semialdehyde Oxepin->Semialdehyde PaaZ (Hydrolase domain) FinalProduct This compound Semialdehyde->FinalProduct PaaZ (Dehydrogenase domain) NADP+ Experimental_Workflow cluster_0 Reaction Setup cluster_1 Enzyme Addition Sequence Buffer 50 mM Tris-HCl (pH 8.0) Substrate 0.5 mM Phenylacetyl-CoA Cofactors 2 mM NADPH 1 mM NADP+ Enzyme1 Add PaaABCDE Complex (to produce Epoxide) Cofactors->Enzyme1 Enzyme2 Add PaaG (to produce Oxepin-CoA) Enzyme1->Enzyme2 Incubate Enzyme3 Add PaaZ (to produce Final Product) Enzyme2->Enzyme3 Incubate Analysis Monitor Reaction by RP-HPLC (Detect at 260 nm) Enzyme3->Analysis

References

Enzymatic Formation of 3-Oxo-5,6-dehydrosuberyl-CoA by PaaZ: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bifunctional enzyme PaaZ is a critical component in the aerobic catabolism of phenylacetic acid, a common intermediate in the degradation of various aromatic compounds. This enzyme catalyzes the conversion of oxepin-CoA to 3-oxo-5,6-dehydrosuberyl-CoA through a two-step process involving hydrolysis and subsequent oxidation. This technical guide provides an in-depth overview of the enzymatic formation of this compound by PaaZ, including its biochemical pathway, quantitative enzymatic data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers in microbiology, enzymology, and drug development investigating this important metabolic pathway.

Introduction

The aerobic degradation of phenylacetic acid (PAA) is a crucial metabolic pathway in many bacteria, enabling them to utilize aromatic compounds as a carbon and energy source. A key enzyme in this pathway is the bifunctional protein PaaZ, which is responsible for the ring cleavage of the seven-membered heterocyclic intermediate, oxepin-CoA. PaaZ possesses two distinct catalytic domains: a C-terminal (R)-specific enoyl-CoA hydratase (ECH) domain and an N-terminal NADP+-dependent aldehyde dehydrogenase (ALDH) domain.[1]

The PaaZ-catalyzed reaction is a critical juncture in the PAA catabolic pathway, converting the cyclic oxepin-CoA into a linear C8 intermediate, this compound. This transformation proceeds via a highly reactive semialdehyde intermediate, this compound semialdehyde, which is channeled directly to the ALDH domain for immediate oxidation.[1][2] This efficient substrate channeling is crucial to prevent the accumulation of the toxic and unstable semialdehyde.[2] Understanding the kinetics and mechanism of PaaZ is essential for elucidating the complete picture of aromatic compound degradation and for potential applications in bioremediation and as a target for antimicrobial drug development.

Biochemical Pathway

The formation of this compound is a central part of the broader phenylacetate degradation pathway. The initial steps involve the activation of phenylacetate to phenylacetyl-CoA, followed by epoxidation and isomerization to form oxepin-CoA. PaaZ then catalyzes the subsequent two reactions as illustrated below.

Phenylacetate_Degradation_Pathway Phenylacetyl_CoA Phenylacetyl-CoA Epoxyphenylacetyl_CoA 1,2-Epoxyphenylacetyl-CoA Phenylacetyl_CoA->Epoxyphenylacetyl_CoA PaaA-E Oxepin_CoA Oxepin-CoA Epoxyphenylacetyl_CoA->Oxepin_CoA PaaG Semialdehyde This compound semialdehyde Oxepin_CoA->Semialdehyde PaaZ (Hydratase) Product This compound Semialdehyde->Product PaaZ (Dehydrogenase) NADP+ -> NADPH Beta_Oxidation β-Oxidation Pathway Product->Beta_Oxidation

Figure 1: Phenylacetate Degradation Pathway to this compound.

Quantitative Enzyme Data

ParameterValueOrganismSubstrateConditionsReference
Specific Activity ~20 µmol min⁻¹ mg⁻¹E. coliOxepin-CoApH 8.0, 30°C[3]
Specific Activity 33 U mg⁻¹E. coliOxepin-CoAPhotometric test[3]

Note: 1 Unit (U) is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under the specified conditions. The term "Specific Activity" refers to the activity per milligram of total protein.

Experimental Protocols

Recombinant PaaZ Purification (His-Tag Affinity Chromatography)

This protocol describes the purification of His-tagged PaaZ from E. coli.

Materials:

  • E. coli cell paste expressing His-tagged PaaZ

  • Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0

  • Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0

  • Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0

  • Ni-NTA Agarose resin

  • Lysozyme

  • DNase I

  • Protease inhibitor cocktail

Procedure:

  • Resuspend the E. coli cell paste in Lysis Buffer (approximately 5 mL per gram of wet cell paste).

  • Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail. Incubate on ice for 30 minutes.

  • Sonicate the cell suspension on ice to complete lysis. Use short bursts to prevent overheating.

  • Add DNase I to a final concentration of 5 µg/mL and incubate on ice for 15 minutes to reduce viscosity.

  • Centrifuge the lysate at >10,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Equilibrate the Ni-NTA agarose resin with Lysis Buffer.

  • Add the clarified supernatant to the equilibrated resin and incubate with gentle agitation for 1 hour at 4°C.

  • Load the slurry into a chromatography column and allow the unbound proteins to flow through.

  • Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elute the His-tagged PaaZ with 5-10 column volumes of Elution Buffer. Collect fractions.

  • Analyze the fractions by SDS-PAGE to assess purity.

  • Pool the fractions containing pure PaaZ and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol).

  • Determine the protein concentration using a standard method such as the Bradford assay.

  • Store the purified enzyme at -80°C.

Enzymatic Synthesis of Oxepin-CoA

Since oxepin-CoA is not commercially available, it must be synthesized enzymatically from phenylacetyl-CoA.

Materials:

  • Phenylacetyl-CoA

  • Purified PaaA-E (oxygenase complex)

  • Purified PaaG (isomerase)

  • NADPH

  • Reaction Buffer: 50 mM Tris-HCl, pH 8.0

Procedure:

  • In a reaction vessel, combine phenylacetyl-CoA (e.g., 0.5 mM), NADPH (e.g., 1 mM), PaaA-E, and PaaG in Reaction Buffer.

  • Incubate the reaction mixture at 30°C.

  • Monitor the formation of oxepin-CoA by HPLC.

  • Once the conversion is complete, the reaction mixture can be used directly for the PaaZ enzyme assay or the oxepin-CoA can be purified by HPLC for kinetic studies.

PaaZ Enzyme Assay

This spectrophotometric assay measures the overall activity of PaaZ by monitoring the production of NADPH at 340 nm, which is coupled to the oxidation of the semialdehyde intermediate.

Materials:

  • Purified PaaZ enzyme

  • Enzymatically synthesized oxepin-CoA solution

  • NADP⁺

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing Assay Buffer and NADP⁺ (e.g., 1 mM).

  • Add the purified PaaZ enzyme to the cuvette.

  • Initiate the reaction by adding the oxepin-CoA solution.

  • Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • The specific activity can be calculated using the Beer-Lambert law (molar extinction coefficient of NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

HPLC Analysis of Substrates and Products

This method can be used to separate and quantify phenylacetyl-CoA, oxepin-CoA, and this compound.

Instrumentation and Columns:

  • A standard HPLC system with a UV detector.

  • A C18 reverse-phase column.

Mobile Phase and Gradient:

  • Mobile Phase A: 40 mM Ammonium Acetate, pH 6.8

  • Mobile Phase B: Acetonitrile

  • A linear gradient of acetonitrile is used for separation. The exact gradient will need to be optimized based on the specific column and system. A representative gradient could be 5-95% B over 20 minutes.

Procedure:

  • Equilibrate the column with the initial mobile phase conditions.

  • Inject the sample (from the enzyme assay or synthesis reaction).

  • Monitor the elution of compounds by absorbance at 260 nm.[4]

  • Identify and quantify the peaks corresponding to the different CoA thioesters by comparison with standards (if available) or by mass spectrometry.

Experimental Workflows

The following diagrams illustrate the logical flow of experiments for purifying PaaZ and for characterizing its enzymatic activity.

PaaZ_Purification_Workflow Start E. coli cells expressing His-tagged PaaZ Lysis Cell Lysis (Lysozyme, Sonication) Start->Lysis Clarification Centrifugation (Clarified Lysate) Lysis->Clarification Binding Ni-NTA Affinity Chromatography (Binding) Clarification->Binding Wash Wash with Wash Buffer Binding->Wash Elution Elution with Elution Buffer Wash->Elution Analysis SDS-PAGE Analysis Elution->Analysis Dialysis Dialysis Analysis->Dialysis Pool pure fractions End Purified PaaZ Dialysis->End

Figure 2: Experimental Workflow for the Purification of His-tagged PaaZ.

PaaZ_Activity_Assay_Workflow cluster_synthesis Substrate Synthesis cluster_assay Enzyme Assay Phenylacetyl_CoA Phenylacetyl-CoA Enzymatic_Reaction Incubate with PaaA-E and PaaG Phenylacetyl_CoA->Enzymatic_Reaction Oxepin_CoA Oxepin-CoA Enzymatic_Reaction->Oxepin_CoA Start_Reaction Add Oxepin-CoA Oxepin_CoA->Start_Reaction Reaction_Mix Prepare Reaction Mix (Buffer, NADP+) Add_Enzyme Add Purified PaaZ Reaction_Mix->Add_Enzyme Add_Enzyme->Start_Reaction Spectrophotometry Monitor A340 Start_Reaction->Spectrophotometry Data_Analysis Calculate Activity Spectrophotometry->Data_Analysis

Figure 3: Experimental Workflow for the PaaZ Enzymatic Activity Assay.

Conclusion

This technical guide has provided a comprehensive overview of the enzymatic formation of this compound by PaaZ. The information on the biochemical pathway, available quantitative data, and detailed experimental protocols for enzyme purification, substrate synthesis, and activity assays should serve as a valuable resource for researchers. Further investigation into the kinetic parameters of the individual hydratase and dehydrogenase domains of PaaZ from various organisms will provide a more complete understanding of this crucial enzymatic step in aromatic compound degradation. This knowledge can be leveraged for applications in bioremediation and for the development of novel antimicrobial agents targeting this essential metabolic pathway.

References

The Central Role of 3-Oxo-5,6-dehydrosuberyl-CoA in Aromatic Compound Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aerobic degradation of aromatic compounds, particularly phenylacetic acid (PAA), is a critical metabolic process in many bacteria and a key area of research for bioremediation and drug development. A pivotal intermediate in this pathway is 3-oxo-5,6-dehydrosuberyl-CoA. This technical guide provides an in-depth exploration of the formation, conversion, and significance of this intermediate, with a focus on the enzymatic reactions, quantitative data, and detailed experimental protocols relevant to its study. Visualizations of the metabolic pathway and experimental workflows are provided to facilitate a comprehensive understanding.

The Phenylacetate (PAA) Catabolic Pathway: An Overview

The aerobic degradation of phenylacetic acid proceeds via a unique hybrid pathway that combines features of both aerobic and anaerobic metabolism. A central feature of this pathway is the activation of the aromatic substrate to a coenzyme A (CoA) thioester, followed by a series of enzymatic reactions that lead to ring cleavage and eventual entry into central metabolism. This compound is a key C8-dicarboxylic-CoA thioester intermediate in this pathway, which is encoded by the paa gene cluster in organisms like Escherichia coli and Pseudomonas putida.[1] The overall pathway is often referred to as the "box" pathway.

Formation of this compound

The formation of this compound is a multi-step process initiated by the activation of phenylacetate to phenylacetyl-CoA. This is followed by the epoxidation of the aromatic ring, isomerization to an oxepin-CoA, and subsequent hydrolytic ring cleavage. The final step in the formation of our intermediate of interest is the oxidation of this compound semialdehyde.

The key enzyme in this final step is This compound semialdehyde dehydrogenase , encoded by the paaZ gene.[2] In E. coli, PaaZ is a bifunctional protein that also exhibits oxepin-CoA hydrolase activity, channeling the substrate through two consecutive reactions.[2]

Conversion of this compound

Following its formation, this compound is further metabolized by 3-oxo-5,6-didehydrosuberyl-CoA thiolase (also known as β-ketoadipyl-CoA thiolase), encoded by the paaJ gene. This enzyme catalyzes the thiolytic cleavage of the C8 intermediate into acetyl-CoA and 2,3-dehydroadipyl-CoA, a C6-CoA thioester. This reaction is a critical step in the funneling of aromatic carbon into the central metabolic pathways.

Quantitative Data

The following tables summarize the available quantitative data for key enzymes in the phenylacetate degradation pathway.

Table 1: Kinetic Properties of Phenylacetate-CoA Ligase (PaaK)

OrganismSubstrateKm (µM)Vmax or Specific ActivityReference
Azoarcus evansiiPhenylacetate1448 µmol min-1 mg-1
ATP60
CoA45
Thermus thermophilusPhenylacetate5024 µmol min-1 mg-1
ATP6
CoA30

Table 2: Specific Activity of the Phenylacetyl-CoA Oxygenase Complex (PaaABCDE)

OrganismSpecific ActivityReference
Pseudomonas sp. Y2~1 µmol min-1 mg-1[3]

Table 3: Mass Spectrometry Data for Intermediates of the Phenylacetic Acid Catabolic Pathway

IntermediateCompound Number (in Teufel et al., 2010)Calculated Monoisotopic Mass (MH+)Observed Monoisotopic Mass (MH+)Reference
Phenylacetyl-CoAII884.18884.18[3]
Ring-1,2-epoxyphenylacetyl-CoAIII900.17900.17[3]
Oxepin-CoAIV900.17900.17[3]
This compoundV918.18918.18[3]
2,3-Dehydroadipyl-CoAVI878.17878.17[3]
3-Hydroxyadipyl-CoAVIII896.19896.19[3]
3-Oxoadipyl-CoAIX894.18894.18[3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and the PAA pathway.

Protein Expression and Purification

Objective: To obtain purified enzymes of the PAA pathway for in vitro assays.

General Protocol:

  • Gene Cloning: The genes of interest (paaZ, paaJ, etc.) are amplified by PCR from the genomic DNA of a suitable organism (e.g., E. coli K12).

  • Vector Ligation: The amplified gene is ligated into an expression vector, often containing a tag for affinity purification (e.g., a His-tag).

  • Transformation: The recombinant plasmid is transformed into a suitable expression host, such as E. coli BL21(DE3).

  • Cell Culture and Induction: The transformed cells are grown in a suitable medium (e.g., LB broth) to an optimal cell density (OD600 of 0.6-0.8). Protein expression is then induced with an appropriate inducer (e.g., IPTG).

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved by methods such as sonication or French press.[4]

  • Affinity Chromatography: The cell lysate is clarified by centrifugation and the supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed, and the tagged protein is eluted with a suitable buffer containing an eluting agent (e.g., imidazole).[4][5]

  • Size-Exclusion Chromatography: For higher purity, the eluted protein can be further purified by size-exclusion chromatography to remove any remaining contaminants and protein aggregates.[4][5]

  • Purity Assessment: The purity of the protein is assessed by SDS-PAGE.

Enzyme Assays

3.2.1. Phenylacetate-CoA Ligase (PaaK) Activity Assay

Principle: This is a coupled spectrophotometric assay that measures the formation of AMP, which is linked to the oxidation of NADH.

Protocol:

  • The reaction mixture contains:

    • 100 mM Tris-HCl buffer (pH 8.0)

    • 10 mM MgCl2

    • 2 mM ATP

    • 0.5 mM CoA

    • 1 mM phosphoenolpyruvate

    • 0.2 mM NADH

    • 10 units of myokinase

    • 5 units of pyruvate kinase

    • 10 units of lactate dehydrogenase

    • 1 mM phenylacetic acid

  • The reaction is initiated by the addition of the purified PaaK enzyme.

  • The decrease in absorbance at 340 nm (due to NADH oxidation) is monitored spectrophotometrically.

3.2.2. This compound Semialdehyde Dehydrogenase (PaaZ) Activity Assay

Principle: This assay spectrophotometrically monitors the reduction of NADP+ to NADPH.

Protocol:

  • Substrate Synthesis: The substrate, this compound semialdehyde, needs to be enzymatically synthesized in a preceding reaction using purified PaaG from oxepin-CoA.

  • The reaction mixture contains:

    • 50 mM Tris-HCl buffer (pH 8.0)

    • 1 mM NADP+

    • The enzymatically generated this compound semialdehyde

  • The reaction is initiated by the addition of purified PaaZ enzyme.

  • The increase in absorbance at 340 nm (due to NADPH formation) is monitored.

3.2.3. 3-Oxo-5,6-didehydrosuberyl-CoA Thiolase (PaaJ) Activity Assay

Principle: This assay monitors the cleavage of the β-ketoacyl-CoA, which can be followed by observing the disappearance of the Mg2+-enol complex at 303 nm.

Protocol:

  • Substrate Synthesis: The substrate, this compound, is enzymatically synthesized using the preceding enzymes of the pathway (PaaA-E, PaaG, and PaaZ).

  • The reaction mixture contains:

    • 100 mM Tris-HCl buffer (pH 8.2)

    • 25 mM MgCl2

    • 0.2 mM CoA

    • The enzymatically generated this compound

  • The reaction is initiated by the addition of purified PaaJ enzyme.

  • The decrease in absorbance at 303 nm is monitored.

Metabolite Analysis by HPLC-MS

Objective: To identify and quantify intermediates of the PAA pathway, including this compound.

Protocol:

  • Sample Preparation: Bacterial cultures grown on phenylacetate are quenched and the intracellular metabolites are extracted, typically using a cold solvent mixture (e.g., acetonitrile/methanol/water).

  • Chromatographic Separation: The extracted metabolites are separated by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Column: A C18 column is commonly used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed.

  • Mass Spectrometry Detection: The eluent from the HPLC is introduced into a mass spectrometer for detection and identification of the metabolites based on their mass-to-charge ratio (m/z).

  • Quantification: Quantification can be achieved by comparing the peak areas of the metabolites to those of known standards.

Visualizations

Phenylacetate Degradation Pathway

PAA_Pathway Phenylacetate Phenylacetate Phenylacetyl_CoA Phenylacetyl-CoA Phenylacetate->Phenylacetyl_CoA PaaK (ATP, CoA) Epoxyphenylacetyl_CoA Ring-1,2-epoxyphenylacetyl-CoA Phenylacetyl_CoA->Epoxyphenylacetyl_CoA PaaABCDE (O2, NADPH) Oxepin_CoA Oxepin-CoA Epoxyphenylacetyl_CoA->Oxepin_CoA PaaG Semialdehyde This compound semialdehyde Oxepin_CoA->Semialdehyde PaaZ (H2O) Intermediate This compound Semialdehyde->Intermediate PaaZ (NADP+) Dehydroadipyl_CoA 2,3-Dehydroadipyl-CoA Intermediate->Dehydroadipyl_CoA PaaJ (CoA) Acetyl_CoA Acetyl-CoA Intermediate->Acetyl_CoA PaaJ (CoA) Further_Metabolism Further Metabolism Dehydroadipyl_CoA->Further_Metabolism

Caption: The aerobic phenylacetic acid degradation pathway.

Experimental Workflow for Enzyme Characterization

Enzyme_Workflow cluster_cloning Gene Cloning and Expression cluster_purification Protein Purification cluster_assay Enzyme Assays Gene_Cloning Gene Cloning (paaZ, paaJ) Expression_Vector Ligation into Expression Vector Gene_Cloning->Expression_Vector Transformation Transformation into E. coli Expression_Vector->Transformation Induction Protein Expression Induction Transformation->Induction Cell_Lysis Cell Lysis Induction->Cell_Lysis Affinity_Chrom Affinity Chromatography Cell_Lysis->Affinity_Chrom SEC Size-Exclusion Chromatography Affinity_Chrom->SEC Purity_Check SDS-PAGE Analysis SEC->Purity_Check Substrate_Prep Substrate Preparation Purity_Check->Substrate_Prep Spectro_Assay Spectrophotometric Assay Substrate_Prep->Spectro_Assay Kinetic_Analysis Kinetic Parameter Determination Spectro_Assay->Kinetic_Analysis

Caption: Workflow for enzyme expression, purification, and characterization.

Logical Relationship of Key Enzymes and the Intermediate

Logical_Relationship PaaG PaaG (Isomerase) Oxepin_CoA Oxepin-CoA PaaZ PaaZ (Hydrolase/ Dehydrogenase) Intermediate This compound PaaZ->Intermediate PaaJ PaaJ (Thiolase) Products Acetyl-CoA + 2,3-Dehydroadipyl-CoA PaaJ->Products Oxepin_CoA->PaaZ Intermediate->PaaJ

Caption: Key enzymes acting on and around the central intermediate.

References

The Central Role of 3-Oxo-5,6-dehydrosuberyl-CoA in Bacterial Phenylacetate Catabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxo-5,6-dehydrosuberyl-CoA is a key intermediate in the aerobic degradation of phenylacetic acid, a common metabolic pathway in a wide range of bacteria, including prominent species such as Escherichia coli and Pseudomonas putida. This pathway is of significant interest due to its role in the bioremediation of aromatic environmental pollutants and its potential as a target for novel antimicrobial strategies. This technical guide provides an in-depth analysis of the function of this compound, detailing its enzymatic synthesis and subsequent catabolism, the genetic regulation of the pathway, and methodologies for its study.

The Phenylacetate Catabolic Pathway: An Overview

The aerobic breakdown of phenylacetic acid in bacteria is a unique "hybrid" pathway that utilizes coenzyme A (CoA) thioesters, a feature typically associated with anaerobic metabolism. The pathway, encoded by the paa gene cluster, channels a variety of aromatic compounds into central metabolism, ultimately producing acetyl-CoA and succinyl-CoA.[1] The initial steps involve the activation of phenylacetate to phenylacetyl-CoA, followed by an unusual epoxidation of the aromatic ring and isomerization to a seven-membered oxepin-CoA ring structure.[1] It is the subsequent cleavage and processing of this ring that leads to the formation of this compound.

Formation of this compound

This compound is synthesized from its precursor, this compound semialdehyde, in a reaction catalyzed by the enzyme This compound semialdehyde dehydrogenase (EC 1.2.1.91).[2][3][4] In Escherichia coli, this enzymatic activity is part of a bifunctional protein known as PaaZ .[1][2][4] The PaaZ enzyme also harbors oxepin-CoA hydrolase activity, which catalyzes the preceding step in the pathway: the hydrolytic cleavage of oxepin-CoA to this compound semialdehyde.[1][4] This fusion of two sequential enzymatic activities is thought to facilitate substrate channeling, efficiently processing the reactive aldehyde intermediate.[5]

The overall reaction for the formation of this compound is:

This compound semialdehyde + NADP+ + H2O ⇌ this compound + NADPH + H+

Catabolism of this compound

Following its formation, this compound is targeted for thiolytic cleavage by the enzyme 3-oxo-5,6-didehydrosuberyl-CoA thiolase (EC 2.3.1.223).[6] In E. coli, this reaction is catalyzed by the PaaJ enzyme, which also exhibits 3-oxoadipyl-CoA thiolase activity (EC 2.3.1.174), indicating its involvement in later stages of the pathway as well.[7][8] The thiolysis of this compound yields 2,3-didehydroadipoyl-CoA and acetyl-CoA, the latter of which can directly enter central carbon metabolism.[6][8]

The reaction is as follows:

This compound + CoA ⇌ 2,3-didehydroadipoyl-CoA + Acetyl-CoA

Phenylacetate Catabolic Pathway Diagram

The following diagram illustrates the central position of this compound within the broader phenylacetate degradation pathway.

Phenylacetate_Pathway cluster_main Phenylacetate Catabolic Pathway Phenylacetate Phenylacetate Phenylacetyl_CoA Phenylacetyl-CoA Phenylacetate->Phenylacetyl_CoA PaaK Epoxyphenylacetyl_CoA 1,2-Epoxyphenylacetyl-CoA Phenylacetyl_CoA->Epoxyphenylacetyl_CoA PaaABCDE Oxepin_CoA Oxepin-CoA Epoxyphenylacetyl_CoA->Oxepin_CoA PaaG Semialdehyde This compound semialdehyde Oxepin_CoA->Semialdehyde PaaZ (Hydrolase domain) Target This compound Semialdehyde->Target PaaZ (Dehydrogenase domain) Dehydroadipyl_CoA 2,3-Didehydroadipoyl-CoA Target->Dehydroadipyl_CoA PaaJ Acetyl_CoA Acetyl-CoA Target->Acetyl_CoA PaaJ Further_Metabolism Further Metabolism Dehydroadipyl_CoA->Further_Metabolism

Core steps of the bacterial phenylacetate degradation pathway.

Regulation of the paa Operon

The expression of the paa genes is tightly regulated to ensure that the pathway is only active in the presence of its substrate, phenylacetic acid. The primary regulator is the PaaX protein, a transcriptional repressor. In the absence of phenylacetic acid, PaaX binds to the promoter regions of the paa operons, preventing transcription. The true inducer of the pathway is not phenylacetic acid itself, but its activated form, phenylacetyl-CoA . When present, phenylacetyl-CoA binds to PaaX, causing a conformational change that leads to its dissociation from the DNA, thereby allowing the expression of the catabolic genes.

Another layer of regulation is provided by the PaaY protein, a thioesterase that can hydrolyze phenylacetyl-CoA back to phenylacetate. This activity is thought to prevent the accumulation of toxic intermediates and to fine-tune the level of the inducer molecule, phenylacetyl-CoA.

Paa_Regulation cluster_reg Regulation of the paa Operon PA Phenylacetic Acid PA_CoA Phenylacetyl-CoA PA->PA_CoA PaaK PA_CoA->PA PaaY PaaX PaaX (Repressor) PA_CoA->PaaX binds to & inactivates paa_operon paa operon PaaX->paa_operon represses PaaY PaaY (Thioesterase)

Simplified regulatory network of the bacterial paa operon.

Quantitative Data

Experimental Protocols

The following protocols are derived from published methodologies for the in vitro reconstitution of the phenylacetate pathway and general enzymatic assays. They provide a framework for the expression, purification, and functional analysis of the enzymes involved in the metabolism of this compound.

Expression and Purification of PaaZ and PaaJ

This protocol describes a general method for the production of His-tagged PaaZ and PaaJ proteins in E. coli.

  • Gene Cloning: The paaZ and paaJ genes from the bacterium of interest (e.g., E. coli K-12) are amplified by PCR and cloned into a suitable expression vector containing an N- or C-terminal polyhistidine tag (e.g., pET series vectors).

  • Transformation: The resulting plasmids are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression:

    • Inoculate a starter culture of the transformed E. coli in LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

    • Lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation.

  • Affinity Chromatography:

    • Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

    • Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Protein Characterization: Analyze the purified protein by SDS-PAGE to assess purity and confirm the molecular weight. Determine the protein concentration using a standard method (e.g., Bradford assay).

Enzyme Assay for this compound Semialdehyde Dehydrogenase (PaaZ)

This spectrophotometric assay measures the NADP+-dependent oxidation of the aldehyde substrate.

  • Substrate Synthesis: The substrate, this compound semialdehyde, must be synthesized enzymatically in situ from oxepin-CoA using the hydrolase activity of PaaZ or a separate hydrolase.

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

    • Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

    • NADP+ (e.g., 1 mM)

    • Enzymatically generated this compound semialdehyde

  • Assay Initiation: Start the reaction by adding the purified PaaZ enzyme.

  • Detection: Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADPH (ε = 6.22 mM-1cm-1).

  • Calculation of Activity: Calculate the specific activity based on the rate of NADPH formation and the concentration of the PaaZ enzyme.

Enzyme Assay for 3-Oxo-5,6-didehydrosuberyl-CoA Thiolase (PaaJ)

This assay follows the decrease in absorbance of the 3-oxoacyl-CoA substrate upon thiolytic cleavage.

  • Substrate Synthesis: this compound needs to be generated enzymatically from upstream precursors of the phenylacetate pathway.

  • Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing:

    • Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

    • Coenzyme A (e.g., 0.5 mM)

    • Enzymatically synthesized this compound

  • Assay Initiation: Initiate the reaction by adding the purified PaaJ enzyme.

  • Detection: Monitor the decrease in absorbance at a wavelength where the 3-oxoacyl-CoA thioester has significant absorbance (typically around 300-310 nm).

  • Calculation of Activity: The specific activity can be calculated from the rate of substrate consumption, using a predetermined extinction coefficient for this compound.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for studying the function of this compound and the associated enzymes.

Workflow cluster_workflow Experimental Workflow for Studying this compound Metabolism Cloning Cloning of paaZ and paaJ genes Expression Protein Expression in E. coli Cloning->Expression Purification Protein Purification (Affinity Chromatography) Expression->Purification Assay_PaaZ Enzyme Assay for PaaZ Activity Purification->Assay_PaaZ Assay_PaaJ Enzyme Assay for PaaJ Activity Purification->Assay_PaaJ Pathway_Reconstitution In Vitro Pathway Reconstitution Purification->Pathway_Reconstitution Kinetics Kinetic Parameter Determination (Km, Vmax) Assay_PaaZ->Kinetics Assay_PaaJ->Kinetics Metabolite_Analysis Metabolite Analysis (LC-MS/MS) Pathway_Reconstitution->Metabolite_Analysis

A generalized workflow for the biochemical characterization of enzymes.

Conclusion

This compound stands as a pivotal intermediate in the bacterial degradation of phenylacetic acid. Its formation and subsequent breakdown are catalyzed by a dedicated set of enzymes encoded by the paa gene cluster. While the qualitative role of this metabolite is well-established, a significant opportunity exists for further research into the quantitative aspects of this pathway, including the detailed kinetic characterization of the involved enzymes and the in vivo dynamics of metabolite concentrations. Such studies will not only deepen our fundamental understanding of bacterial metabolism but also provide valuable data for the rational design of bioremediation strategies and the development of novel antimicrobial agents targeting this essential pathway.

References

A Technical Guide to 3-Oxo-5,6-dehydrosuberyl-CoA: Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-5,6-dehydrosuberyl-CoA is a key intermediate in the bacterial catabolism of phenylalanine and phenylacetate. This metabolic pathway has garnered significant interest due to its presence in a wide range of bacteria, including pathogens, and its potential applications in bioremediation and biocatalysis. Understanding the chemical properties and stability of this compound is crucial for researchers studying this pathway, developing enzyme inhibitors, or harnessing its components for synthetic biology applications. This technical guide provides a comprehensive overview of the available data on the chemical properties, stability, and relevant experimental protocols for this compound.

Chemical Properties

This compound is an acyl-CoA thioester. Its fundamental chemical and physical properties, largely derived from computational models and experimental data from its role as a metabolic intermediate, are summarized below.

PropertyValueSource
Molecular Formula C29H44N7O20P3S--INVALID-LINK--
Molecular Weight 935.7 g/mol --INVALID-LINK--
Monoisotopic Mass 935.15746899 Da--INVALID-LINK--
IUPAC Name 8-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-6,8-dioxooct-3-enoic acid--INVALID-LINK--
Canonical SMILES CC(C)(--INVALID-LINK--O)COP(=O)(O)OP(=O)(O)OC[C@H]1--INVALID-LINK--N2C=NC3=C(N=CN=C32)N)O">C@@HOP(=O)(O)OPubChem
InChI Key IFFFDKYRRUVOFP-UHFFFAOYSA-NPubChem

Stability

Detailed quantitative data on the stability of this compound under various pH and temperature conditions is not extensively documented in the literature. However, based on the general stability of acyl-CoA thioesters and the experimental conditions under which it is handled, the following can be inferred:

  • pH Stability : Thioester bonds are susceptible to hydrolysis, particularly at alkaline pH. It is advisable to maintain solutions of this compound at a neutral or slightly acidic pH (pH 6.0-7.5) to minimize degradation.

  • Temperature Stability : Like most complex biological molecules, this compound is likely to be temperature-sensitive. For short-term storage, it is recommended to keep it on ice. For long-term storage, freezing at -20°C or -80°C is advisable. The product derived from phenylacetyl-CoA is reported to be highly unstable[1].

  • Enzymatic Stability : this compound is a substrate for the enzyme 3-oxoadipyl-CoA/3-oxo-5,6-dehydrosuberyl-CoA thiolase (PaaJ), which catalyzes its thiolytic cleavage. Therefore, it will be rapidly degraded in the presence of this enzyme.

Phenylacetate Catabolic Pathway

This compound is an intermediate in the aerobic phenylacetate catabolic pathway found in bacteria such as Escherichia coli. This pathway converts phenylacetate into central metabolites, succinyl-CoA and acetyl-CoA.

Phenylacetate_Catabolism Phenylacetate Phenylacetate Phenylacetyl_CoA Phenylacetyl-CoA Phenylacetate->Phenylacetyl_CoA ATP, CoA Epoxyphenylacetyl_CoA Ring-1,2-epoxyphenylacetyl-CoA Phenylacetyl_CoA->Epoxyphenylacetyl_CoA O2, NADPH Oxepin_CoA 2-Oxepin-2(3H)-ylideneacetyl-CoA (Oxepin-CoA) Epoxyphenylacetyl_CoA->Oxepin_CoA Aldehyde_Intermediate Reactive Aldehyde Intermediate Oxepin_CoA->Aldehyde_Intermediate Target_Molecule This compound Aldehyde_Intermediate->Target_Molecule NADP+ Dehydroadipyl_CoA 2,3-Dehydroadipyl-CoA Target_Molecule->Dehydroadipyl_CoA CoA Hydroxyadipyl_CoA 3-Hydroxyadipyl-CoA Dehydroadipyl_CoA->Hydroxyadipyl_CoA H2O Oxoadipyl_CoA 3-Oxoadipyl-CoA Hydroxyadipyl_CoA->Oxoadipyl_CoA NAD+ Succinyl_CoA Succinyl-CoA Oxoadipyl_CoA->Succinyl_CoA CoA Acetyl_CoA Acetyl-CoA Oxoadipyl_CoA->Acetyl_CoA:n CoA PaaK PaaK (Phenylacetate-CoA ligase) PaaK->Phenylacetyl_CoA PaaABCDE PaaABCDE (Epoxidase) PaaABCDE->Epoxyphenylacetyl_CoA PaaG PaaG (Isomerase) PaaG->Oxepin_CoA PaaZ_hydrolase PaaZ (Oxepin-CoA hydrolase domain) PaaZ_hydrolase->Aldehyde_Intermediate PaaZ_dehydrogenase PaaZ (Aldehyde dehydrogenase domain) PaaZ_dehydrogenase->Target_Molecule PaaJ_1 PaaJ (Thiolase) PaaJ_1->Dehydroadipyl_CoA PaaF PaaF (Hydratase) PaaF->Hydroxyadipyl_CoA PaaH PaaH (Dehydrogenase) PaaH->Oxoadipyl_CoA PaaJ_2 PaaJ (Thiolase) PaaJ_2->Succinyl_CoA PaaJ_2:s->Acetyl_CoA

Fig. 1: Phenylacetate Catabolic Pathway in E. coli.

Experimental Protocols

Enzymatic Synthesis of this compound

The in vitro synthesis of this compound can be achieved by the sequential addition of purified enzymes of the phenylacetate catabolic pathway. The following protocol is adapted from Teufel et al. (2010)[1][2][3][4].

Materials:

  • Phenylacetyl-CoA

  • Purified PaaABCDE (epoxidase)

  • Purified PaaG (isomerase)

  • Purified PaaZ (bifunctional oxepin-CoA hydrolase and this compound semialdehyde dehydrogenase)

  • Reaction Buffer: 50 mM Tris-HCl, pH 8.0

  • Cofactors: NADPH, NADP+, Coenzyme A

Procedure:

  • Prepare an initial reaction mixture containing 50 mM Tris-HCl (pH 8.0), 0.5 mM CoA, 1 mM NADPH, and 1 mM NADP+[1][2][4].

  • Add the purified PaaABCDE enzyme complex to the reaction mixture[1][2][4].

  • Initiate the reaction by adding phenylacetyl-CoA to a final concentration of 0.5 mM[2][4]. Incubate at 30°C. This will produce ring-1,2-epoxyphenylacetyl-CoA[2][4].

  • After a few minutes, add purified PaaG to the reaction to convert the epoxide to oxepin-CoA[1][2][4].

  • Subsequently, add purified PaaZ. The hydrolase activity of PaaZ will cleave the oxepin ring, and the dehydrogenase activity will oxidize the resulting aldehyde to form this compound[5].

  • Monitor the reaction progress by HPLC.

Purification by High-Performance Liquid Chromatography (HPLC)

The intermediates of the phenylacetate pathway can be separated and purified by reverse-phase HPLC[1][2][4].

ParameterValue
Column C18-E
Mobile Phase A Ammonium acetate buffer
Mobile Phase B Acetonitrile
Gradient Acetonitrile gradient in ammonium acetate buffer
Detection UV at 260 nm

Procedure:

  • Stop the enzymatic reaction, for example, by adding a quenching agent like acid or by flash freezing.

  • Centrifuge the sample to pellet the enzymes.

  • Inject the supernatant onto the C18-E column.

  • Elute the compounds using a gradient of acetonitrile in ammonium acetate buffer.

  • Monitor the elution profile at 260 nm, the absorbance maximum for the adenine moiety of Coenzyme A.

  • Collect the fractions corresponding to the peak of interest. The identity of the peak corresponding to this compound can be confirmed by mass spectrometry.

Analysis by Mass Spectrometry and NMR

The identity and purity of synthesized this compound can be confirmed by mass spectrometry and NMR spectroscopy.

Mass Spectrometry:

  • Technique: Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) is a suitable high-resolution technique[2].

  • Sample Preparation: Fractions collected from HPLC can be directly infused into the mass spectrometer.

  • Expected Mass: The calculated monoisotopic mass of the protonated molecule [M+H]+ is expected to be around 936.165 g/mol .

NMR Spectroscopy:

  • Technique: 13C-NMR can be used to elucidate the structure, especially when using 13C-labeled precursors in the synthesis[2][6].

  • Sample Preparation: The purified compound from HPLC needs to be lyophilized and redissolved in a suitable deuterated solvent.

Experimental Workflow

The following diagram illustrates the general workflow for the enzymatic synthesis and analysis of this compound.

Workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification cluster_analysis Analysis start Start with Phenylacetyl-CoA add_paaabcde Add PaaABCDE, NADPH, O2 start->add_paaabcde add_paag Add PaaG add_paaabcde->add_paag add_paaz Add PaaZ, NADP+ add_paag->add_paaz product This compound add_paaz->product hplc Reverse-Phase HPLC product->hplc fraction_collection Fraction Collection hplc->fraction_collection ms Mass Spectrometry (FT-ICR-MS) fraction_collection->ms nmr NMR Spectroscopy (13C) fraction_collection->nmr stability_assay Stability Assays (pH, Temp.) fraction_collection->stability_assay

Fig. 2: Workflow for Synthesis and Analysis.

Conclusion

This compound is a fascinating molecule at the heart of a unique bacterial metabolic pathway. While much has been elucidated about its role and enzymatic synthesis, further research is needed to fully characterize its chemical stability. The protocols and data presented in this guide provide a solid foundation for researchers to produce, purify, and analyze this important acyl-CoA thioester, paving the way for new discoveries in enzymology, metabolic engineering, and drug development.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The microbial degradation of aromatic compounds is a cornerstone of environmental bioremediation and a significant area of study for understanding bacterial metabolism. A pivotal, yet often overlooked, intermediate in the aerobic degradation of phenylacetate and related aromatic pollutants is 3-Oxo-5,6-dehydrosuberyl-CoA . This technical guide provides an in-depth exploration of the metabolic pathway leading to and from this key molecule, detailing the enzymatic machinery, genetic regulation, and experimental methodologies used to study this process. This document serves as a comprehensive resource for researchers in microbiology, biochemistry, and environmental science, as well as for professionals in drug development targeting bacterial metabolic pathways.

Introduction: The Phenylacetate Catabolic Pathway

Many aromatic pollutants, such as styrene and phenylacetate, are mineralized by a wide range of bacteria through a specialized metabolic route known as the phenylacetate (PAA) catabolic pathway.[1][2] This pathway is a hybrid of aerobic and anaerobic metabolic strategies, utilizing coenzyme A (CoA) thioesters, a feature typically associated with anaerobic degradation, in an oxygen-dependent process.[1] The PAA pathway is encoded by the paa gene cluster and is found in a significant portion of sequenced bacterial genomes, highlighting its environmental and metabolic importance.[2][3] The pathway ultimately converts the aromatic ring into central metabolites, namely acetyl-CoA and succinyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle.[4]

The Metabolic Pathway to and from this compound

The formation and subsequent degradation of this compound is a critical juncture in the PAA pathway, marking the transition from a cyclic to a linear intermediate. The pathway can be broadly divided into an upper and a lower pathway, with this compound being a product of the upper pathway and the initial substrate for the lower pathway.

The Upper Phenylacetate Pathway: Ring Activation and Cleavage

The initial steps of the pathway involve the activation of phenylacetate to phenylacetyl-CoA, followed by an unusual epoxidation and isomerization of the aromatic ring, leading to a seven-membered oxepin ring. This ring is then hydrolytically cleaved to produce this compound.

  • Step 1: Activation of Phenylacetate. The pathway is initiated by the enzyme phenylacetate-CoA ligase (PaaK) , which activates phenylacetate to its CoA thioester, phenylacetyl-CoA. This step requires ATP and Mg2+.[2]

  • Step 2: Aromatic Ring Epoxidation. A multi-component phenylacetyl-CoA epoxidase (PaaABCDE) catalyzes the epoxidation of the aromatic ring of phenylacetyl-CoA to form ring 1,2-epoxyphenylacetyl-CoA.[5]

  • Step 3: Isomerization to an Oxepin. The highly reactive epoxide is then isomerized by ring 1,2-epoxyphenylacetyl-CoA isomerase (PaaG) to form an unstable seven-membered oxygen-containing heterocycle, 2-oxepin-2(3H)-ylideneacetyl-CoA (oxepin-CoA).[3]

  • Step 4: Hydrolytic Ring Cleavage and Oxidation. The bifunctional enzyme oxepin-CoA hydrolase / this compound semialdehyde dehydrogenase (PaaZ) catalyzes the hydrolytic cleavage of the oxepin ring to form this compound semialdehyde. The dehydrogenase domain of PaaZ then oxidizes this semialdehyde to This compound .[6][7]

The Lower Phenylacetate Pathway: β-Oxidation-like Cascade

Once formed, this compound enters a series of reactions analogous to the β-oxidation of fatty acids, leading to the final products that can enter central metabolism.

  • Step 5: Thiolytic Cleavage. The enzyme 3-oxoadipyl-CoA/3-oxo-5,6-dehydrosuberyl-CoA thiolase (PaaJ) catalyzes the thiolytic cleavage of this compound, releasing acetyl-CoA and forming 2,3-dehydroadipyl-CoA.[8][9]

  • Step 6: Isomerization. The isomerase PaaG (which also functions in the upper pathway) is thought to catalyze the isomerization of 2,3-dehydroadipyl-CoA to 3,4-dehydroadipyl-CoA.[3]

  • Step 7: Hydration. 3,4-dehydroadipyl-CoA hydratase (PaaF) adds a water molecule across the double bond to form 3-hydroxyadipyl-CoA.[3]

  • Step 8: Dehydrogenation. 3-hydroxyadipyl-CoA dehydrogenase (PaaH) oxidizes 3-hydroxyadipyl-CoA to 3-oxoadipyl-CoA.[1]

  • Step 9: Final Thiolytic Cleavage. The thiolase PaaJ (also acting in Step 5) carries out the final thiolytic cleavage of 3-oxoadipyl-CoA to yield succinyl-CoA and acetyl-CoA .[1][10]

Data Presentation: Enzymes of the Phenylacetate Degradation Pathway

The following table summarizes the key enzymes involved in the formation and degradation of this compound. Quantitative data, where available in the literature, is provided to aid in comparative analysis.

Enzyme (Gene)EC NumberFunctionSubstrate(s)Product(s)Cofactors/RequirementsQuantitative Data
Phenylacetate-CoA ligase (PaaK)6.2.1.30Activates phenylacetate to its CoA thioesterPhenylacetate, CoA, ATPPhenylacetyl-CoA, AMP, PPiMg2+Thermus thermophilus: Km (ATP) = 6 µM, Km (CoA) = 30 µM, Km (Phenylacetate) = 50 µM, Vmax = 24 µmol/min/mg. Azoarcus evansii: Km (PA) = 14 µM, Km (ATP) = 60 µM, Km (CoA) = 45 µM.[11][12]
Phenylacetyl-CoA epoxidase (PaaABCDE)1.14.14.-Epoxidation of the aromatic ringPhenylacetyl-CoA, O2, NADPHring 1,2-epoxyphenylacetyl-CoA, NADP+, H2O-Data not available
Ring 1,2-epoxyphenylacetyl-CoA isomerase (PaaG)5.3.99.-Isomerization of the epoxide to an oxepinring 1,2-epoxyphenylacetyl-CoA2-oxepin-2(3H)-ylideneacetyl-CoA-Data not available
Oxepin-CoA hydrolase / this compound semialdehyde dehydrogenase (PaaZ)3.3.2.12 / 1.2.1.91Hydrolytic cleavage of the oxepin ring and subsequent oxidation2-oxepin-2(3H)-ylideneacetyl-CoA, NADP+, H2OThis compound, NADPH, H+-Data not available
3-oxoadipyl-CoA/3-oxo-5,6-dehydrosuberyl-CoA thiolase (PaaJ)2.3.1.174 / 2.3.1.223Thiolytic cleavage of β-ketoacyl-CoA estersThis compound, CoA; 3-oxoadipyl-CoA, CoA2,3-dehydroadipyl-CoA, acetyl-CoA; succinyl-CoA, acetyl-CoA-Data not available
3,4-dehydroadipyl-CoA hydratase (PaaF)4.2.1.17Hydration of the double bond3,4-dehydroadipyl-CoA, H2O3-hydroxyadipyl-CoA-Data not available
3-hydroxyadipyl-CoA dehydrogenase (PaaH)1.1.1.35Oxidation of the hydroxyl group3-hydroxyadipyl-CoA, NAD+3-oxoadipyl-CoA, NADH, H+-Data not available

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the study of the phenylacetate degradation pathway. These are generalized protocols based on published literature and may require optimization for specific bacterial strains or experimental conditions.

Protocol for Culturing Bacteria on Phenylacetate
  • Media Preparation: Prepare a minimal salt medium containing essential minerals and a nitrogen source (e.g., (NH4)2SO4).[10]

  • Carbon Source: Add phenylacetic acid to the desired final concentration (e.g., 15 mM) as the sole carbon source.[10]

  • Inoculation: Inoculate the medium with an overnight culture of the bacterial strain of interest (e.g., Pseudomonas putida CA-3).[10]

  • Incubation: Incubate the culture at the optimal growth temperature for the strain (e.g., 30°C) with shaking.[10]

  • Monitoring Growth: Monitor bacterial growth by measuring the optical density at 600 nm (OD600).

Protocol for Enzyme Purification (General)

This is a general workflow for the purification of His-tagged Paa enzymes expressed in E. coli.

  • Gene Cloning and Expression: Clone the paa gene of interest into an expression vector with a polyhistidine-tag (His-tag). Transform the plasmid into a suitable E. coli expression strain. Induce protein expression with an appropriate inducer (e.g., IPTG).

  • Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells using sonication or a French press.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris.

  • Affinity Chromatography: Load the cleared lysate onto a Ni-NTA affinity column. Wash the column with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole.

  • Buffer Exchange: If necessary, exchange the buffer of the purified protein using dialysis or a desalting column.

  • Purity Assessment: Analyze the purity of the enzyme by SDS-PAGE.

Protocol for HPLC Analysis of Phenylacetate and its Metabolites
  • Sample Preparation: Collect culture supernatants at different time points. Centrifuge to remove bacterial cells. The supernatant can be directly analyzed or subjected to extraction.

  • HPLC System: Use a reverse-phase C18 column.[5]

  • Mobile Phase: A common mobile phase is a gradient of acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid for better peak shape. A typical mobile phase could be a mixture of 20 mM phosphoric acid and acetonitrile (e.g., 75:25 v/v).[5]

  • Detection: Use a UV detector, with the wavelength set to an appropriate value for the compounds of interest (e.g., 215 nm for phenylacetic acid).[5]

  • Quantification: Create a standard curve using known concentrations of phenylacetic acid and any available standards for the intermediates.

Protocol for NMR Analysis of CoA Thioesters
  • Sample Preparation: Purified CoA thioester intermediates are required. These can be synthesized enzymatically in vitro using purified Paa enzymes. The final sample should be dissolved in a suitable deuterated solvent (e.g., D2O).

  • NMR Spectroscopy: Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer.

  • Data Analysis: Compare the chemical shifts and coupling constants of the experimentally obtained spectra with known values for CoA and related thioesters to confirm the structure of the intermediates.[1]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Phenylacetate_Degradation_Pathway cluster_upper Upper Pathway cluster_lower Lower Pathway cluster_tca TCA Cycle Phenylacetate Phenylacetate Phenylacetyl_CoA Phenylacetyl_CoA Phenylacetate->Phenylacetyl_CoA PaaK (ATP, CoA) Epoxyphenylacetyl_CoA Epoxyphenylacetyl_CoA Phenylacetyl_CoA->Epoxyphenylacetyl_CoA PaaABCDE (O2, NADPH) Oxepin_CoA Oxepin_CoA Epoxyphenylacetyl_CoA->Oxepin_CoA PaaG Oxo_dehydrosuberyl_CoA_semialdehyde This compound semialdehyde Oxepin_CoA->Oxo_dehydrosuberyl_CoA_semialdehyde PaaZ (Hydrolase domain) Oxo_dehydrosuberyl_CoA This compound Oxo_dehydrosuberyl_CoA_semialdehyde->Oxo_dehydrosuberyl_CoA PaaZ (Dehydrogenase domain, NADP+) Dehydroadipyl_CoA_2_3 2,3-Dehydroadipyl-CoA Oxo_dehydrosuberyl_CoA->Dehydroadipyl_CoA_2_3 PaaJ (CoA) Acetyl_CoA_1 Acetyl-CoA Oxo_dehydrosuberyl_CoA->Acetyl_CoA_1 Dehydroadipyl_CoA_3_4 3,4-Dehydroadipyl-CoA Dehydroadipyl_CoA_2_3->Dehydroadipyl_CoA_3_4 PaaG Hydroxyadipyl_CoA 3-Hydroxyadipyl-CoA Dehydroadipyl_CoA_3_4->Hydroxyadipyl_CoA PaaF (H2O) Oxoadipyl_CoA 3-Oxoadipyl-CoA Hydroxyadipyl_CoA->Oxoadipyl_CoA PaaH (NAD+) Succinyl_CoA Succinyl-CoA Oxoadipyl_CoA->Succinyl_CoA PaaJ (CoA) Acetyl_CoA_2 Acetyl-CoA Oxoadipyl_CoA->Acetyl_CoA_2 TCA TCA Cycle Succinyl_CoA->TCA Acetyl_CoA_1->TCA Acetyl_CoA_2->TCA

Figure 1: The microbial degradation pathway of phenylacetate.

Experimental_Workflow cluster_strain Strain and Culture cluster_analysis Analysis of Degradation cluster_biochem Biochemical Characterization cluster_genetics Genetic Analysis Strain_Selection Select Bacterial Strain (e.g., Pseudomonas putida) Culture Culture in Minimal Medium with Phenylacetate Strain_Selection->Culture Sampling Collect Culture Samples at Time Intervals Culture->Sampling Gene_Cloning Clone and Express paa Genes Culture->Gene_Cloning Source of Genes RNA_Extraction RNA Extraction Culture->RNA_Extraction HPLC HPLC Analysis of Phenylacetate Depletion Sampling->HPLC Metabolite_ID Metabolite Identification (LC-MS/MS, NMR) Sampling->Metabolite_ID Purification Purify Paa Enzymes (e.g., PaaZ, PaaJ) Gene_Cloning->Purification Enzyme_Assay Enzyme Kinetic Assays Purification->Enzyme_Assay qRT_PCR qRT-PCR for paa Gene Expression RNA_Extraction->qRT_PCR

Figure 2: A generalized experimental workflow for studying phenylacetate degradation.

Conclusion

This compound is a central intermediate in the microbial degradation of the widespread aromatic pollutant, phenylacetate. Its formation through a unique ring-opening mechanism and subsequent catabolism via a β-oxidation-like pathway highlight the metabolic versatility of bacteria. A thorough understanding of this pathway, its enzymes, and its regulation is crucial for developing effective bioremediation strategies and for identifying potential targets for novel antimicrobial agents. This technical guide provides a foundational resource for researchers and professionals working in these fields, summarizing the current knowledge and providing a framework for future investigations into this important metabolic route.

References

The Evolutionary Blueprint of Phenylacetate Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The phenylacetate (PAA) catabolic pathway is a crucial metabolic route in numerous bacteria, enabling the degradation of the common environmental pollutant phenylacetic acid and serving as a central hub in the breakdown of various aromatic compounds. This pathway's unique hybrid nature, combining features of both aerobic and anaerobic metabolism, has made it a subject of significant scientific interest. Understanding the evolutionary origins and functional diversity of the PAA pathway is paramount for applications in bioremediation, biotechnology, and as a potential target for novel antimicrobial strategies. This technical guide provides an in-depth exploration of the evolutionary origins of the PAA catabolic pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of its core components and regulatory circuits.

The Phenylacetate Catabolic Pathway: An Overview

The bacterial degradation of phenylacetate is primarily accomplished through a series of enzymatic reactions encoded by the paa gene cluster. This pathway is widespread, found in approximately 16% of sequenced bacterial genomes[1][2]. The core pathway involves the conversion of phenylacetate into central metabolites, such as acetyl-CoA and succinyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle[1][3]. A key feature of this pathway is the activation of phenylacetate to its coenzyme A (CoA) thioester, phenylacetyl-CoA, a characteristic typically associated with anaerobic metabolism, followed by an oxygen-dependent ring epoxidation[1][3].

The paa gene cluster typically encodes 12 enzymes or enzymatic subunits (PaaA, PaaB, PaaC, PaaE, PaaF, PaaG, PaaH, PaaI, PaaJ, PaaK, PaaY, and PaaZ), a transcriptional regulator (PaaX or PaaR), and a protein of unknown function (PaaD)[1][2].

Core Enzymatic Steps and Quantitative Data

The PAA catabolic pathway can be conceptually divided into upper and lower sections. The upper pathway involves the activation of the aromatic ring and its subsequent cleavage, while the lower pathway resembles fatty acid β-oxidation[4].

Upper Pathway: Activation and Ring Cleavage
  • Activation: The pathway is initiated by the ATP-dependent ligation of coenzyme A to phenylacetate, a reaction catalyzed by Phenylacetyl-CoA ligase (PaaK) . This enzyme controls the entry of the substrate into the catabolic cascade[1].

  • Epoxidation: The aromatic ring of phenylacetyl-CoA is activated by a unique multicomponent phenylacetyl-CoA oxygenase (PaaABC(D)E) , which catalyzes the formation of a ring 1,2-epoxide[1][3].

  • Isomerization and Ring Opening: The reactive epoxide is then isomerized to a seven-membered oxepin-CoA by PaaG , which is subsequently hydrolyzed by PaaZ to an open-chain intermediate[1][3].

Lower Pathway: β-Oxidation-like Cascade

The subsequent steps involve a series of reactions analogous to the β-oxidation of fatty acids, catalyzed by PaaF (hydratase) , PaaH (dehydrogenase) , and PaaJ (thiolase) , ultimately yielding acetyl-CoA and succinyl-CoA[3][4].

Quantitative Enzymatic Data

A comprehensive understanding of the pathway's efficiency and substrate specificity requires detailed kinetic analysis of its constituent enzymes. Below is a summary of available quantitative data.

EnzymeOrganismSubstrate(s)Km (µM)Vmax or kcatReference(s)
PaaK (Phenylacetyl-CoA ligase)Azoarcus evansiiPhenylacetate1440 s-1 (kcat)[5]
ATP60[5]
CoA45[5]
Thermus thermophilusPhenylacetate5024 µmol/min/mg (Vmax)[6]
ATP6[6]
CoA30[6]
Burkholderia cenocepacia (PaaK1)Phenylacetic acidLower than PaaK2[7]
PaaG (Isomerase)Thermus thermophilusring 1,2-epoxyphenylacetyl-CoA-138 U/mg[2]
Pseudomonas putidaring 1,2-epoxyphenylacetyl-CoA-182 U/mg[2]
PaaY (Thioesterase)Escherichia coli3-oxo-5,6-dehydrosuberyl-CoA semialdehyde357.6 U/mg[2]

Regulation of the Phenylacetate Catabolic Pathway

The expression of the paa genes is tightly regulated to ensure efficient catabolism of phenylacetate only when the substrate is present. Two primary regulatory systems have been characterized in bacteria:

  • GntR-type Regulation: In organisms like Escherichia coli and Pseudomonas putida, the GntR-type transcriptional repressor PaaX controls the expression of the paa operon. The true inducer of the pathway is not phenylacetate itself, but its activated form, phenylacetyl-CoA . When phenylacetyl-CoA is present, it binds to PaaX, causing a conformational change that prevents PaaX from binding to the operator region of the paa promoter, thereby allowing transcription of the catabolic genes[8].

  • TetR-type Regulation: In other bacteria, such as Corynebacterium glutamicum and Thermus thermophilus, a TetR-type regulator, PaaR , performs a similar repressive function, with phenylacetyl-CoA also acting as the inducer[1].

The following diagram illustrates the GntR-type regulatory circuit in E. coli.

GntR_Regulation cluster_operon paa Operon cluster_molecules Molecules paaX paaX PaaX_protein PaaX Repressor paaX->PaaX_protein expresses paa_genes paa structural genes (paaA, B, C, E, F, G, H, I, J, K, Z) PAA Phenylacetate PaaK PAA->PaaK PaaK PA_CoA Phenylacetyl-CoA PA_CoA->PaaX_protein inactivates PaaX_protein->paa_genes represses PaaK->PA_CoA

Figure 1: GntR-type regulation of the paa operon in E. coli.

Evolutionary Origins and Phylogenetic Analysis

Phylogenetic studies suggest that the PAA catabolic pathway has a complex evolutionary history, with evidence of both vertical inheritance and horizontal gene transfer (HGT). The wide distribution of the paa gene cluster across diverse bacterial phyla points to its ancient origins. However, analyses of specific genes, such as paaK (encoding phenylacetyl-CoA ligase), indicate that HGT has played a significant role in the dissemination of this pathway among bacteria.

The following diagram illustrates a general workflow for the phylogenetic analysis of a metabolic pathway like the PAA pathway.

Phylogenetic_Workflow A Identify Homologous Paa Protein Sequences across diverse bacterial species B Perform Multiple Sequence Alignment (MSA) for each Paa protein A->B C Construct Individual Phylogenetic Trees for each Paa protein (e.g., using Neighbor-Joining or Maximum Likelihood) B->C D Concatenate Alignments of Core Paa Proteins B->D E Construct a Supermatrix Phylogenetic Tree D->E F Analyze Tree Topology for Evolutionary Relationships and evidence of HGT E->F

Figure 2: A generalized workflow for the phylogenetic analysis of the PAA pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the PAA catabolic pathway.

Enzyme Kinetics Assay for Phenylacetyl-CoA Ligase (PaaK)

This protocol is adapted from studies on PaaK from Azoarcus evansii and Thermus thermophilus[5][6].

Objective: To determine the kinetic parameters (Km and Vmax) of PaaK.

Principle: The activity of PaaK is measured by monitoring the formation of phenylacetyl-CoA from phenylacetate, CoA, and ATP. The reaction can be followed spectrophotometrically by coupling the release of AMP to the oxidation of NADH via pyruvate kinase and lactate dehydrogenase.

Materials:

  • Purified PaaK enzyme

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Phenylacetate stock solution

  • Coenzyme A (CoA) stock solution

  • Adenosine triphosphate (ATP) stock solution

  • MgCl2 stock solution

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing reaction buffer, MgCl2, PEP, NADH, PK, and LDH.

  • To determine the Km for phenylacetate, vary its concentration while keeping the concentrations of ATP and CoA saturating.

  • To determine the Km for ATP, vary its concentration while keeping the concentrations of phenylacetate and CoA saturating.

  • To determine the Km for CoA, vary its concentration while keeping the concentrations of phenylacetate and ATP saturating.

  • Initiate the reaction by adding the purified PaaK enzyme.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculate the initial reaction velocities from the linear phase of the absorbance change.

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Electrophoretic Mobility Shift Assay (EMSA) for PaaX/PaaR Binding

This protocol is a generalized procedure based on standard EMSA techniques.

Objective: To demonstrate the binding of the PaaX or PaaR repressor to the promoter region of the paa operon and the effect of the inducer, phenylacetyl-CoA.

Materials:

  • Purified PaaX or PaaR protein

  • DNA probe corresponding to the paa promoter region, labeled with a detectable marker (e.g., biotin or a fluorescent dye).

  • Unlabeled competitor DNA probe (for competition assays).

  • Phenylacetyl-CoA stock solution.

  • Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).

  • Polyacrylamide gel and electrophoresis apparatus.

  • Detection system appropriate for the DNA probe label.

Procedure:

  • Binding Reactions:

    • Set up binding reactions in separate tubes containing the labeled DNA probe and binding buffer.

    • Add increasing concentrations of the purified PaaX or PaaR protein to different tubes.

    • In separate reactions, include a constant amount of repressor protein and increasing concentrations of phenylacetyl-CoA to test for induction.

    • For competition assays, add an excess of the unlabeled competitor DNA probe to a reaction containing the repressor and labeled probe.

    • Incubate the reactions at room temperature for 20-30 minutes to allow for protein-DNA binding.

  • Electrophoresis:

    • Load the binding reactions onto a native polyacrylamide gel.

    • Run the gel at a constant voltage in a cold room or with a cooling system to prevent denaturation of the protein-DNA complexes.

  • Detection:

    • After electrophoresis, transfer the DNA from the gel to a membrane (e.g., nylon).

    • Detect the labeled DNA probe using the appropriate method (e.g., chemiluminescence for biotin-labeled probes or fluorescence imaging).

    • A "shifted" band, which migrates slower than the free DNA probe, indicates the formation of a protein-DNA complex. The disappearance of this shifted band in the presence of phenylacetyl-CoA demonstrates the inductive effect.

Heterologous Expression and Purification of Paa Enzymes

This is a general protocol for producing Paa enzymes for in vitro studies.

Objective: To obtain pure, active Paa enzymes for biochemical and structural analyses.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)).

  • Expression vector with a suitable tag for purification (e.g., pET vector with a His-tag).

  • Construct of the paa gene of interest cloned into the expression vector.

  • Luria-Bertani (LB) medium and appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Affinity chromatography resin (e.g., Ni-NTA agarose for His-tagged proteins).

  • Wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM).

  • Elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250 mM).

  • SDS-PAGE equipment and reagents for protein analysis.

Procedure:

  • Expression:

    • Transform the E. coli expression strain with the expression vector containing the paa gene.

    • Grow a culture of the transformed cells in LB medium with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight to improve protein solubility.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer.

    • Lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Purification:

    • Load the clarified lysate onto the equilibrated affinity chromatography column.

    • Wash the column extensively with wash buffer to remove non-specifically bound proteins.

    • Elute the tagged Paa protein with elution buffer.

  • Analysis:

    • Analyze the purified protein fractions by SDS-PAGE to assess purity and molecular weight.

    • Confirm the identity of the protein by Western blot or mass spectrometry if necessary.

    • Dialyze the purified protein into a suitable storage buffer and store at -80°C.

Conclusion and Future Directions

The phenylacetate catabolic pathway represents a fascinating example of metabolic evolution, showcasing the adaptation of bacteria to utilize a wide array of aromatic compounds. While significant progress has been made in elucidating the core enzymatic steps and regulatory mechanisms, further research is needed to fully understand the evolutionary dynamics of this pathway. Comprehensive comparative genomics and proteomics studies, coupled with detailed kinetic characterization of all Paa enzymes from a wider range of organisms, will provide a more complete picture of the pathway's functional diversity. This knowledge will be invaluable for the rational design of microbial catalysts for bioremediation and the development of novel therapeutic strategies targeting bacterial metabolism.

References

Methodological & Application

Application Notes and Protocols for the In Vitro Synthesis of 3-Oxo-5,6-dehydrosuberyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Oxo-5,6-dehydrosuberyl-CoA is a key intermediate in the aerobic catabolism of phenylacetic acid in various bacteria, including Escherichia coli. The in vitro synthesis of this molecule is crucial for studying the kinetics and inhibition of enzymes in this pathway, as well as for the development of novel antimicrobial agents targeting bacterial metabolism. This document provides detailed protocols for a chemo-enzymatic approach to synthesize this compound, leveraging the chemical synthesis of its precursor acid followed by enzymatic ligation to Coenzyme A.

Data Presentation

Table 1: Representative Yields for the Chemo-Enzymatic Synthesis of Various Acyl-CoA Esters

Acyl-CoA EsterPrecursor AcidSynthesis MethodReported Yield (%)Reference
Cinnamoyl-CoACinnamic AcidECF-mediated coupling75
Succinyl-CoASuccinic AnhydrideAnhydride Acylation86
6-Oxoheptanoyl-CoA6-Oxoheptanoic AcidCDI-mediated coupling56
Crotonyl-CoACrotonic AnhydrideAnhydride Acylation>80
Octenoyl-CoAOctenoic AcidECF-mediated coupling57

ECF: Ethyl Chloroformate; CDI: Carbonyldiimidazole

Experimental Protocols

The recommended strategy for the in vitro synthesis of this compound is a two-stage chemo-enzymatic process. This involves the chemical synthesis of the precursor, 3-oxo-5,6-dehydrosuberic acid, followed by the enzymatic ligation of this acid to Coenzyme A using a broad-substrate-specificity acyl-CoA synthetase.

Protocol 1: Chemical Synthesis of 3-Oxo-5,6-dehydrosuberic Acid (Proposed Route)

This protocol is a proposed synthetic route based on established organic chemistry principles, as a specific documented synthesis is not available.

Materials:

  • Cyclopentanone

  • Diethyl oxalate

  • Sodium ethoxide

  • Ethyl bromoacetate

  • Hydrochloric acid

  • Sodium hydroxide

  • Diethyl ether

  • Ethyl acetate

  • Magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Claisen Condensation: React cyclopentanone with diethyl oxalate in the presence of a strong base like sodium ethoxide to form 2-(ethoxyoxalyl)cyclopentanone.

  • Michael Addition: Perform a Michael addition of a suitable C3-carbanion equivalent (e.g., derived from ethyl 3-bromopropionate) to the activated cyclopentanone ring.

  • Ring Opening: Induce ring-opening of the cyclopentanone derivative under basic or acidic conditions to yield a linear octanedioic acid derivative.

  • Keto-Ester Formation: Selectively hydrolyze one of the terminal ester groups and then re-oxidize the corresponding alcohol to a ketone to form the 3-oxo functionality.

  • Dehydrogenation: Introduce the 5,6-double bond through a suitable dehydrogenation reaction, for example, using a palladium catalyst or through bromination-dehydrobromination.

  • Purification: Purify the final product, 3-oxo-5,6-dehydrosuberic acid, by column chromatography on silica gel.

Protocol 2: Expression and Purification of a Recombinant Acyl-CoA Synthetase

This protocol describes the general procedure for obtaining a promiscuous acyl-CoA synthetase, which will be used to ligate the chemically synthesized acid to CoA. A number of such enzymes with broad substrate specificity have been characterized and can be expressed in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the gene for a promiscuous acyl-CoA synthetase (e.g., from Pseudomonas sp.) with a His-tag

  • LB Broth and Agar

  • Appropriate antibiotic (e.g., Kanamycin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

  • Ni-NTA affinity chromatography column

  • PD-10 desalting column

Procedure:

  • Transformation: Transform the expression vector into competent E. coli BL21(DE3) cells and plate on LB agar with the appropriate antibiotic.

  • Culture Growth: Inoculate a single colony into LB broth with the antibiotic and grow overnight at 37°C with shaking. Use this starter culture to inoculate a larger volume of LB broth and grow to an OD600 of 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.

  • Cell Lysis: Harvest the cells by centrifugation, resuspend in Lysis Buffer, and lyse by sonication or using a French press.

  • Purification: Clarify the lysate by centrifugation. Load the supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with Wash Buffer and elute the His-tagged protein with Elution Buffer.

  • Buffer Exchange: Exchange the buffer of the purified protein to a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol) using a PD-10 desalting column.

Application Note and Protocol: Purification of 3-Oxo-5,6-dehydrosuberyl-CoA from Bacterial Lysates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 3-Oxo-5,6-dehydrosuberyl-CoA, a key intermediate in the bacterial phenylacetate catabolic pathway. The protocol is designed for researchers seeking to isolate this metabolite for enzymatic assays, structural studies, or as a standard for analytical applications. The methodology is based on established principles for the purification of CoA esters from bacterial sources, specifically engineered Escherichia coli overexpressing components of the phenylacetate degradation pathway.

Introduction

This compound is a crucial intermediate in the aerobic catabolism of phenylacetic acid in bacteria such as Escherichia coli. This pathway involves a series of enzymatic reactions that ultimately convert phenylacetic acid into central metabolic intermediates. The enzyme responsible for the formation of this compound is this compound semialdehyde dehydrogenase (EC 1.17.1.7), encoded by the paaZ gene in E. coli. This enzyme is part of a bifunctional protein that also exhibits oxepin-CoA hydrolase activity.[1][2] Understanding the biochemistry of this pathway and its intermediates is essential for applications in bioremediation and as a potential target for antimicrobial drug development. This protocol outlines a robust method for the purification of this compound from bacterial lysates.

Phenylacetate Catabolic Pathway

The diagram below illustrates the position of this compound within the phenylacetate catabolic pathway in E. coli.

Phenylacetate_Pathway Phenylacetyl_CoA Phenylacetyl-CoA Epoxide Ring-1,2-epoxide Phenylacetyl_CoA->Epoxide PaaA-E Oxepin_CoA Oxepin-CoA Epoxide->Oxepin_CoA PaaG Semialdehyde This compound semialdehyde Oxepin_CoA->Semialdehyde PaaZ (hydrolase domain) Product This compound Semialdehyde->Product PaaZ (dehydrogenase domain) + NADP+ Beta_Oxidation β-Oxidation Pathway Product->Beta_Oxidation

Caption: Phenylacetate catabolic pathway in E. coli.

Experimental Workflow for Purification

The following diagram outlines the major steps in the purification protocol for this compound.

Purification_Workflow Start Bacterial Cell Pellet (Overexpressing PaaZ) Lysis Cell Lysis (Sonication) Start->Lysis Centrifugation1 Centrifugation (Clarification of Lysate) Lysis->Centrifugation1 SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Centrifugation1->SPE Wash Wash Step (Removal of polar impurities) SPE->Wash Elution Elution (Acetonitrile Gradient) Wash->Elution HPLC Reversed-Phase HPLC (C18 Column) Elution->HPLC Lyophilization Lyophilization HPLC->Lyophilization Final_Product Purified this compound Lyophilization->Final_Product

Caption: Experimental workflow for the purification of this compound.

Detailed Experimental Protocol

This protocol is designed for the purification of this compound from a 1-liter culture of E. coli engineered to overexpress the necessary enzymes of the phenylacetate pathway and grown in the presence of phenylacetic acid.

Materials and Reagents:

  • Bacterial Strain: E. coli BL21(DE3) containing a plasmid for the overexpression of the paa gene cluster or at least the paaZ gene.

  • Growth Media: Luria-Bertani (LB) broth supplemented with appropriate antibiotics and 1 mM phenylacetic acid.

  • Lysis Buffer: 50 mM potassium phosphate buffer (pH 7.5), 1 mM EDTA, 1 mM DTT, and protease inhibitor cocktail.

  • Solid-Phase Extraction (SPE): C18 cartridges.

  • SPE Wash Buffer: 5% acetonitrile in 50 mM potassium phosphate buffer (pH 7.5).

  • SPE Elution Buffer: 80% acetonitrile in 50 mM potassium phosphate buffer (pH 7.5).

  • HPLC Mobile Phase A: 50 mM potassium phosphate buffer (pH 7.0).

  • HPLC Mobile Phase B: Acetonitrile.

  • HPLC Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

Procedure:

  • Cell Culture and Induction:

    • Inoculate 1 liter of LB broth (with appropriate antibiotics) with an overnight culture of the recombinant E. coli strain.

    • Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.

    • Induce protein expression with IPTG (final concentration 0.5 mM) and add phenylacetic acid (final concentration 1 mM).

    • Continue to incubate the culture at 25°C for 16-18 hours.

    • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Cell Lysis:

    • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.

    • Lyse the cells by sonication on ice (e.g., 10 cycles of 30 seconds on, 30 seconds off).

    • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to remove cell debris.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by washing with 10 mL of methanol followed by 10 mL of deionized water.

    • Equilibrate the cartridge with 10 mL of Lysis Buffer.

    • Load the clarified lysate onto the cartridge.

    • Wash the cartridge with 20 mL of SPE Wash Buffer to remove hydrophilic impurities.

    • Elute the CoA esters with 5 mL of SPE Elution Buffer.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Filter the eluate from the SPE step through a 0.22 µm filter.

    • Inject the filtered sample onto a C18 RP-HPLC column equilibrated with 95% Mobile Phase A and 5% Mobile Phase B.

    • Develop a linear gradient from 5% to 60% Mobile Phase B over 40 minutes at a flow rate of 1 mL/min.

    • Monitor the elution profile at 260 nm (for the adenine ring of CoA).

    • Collect fractions corresponding to the peak of interest. The retention time of this compound will need to be determined, potentially by comparison to enzymatically synthesized standards or by mass spectrometry analysis of the collected fractions.

  • Lyophilization and Storage:

    • Pool the HPLC fractions containing the purified this compound.

    • Lyophilize the pooled fractions to obtain a powdered sample.

    • Store the purified compound at -80°C.

Data Presentation

The following table presents hypothetical data for a typical purification of this compound from a 1-liter bacterial culture. The concentration of this compound can be estimated by UV-Vis spectrophotometry using the molar extinction coefficient of Coenzyme A at 260 nm (ε = 16,400 M⁻¹cm⁻¹).

Purification StepTotal Volume (mL)Total Protein (mg)Total this compound (µmol)Specific Activity (µmol/mg)Yield (%)Purification Fold
Clarified Lysate 303002.50.00831001
SPE Eluate 5302.20.073888.8
Pooled HPLC Fractions 40.51.83.672434

Conclusion

The protocol described provides a comprehensive framework for the purification of this compound from bacterial lysates. By leveraging overexpression of the phenylacetate catabolic pathway in E. coli and employing a combination of solid-phase extraction and reversed-phase HPLC, it is possible to obtain a highly purified sample of this important metabolic intermediate. This purified compound can then be utilized in a variety of biochemical and biophysical studies to further elucidate the mechanisms of aromatic compound degradation and to explore its potential as a biomarker or therapeutic target. Further characterization of the purified product by techniques such as mass spectrometry is recommended to confirm its identity and purity.

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the analysis of 3-Oxo-5,6-dehydrosuberyl-CoA and its related metabolites using High-Performance Liquid Chromatography (HPLC). This compound is a key intermediate in the aerobic phenylacetate catabolic pathway, a metabolic route of interest in microbiology and biotechnology.[1][2][3][4] The accurate quantification of this and associated acyl-CoA thioesters is crucial for studying the flux through this pathway and for the development of drugs targeting bacterial metabolism. The method described herein utilizes reverse-phase HPLC with UV detection, a robust and widely accessible technique for the analysis of CoA esters.[5][6][7][8]

Introduction

This compound is an acyl-CoA thioester that plays a central role in the catabolism of phenylacetic acid in various bacteria, including Escherichia coli.[1][2] This pathway involves the conversion of phenylacetyl-CoA through a series of enzymatic steps, including epoxidation, isomerization to an oxepin-CoA, and subsequent hydrolytic ring cleavage and beta-oxidation, ultimately yielding acetyl-CoA and succinyl-CoA.[2][4] Understanding the dynamics of this pathway is essential for metabolic engineering and for identifying potential targets for antimicrobial agents.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of acyl-CoA esters from complex biological matrices.[6][7] Reverse-phase chromatography, in particular, is well-suited for separating these compounds based on the hydrophobicity of the acyl chain.[5][7] This application note details a comprehensive protocol for the extraction, separation, and quantification of this compound and related metabolites, providing researchers with the tools to accurately measure these key metabolic intermediates.

Phenylacetate Catabolic Pathway

The following diagram illustrates the aerobic phenylacetate degradation pathway, highlighting the position of this compound.

Phenylacetate_Catabolism Phenylacetyl_CoA Phenylacetyl-CoA Epoxide Aromatic Epoxide Phenylacetyl_CoA->Epoxide PaaABCDE Oxepin_CoA Oxepin-CoA Epoxide->Oxepin_CoA Isomerase Aldehyde Reactive Aldehyde Oxepin_CoA->Aldehyde PaaZ (Hydrolase domain) 3_Oxo_5_6_dehydrosuberyl_CoA This compound Aldehyde->3_Oxo_5_6_dehydrosuberyl_CoA PaaZ (Dehydrogenase domain) 2_3_Dehydroadipyl_CoA 2,3-Dehydroadipyl-CoA 3_Oxo_5_6_dehydrosuberyl_CoA->2_3_Dehydroadipyl_CoA PaaJ (Thiolase) Acetyl_CoA Acetyl-CoA 3_Oxoadipyl_CoA 3-Oxoadipyl-CoA 2_3_Dehydroadipyl_CoA->3_Oxoadipyl_CoA PaaH Succinyl_CoA Succinyl-CoA 3_Oxoadipyl_CoA->Succinyl_CoA

Caption: Aerobic Phenylacetate Catabolic Pathway.

Experimental Protocols

Sample Preparation: Extraction of Acyl-CoA Esters from Bacterial Culture

This protocol is adapted from established methods for extracting acyl-CoA esters from biological samples.[6][7]

Materials:

  • Bacterial cell culture

  • Quenching solution: 60% methanol, 70 mM HEPES, pH 7.5, cooled to -40°C

  • Extraction buffer: Acetonitrile/2-Propanol/Water (2:1:1, v/v/v)

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • Centrifuge capable of 4°C and >14,000 x g

  • Solid Phase Extraction (SPE) C18 cartridges

Procedure:

  • Rapidly quench metabolic activity by mixing a known volume of bacterial culture with 2 volumes of ice-cold quenching solution.

  • Centrifuge the cell suspension at 5,000 x g for 5 minutes at 4°C to pellet the cells.

  • Discard the supernatant and resuspend the cell pellet in 1 mL of extraction buffer. Spike with a known amount of internal standard.

  • Homogenize the sample using a bead beater or sonicator on ice.

  • Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.[9]

  • Transfer the supernatant to a new tube. This is the crude extract.

  • For sample cleanup and concentration, activate an SPE C18 cartridge by washing with 3 mL of methanol followed by 3 mL of water.

  • Load the crude extract onto the SPE cartridge.

  • Wash the cartridge with 3 mL of water to remove polar impurities.

  • Elute the acyl-CoA esters with 2 mL of methanol containing 25 mM ammonium acetate.

  • Dry the eluate under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried sample in a small, known volume (e.g., 100 µL) of mobile phase A for HPLC analysis.

HPLC Analysis

This protocol outlines a general reverse-phase HPLC method for the separation of acyl-CoA esters.[5][6][7]

Instrumentation and Columns:

  • HPLC system with a binary pump, autosampler, and UV/Vis or Diode Array Detector (DAD).

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

Mobile Phases:

  • Mobile Phase A: 100 mM potassium phosphate buffer, pH 5.3.

  • Mobile Phase B: Acetonitrile.

Chromatographic Conditions:

ParameterValue
Column C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm
Flow Rate 1.0 mL/min
Injection Volume 10 - 20 µL
Column Temperature 30°C
Detection UV at 260 nm
Gradient Program See Table 1 below

Table 1: HPLC Gradient Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.095.05.0
2.095.05.0
20.060.040.0
22.05.095.0
25.05.095.0
25.195.05.0
30.095.05.0

HPLC Workflow

The following diagram outlines the general workflow for the HPLC analysis of acyl-CoA esters.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Quench Quench Metabolism Extract Extract with Solvent Quench->Extract Purify Purify via SPE Extract->Purify Concentrate Dry & Reconstitute Purify->Concentrate Inject Inject Sample Concentrate->Inject Separate Separate on C18 Column Inject->Separate Detect Detect at 260 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify using Standard Curve Integrate->Quantify

Caption: HPLC Analysis Workflow.

Data Presentation

Quantitative analysis should be performed by generating a standard curve for each target metabolite of interest using authentic standards. The concentration of each metabolite in the sample can then be calculated based on the peak area relative to the standard curve and normalized to the internal standard and the initial sample amount (e.g., cell mass or protein content).

Table 2: Illustrative Quantitative Data for Phenylacetate Pathway Metabolites

MetaboliteRetention Time (min)Concentration (nmol/g cell weight)RSD (%) (n=3)
Phenylacetyl-CoA18.515.24.5
This compound 14.2 5.8 6.1
2,3-Dehydroadipyl-CoA12.12.17.3
3-Oxoadipyl-CoA9.88.95.5
Succinyl-CoA6.525.43.9
Acetyl-CoA4.2150.72.8

Note: The data presented in Table 2 are for illustrative purposes only and will vary depending on the specific experimental conditions and biological system under investigation. Retention times are approximate and should be confirmed with standards.

Method Validation and Quality Control

For reliable quantification, it is recommended to validate the analytical method. Key validation parameters include:

  • Linearity: Assessed by analyzing a series of standard solutions at different concentrations to generate a calibration curve. A correlation coefficient (R²) of >0.99 is desirable.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. The LOD for similar acyl-CoA methods can be in the low pmol range.[6][9]

  • Precision: The closeness of agreement between a series of measurements. Assessed by replicate injections of the same sample (intra-day precision) and on different days (inter-day precision).

  • Accuracy: The closeness of the measured value to the true value. Often assessed through recovery studies by spiking a known amount of standard into a blank matrix.

Troubleshooting

  • Poor Peak Shape (Tailing or Fronting): May be caused by column overload, inappropriate mobile phase pH, or column degradation. Dilute the sample or check the mobile phase composition and column condition.

  • Low Signal Intensity: Could result from poor extraction efficiency, sample degradation, or low analyte concentration. Optimize the extraction protocol and ensure samples are kept cold and analyzed promptly.

  • Variable Retention Times: Often caused by fluctuations in mobile phase composition, flow rate, or column temperature. Ensure the HPLC system is properly equilibrated and maintained.

Conclusion

The protocol described in this application note provides a robust framework for the HPLC analysis of this compound and related metabolites. By employing reverse-phase HPLC with UV detection, researchers can achieve reliable separation and quantification of these important intermediates in the phenylacetate catabolic pathway. This enables detailed studies of bacterial metabolism and can aid in the discovery and development of novel therapeutic agents.

References

Application Notes: Mass Spectrometric Identification of 3-Oxo-5,6-dehydrosuberyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the identification and semi-quantitative analysis of 3-Oxo-5,6-dehydrosuberyl-CoA, a key intermediate in the bacterial catabolism of phenylacetic acid. The described methodology utilizes Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a sensitive and specific analytical technique. This document offers a comprehensive guide for researchers in microbiology, biochemistry, and drug discovery focusing on bacterial metabolic pathways.

Introduction

This compound is a crucial metabolite in the aerobic hybrid pathway for phenylacetic acid catabolism, notably characterized in Escherichia coli.[1] This pathway involves the processing of aromatic compounds, which is of significant interest for bioremediation and understanding bacterial pathogenesis. The transient nature and low intracellular concentrations of acyl-CoA thioesters necessitate highly sensitive analytical methods for their detection and quantification. LC-MS/MS offers the required specificity and sensitivity for analyzing such molecules within complex biological matrices.[2][3][4]

This document outlines a robust LC-MS/MS method for the targeted analysis of this compound. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, expected fragmentation patterns and data analysis strategies are discussed to facilitate the unambiguous identification of the target analyte.

Experimental Protocols

Sample Preparation (Adapted from bacterial cell culture)

This protocol is designed for the extraction of acyl-CoAs from bacterial cells, such as E. coli, grown in the presence of phenylacetic acid.

Reagents and Materials:

  • Bacterial cell culture (e.g., E. coli K12)

  • Luria-Bertani (LB) broth or minimal media supplemented with phenylacetic acid

  • Ice-cold 10% (w/v) Trichloroacetic Acid (TCA)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Internal Standard (IS): e.g., [¹³C₃]-Malonyl-CoA or other stable isotope-labeled acyl-CoA

  • Centrifuge capable of 4°C and >10,000 x g

  • Sonication device

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)

Procedure:

  • Cell Harvesting: Centrifuge 10 mL of bacterial culture at 5,000 x g for 10 minutes at 4°C. Discard the supernatant.

  • Metabolism Quenching and Lysis: Resuspend the cell pellet in 1 mL of ice-cold 10% TCA. Lyse the cells by sonication on ice (e.g., 3 cycles of 30 seconds with 30-second intervals).

  • Protein Precipitation: Incubate the lysate on ice for 30 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Internal Standard Spiking: Transfer the supernatant to a new tube and spike with the internal standard to a final concentration of 1 µM.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with 3 mL of water to remove salts and polar impurities.

    • Elute the acyl-CoAs with 2 mL of methanol containing 0.1% formic acid.

  • Sample Concentration: Dry the eluate under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in 100 µL of 50% methanol in water for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap) equipped with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B (linear gradient)

    • 15-18 min: 95% B (hold)

    • 18-18.1 min: 95-5% B (linear gradient)

    • 18.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Gas Flow Rates: Optimized for the specific instrument.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole or Parallel Reaction Monitoring (PRM) for high-resolution MS.

Data Presentation

The identification of this compound relies on its specific precursor and product ions. The monoisotopic mass of this compound (C₂₉H₄₄N₇O₂₀P₃S) is 935.1575 g/mol .[5]

Table 1: Predicted MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
This compound936.1648 ([M+H]⁺)428.036830-40Common fragment of the adenosine-3'-phosphate-5'-diphosphate moiety.[6]
This compound936.1648 ([M+H]⁺)429.157920-30Fragment corresponding to the 3-oxo-5,6-dehydrosuberyl moiety attached to the pantetheine phosphate ([M-adenosine monophosphate+H]⁺).
This compound936.1648 ([M+H]⁺)303.050040-50Fragment corresponding to the pantetheine moiety.
Internal Standard (e.g., [¹³C₃]-Malonyl-CoA)857.1000 ([M+H]⁺)350.000025-35Example transition; should be optimized for the specific internal standard used.

Note: The exact m/z values and collision energies should be optimized empirically on the specific mass spectrometer being used.

Visualizations

Signaling Pathway

The following diagram illustrates the position of this compound within the phenylacetate catabolic pathway.

Phenylacetate_Catabolism Phenylacetyl_CoA Phenylacetyl-CoA Ring_Epoxide Ring 1,2-Epoxide Phenylacetyl_CoA->Ring_Epoxide Oxygenase Oxepin_CoA Oxepin-CoA Ring_Epoxide->Oxepin_CoA Isomerase Reactive_Aldehyde Reactive Aldehyde Intermediate Oxepin_CoA->Reactive_Aldehyde PaaZ (Hydrolase domain) Target This compound Reactive_Aldehyde->Target PaaZ (Dehydrogenase domain) Beta_Oxidation β-Oxidation Steps Target->Beta_Oxidation Thiolase (paaJ) End_Products Acetyl-CoA + Succinyl-CoA Beta_Oxidation->End_Products

Caption: Phenylacetate catabolic pathway highlighting this compound.

Experimental Workflow

The diagram below outlines the major steps in the analytical protocol for identifying this compound.

Experimental_Workflow Start Bacterial Culture (e.g., E. coli with phenylacetate) Harvesting Cell Harvesting (Centrifugation) Start->Harvesting Extraction Quenching & Lysis (TCA, Sonication) Harvesting->Extraction Purification Solid Phase Extraction (SPE) Extraction->Purification Analysis LC-MS/MS Analysis Purification->Analysis Data_Processing Data Processing (MRM/PRM Peak Integration) Analysis->Data_Processing Identification Identification (Retention Time & Fragmentation) Data_Processing->Identification

Caption: Workflow for the extraction and analysis of this compound.

Discussion

The accurate identification of this compound requires a combination of chromatographic retention time matching with a synthetic standard (if available) and the observation of characteristic fragmentation patterns in the MS/MS spectrum. A common fragmentation pattern for CoA esters involves the cleavage of the phosphodiester bond, resulting in a product ion at m/z 428, which corresponds to the adenosine-3'-phosphate-5'-diphosphate fragment.[6] Another expected fragmentation would be the loss of the adenosine monophosphate moiety.

For semi-quantitative analysis, the peak area of the target analyte is normalized to the peak area of a suitable internal standard. This approach corrects for variations in sample extraction efficiency and instrument response. For absolute quantification, a calibration curve generated from a pure standard of this compound would be necessary.

Conclusion

The LC-MS/MS method detailed in these application notes provides a robust and sensitive approach for the identification of this compound in bacterial extracts. This protocol can be adapted by researchers to investigate the phenylacetic acid catabolic pathway, screen for enzyme inhibitors, or explore the metabolic engineering of bacteria for bioremediation purposes. The provided workflows and data tables serve as a comprehensive guide for setting up and executing these experiments.

References

Application Notes and Protocols for the Structural Elucidation of 3-Oxo-5,6-dehydrosuberyl-CoA via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the structural elucidation of 3-Oxo-5,6-dehydrosuberyl-CoA using Nuclear Magnetic Resonance (NMR) spectroscopy. Given that experimentally determined NMR data for this specific molecule is not widely published, this guide presents a robust, generalized protocol applicable to this and similar acyl-CoA thioester species. The included data is illustrative, based on chemically related compounds, to demonstrate the expected spectral characteristics.

Introduction

This compound is a key intermediate in the bacterial phenylacetate catabolic pathway, a hybrid aerobic-anaerobic process for the degradation of aromatic compounds.[1][2][3] This pathway is of significant interest as it is involved in the virulence of some pathogenic bacteria and represents a potential target for novel antimicrobial agents.[4][5] Accurate structural confirmation of its intermediates is crucial for understanding the enzymatic mechanisms and for the design of pathway inhibitors. NMR spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of organic molecules in solution.

Experimental Protocols

The definitive structural determination of this compound relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1. Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra. Coenzyme A and its derivatives can be unstable, and care must be taken to prevent degradation.[6]

  • Required Materials:

    • Purified this compound (≥95% purity, 1-5 mg for ¹H NMR, 10-20 mg for ¹³C NMR)

    • Deuterated solvent (e.g., D₂O, DMSO-d₆)

    • Internal standard (e.g., TSP, TMSP)

    • High-quality 5 mm NMR tubes

    • pH meter and appropriate buffers (e.g., phosphate buffer)

    • Pasteur pipettes and glass wool for filtration

  • Protocol:

    • Weigh 1-5 mg of purified this compound into a clean, dry microcentrifuge tube.

    • Add 0.6 mL of a suitable deuterated solvent (D₂O is commonly used for CoA derivatives). For improved stability, a buffered solution (e.g., 100 mM phosphate buffer in D₂O, pH 7.4) can be used.[6]

    • Add a small amount of an internal reference standard, such as TSP (3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt), for chemical shift calibration (δ = 0.00 ppm).

    • Gently vortex the sample to ensure complete dissolution.

    • To remove any particulate matter, which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[7]

    • The final volume in the NMR tube should be approximately 0.5-0.6 mL.[8]

    • Cap the NMR tube securely. If the sample is susceptible to oxidation, the headspace can be flushed with an inert gas like argon or helium.[6]

    • Proceed with NMR data acquisition immediately after preparation to minimize potential degradation.

2. NMR Data Acquisition

A suite of NMR experiments should be performed to gain a complete structural picture. Data should be acquired on a high-field NMR spectrometer (≥500 MHz) for optimal resolution and sensitivity.

  • 1D NMR Experiments:

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule. Proton-decoupled spectra are standard, where each unique carbon appears as a single line.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically those on adjacent carbon atoms. This is crucial for tracing out the carbon skeleton.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of protons to their attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is vital for connecting different spin systems and identifying quaternary carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which helps in determining the stereochemistry and conformation of the molecule.

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound based on the known values for the Coenzyme A moiety and related acyl chains.[9] The numbering scheme for the acyl chain is provided for clarity.

Acyl Chain Numbering:

(Note: For this compound, the chain is an 8-carbon dicarboxylic acid derivative attached to CoA)

Table 1: Illustrative ¹H NMR Data for this compound

Assignment (Acyl Chain)Expected Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-2~3.8s-
H-4~2.8t~7.0
H-5~6.9dt~15.0, ~7.0
H-6~5.8dt~15.0, ~1.5
H-7~2.3q~7.0
Assignment (CoA) Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Adenine H-2~8.4s-
Adenine H-8~8.1s-
Ribose H-1'~6.1d~5.0
Pantothenate CH₂-CH₂~3.5, ~2.5t~6.5
Cysteamine CH₂-S~3.1t~6.5
Pantothenate (CH₃)₂~0.9, ~0.8s-

Table 2: Illustrative ¹³C NMR Data for this compound

Assignment (Acyl Chain)Expected Chemical Shift (ppm)
C-1 (Thioester Carbonyl)~198.0
C-2~49.0
C-3 (Ketone Carbonyl)~208.0
C-4~42.0
C-5~145.0
C-6~130.0
C-7~34.0
C-8 (Carboxyl)~175.0
Assignment (CoA) Expected Chemical Shift (ppm)
Adenine Carbons140.0 - 155.0
Ribose Carbons60.0 - 90.0
Pantothenate Carbons20.0 - 75.0

Mandatory Visualizations

Diagram 1: Phenylacetate Catabolic Pathway

The following diagram illustrates the central role of this compound in the phenylacetate degradation pathway.

Phenylacetate_Catabolism cluster_upper Upper Pathway cluster_lower Lower Pathway (β-Oxidation like) Phenylacetate Phenylacetate Phenylacetyl-CoA Phenylacetyl-CoA Phenylacetate->Phenylacetyl-CoA PaaK Ring-1,2-epoxyphenylacetyl-CoA Ring-1,2-epoxyphenylacetyl-CoA Phenylacetyl-CoA->Ring-1,2-epoxyphenylacetyl-CoA PaaABCDE Oxepin-CoA Oxepin-CoA Ring-1,2-epoxyphenylacetyl-CoA->Oxepin-CoA PaaG This compound This compound Oxepin-CoA->this compound PaaZ 2,3-Dehydroadipyl-CoA 2,3-Dehydroadipyl-CoA This compound->2,3-Dehydroadipyl-CoA PaaJ 3-Hydroxyadipyl-CoA 3-Hydroxyadipyl-CoA 2,3-Dehydroadipyl-CoA->3-Hydroxyadipyl-CoA PaaF 3-Oxoadipyl-CoA 3-Oxoadipyl-CoA 3-Hydroxyadipyl-CoA->3-Oxoadipyl-CoA PaaH Succinyl-CoA Succinyl-CoA 3-Oxoadipyl-CoA->Succinyl-CoA PaaJ Acetyl-CoA Acetyl-CoA 3-Oxoadipyl-CoA->Acetyl-CoA PaaJ NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Purification Purify Compound (>95%) Dissolution Dissolve in Deuterated Solvent (e.g., D2O with buffer) Purification->Dissolution Filtration Filter into NMR Tube Dissolution->Filtration NMR_1D 1D NMR (¹H, ¹³C) Filtration->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D NMR_Stereo Stereochemistry (NOESY/ROESY) NMR_2D->NMR_Stereo Assign_Spins Assign Spin Systems (COSY) NMR_Stereo->Assign_Spins Assign_C_H Assign C-H Correlations (HSQC) Assign_Spins->Assign_C_H Connect_Frags Connect Fragments (HMBC) Assign_C_H->Connect_Frags Final_Structure Propose Final Structure Connect_Frags->Final_Structure

References

Application Notes and Protocols for the Enzyme Assay of 3-oxo-5,6-dehydrosuberyl-CoA thiolase (PaaJ)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-oxo-5,6-dehydrosuberyl-CoA thiolase (PaaJ) is a key enzyme in the bacterial phenylacetate (PAA) catabolic pathway. This pathway is crucial for the degradation of the aromatic compound phenylacetate, a common environmental pollutant and a product of phenylalanine metabolism. PaaJ catalyzes the thiolytic cleavage of this compound into 2,3-dehydroadipyl-CoA and acetyl-CoA. This reaction is a critical step in the breakdown of the PAA ring structure, ultimately leading to intermediates of the Krebs cycle.[1][2][3] The PAA pathway and its enzymes, including PaaJ, are of significant interest for bioremediation applications and as potential targets for antimicrobial drug development, given their presence in various pathogenic bacteria.[1][4]

These application notes provide a detailed protocol for developing a robust and reliable enzyme assay for PaaJ. The protocols cover the expression and purification of recombinant PaaJ, the enzymatic synthesis of its substrate this compound, and a continuous spectrophotometric assay for determining PaaJ activity.

Phenylacetate Catabolic Pathway

The catabolism of phenylacetate is a multi-step process involving a series of enzymatic reactions to activate, open, and degrade the aromatic ring. PaaJ functions in the lower part of this pathway, which is analogous to the β-oxidation of fatty acids.[2][4]

Phenylacetate_Pathway Phenylacetate Phenylacetate PaaK PaaK Phenylacetate->PaaK Phenylacetyl_CoA Phenylacetyl-CoA PaaK->Phenylacetyl_CoA ATP, CoA PaaABCDE PaaABCDE Phenylacetyl_CoA->PaaABCDE Epoxyphenylacetyl_CoA 1,2-Epoxyphenylacetyl-CoA PaaABCDE->Epoxyphenylacetyl_CoA O2 PaaG PaaG Epoxyphenylacetyl_CoA->PaaG Oxepin_CoA Oxepin-CoA PaaG->Oxepin_CoA PaaZ PaaZ Oxepin_CoA->PaaZ Substrate This compound PaaZ->Substrate H2O, NADP+ PaaJ PaaJ Substrate->PaaJ Products 2,3-dehydroadipyl-CoA + Acetyl-CoA PaaJ->Products CoA Beta_Oxidation Further β-oxidation steps Products->Beta_Oxidation

Caption: Overview of the upper and initial lower phenylacetate catabolic pathway leading to the PaaJ-catalyzed reaction.

Data Presentation

Table 1: Reagents and Materials
Reagent/MaterialSupplierCatalog Number
E. coli BL21(DE3) competent cellsStandard lab supplier-
pET expression vector with PaaJ/PaaZ geneGene synthesis service-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)Standard lab supplier-
Ni-NTA AgaroseStandard lab supplier-
Phenylacetyl-CoASigma-AldrichP1607
Coenzyme A trilithium saltSigma-AldrichC3019
NADP+ sodium saltSigma-AldrichN0505
Malate DehydrogenaseSigma-AldrichM9005
Citrate SynthaseSigma-AldrichC3260
L-Malic acidSigma-AldrichM1000
NAD+Sigma-AldrichN7004
Acetyl-CoASigma-AldrichA2056
All other buffer components and reagentsStandard lab supplier-
Table 2: Typical Kinetic Parameters for Thiolase Enzymes
EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)Reference
Rat liver peroxisomal thiolase A3-oxoacyl-CoA (C8)~10~50-[5]
Rat liver SCP-2/thiolase3-oxoacyl-CoA (C16)~5~2-[5]
Thermus thermophilus β-ketothiolaseAcetoacetyl-CoA11--(Inferred)
PaaJ (E. coli) This compound To be determined To be determined To be determined This Protocol
PaaJ (E. coli) 3-oxoadipyl-CoA To be determined To be determined To be determined This Protocol

Experimental Protocols

Protocol 1: Cloning, Expression, and Purification of Recombinant His-tagged PaaJ and PaaZ

This protocol describes the production of His-tagged PaaJ and PaaZ enzymes in E. coli for use in the enzyme assay and substrate synthesis.

Protein_Purification_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification Gene_Synthesis Synthesize paaJ and paaZ genes Vector_Ligation Ligate into pET vector with N-terminal His-tag Gene_Synthesis->Vector_Ligation Transformation Transform into E. coli BL21(DE3) Vector_Ligation->Transformation Culture_Growth Grow E. coli culture to OD600 ~0.6-0.8 Transformation->Culture_Growth Induction Induce with IPTG (0.5 mM) Culture_Growth->Induction Incubation Incubate at 18-25°C for 16-18 hours Induction->Incubation Harvesting Harvest cells by centrifugation Incubation->Harvesting Lysis Resuspend cells and lyse by sonication Harvesting->Lysis Clarification Centrifuge to remove cell debris Lysis->Clarification Binding Bind lysate to Ni-NTA resin Clarification->Binding Washing Wash with buffer containing low imidazole (20 mM) Binding->Washing Elution Elute protein with high imidazole (250-500 mM) Washing->Elution Dialysis Dialyze to remove imidazole and store Elution->Dialysis

Caption: Workflow for the production and purification of recombinant His-tagged PaaJ and PaaZ.

Methodology:

  • Gene Cloning and Transformation:

    • Synthesize the coding sequences for paaJ and paaZ from a suitable bacterial strain (e.g., Escherichia coli K-12).

    • Clone the genes into a pET expression vector containing an N-terminal hexahistidine (6xHis) tag.

    • Transform the resulting plasmids into E. coli BL21(DE3) competent cells.

  • Protein Expression:

    • Inoculate 1 L of LB medium containing the appropriate antibiotic with an overnight culture of the transformed E. coli.

    • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-18 hours to enhance protein solubility.

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Protein Purification:

    • Resuspend the cell pellet in lysis buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with lysozyme (1 mg/mL) and a protease inhibitor cocktail.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

    • Apply the supernatant to a Ni-NTA agarose column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

    • Elute the His-tagged protein with elution buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).

    • Dialyze the eluted protein against a storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5) to remove imidazole.

    • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

    • Verify the purity of the protein by SDS-PAGE. Store the purified enzyme at -80°C.

Protocol 2: Enzymatic Synthesis of this compound

This protocol describes the in vitro synthesis of the PaaJ substrate using the purified enzymes from the upper PAA pathway.

Methodology:

  • Reaction Setup:

    • Prepare a reaction mixture containing:

      • 100 mM Potassium phosphate buffer, pH 7.5

      • 1 mM Phenylacetyl-CoA

      • 1 mM NADP+

      • Purified PaaZ enzyme (concentration to be optimized, e.g., 10-20 µM)

      • (If starting from Phenylacetate, include PaaK, ATP, and CoA)

      • (If starting from Phenylacetyl-CoA, include PaaABCDE, PaaG, and necessary cofactors like O₂)

    • The bifunctional PaaZ enzyme will catalyze the final steps to produce this compound from oxepin-CoA.[4][6]

  • Reaction and Monitoring:

    • Incubate the reaction mixture at 30°C.

    • Monitor the formation of the product by HPLC or LC-MS. This compound has a distinct retention time and mass that can be tracked.

  • Purification of the Substrate:

    • Once the reaction is complete, terminate it by adding an equal volume of ice-cold acetonitrile to precipitate the enzymes.

    • Centrifuge to remove the precipitated protein.

    • Purify the this compound from the supernatant using reverse-phase HPLC.

    • Lyophilize the purified product and store it at -80°C.

    • Determine the concentration of the purified substrate spectrophotometrically using the molar extinction coefficient of the CoA thioester bond.

Protocol 3: Spectrophotometric Enzyme Assay for PaaJ Activity

This protocol describes a continuous coupled enzyme assay to determine the activity of PaaJ by monitoring the decrease in NADH concentration at 340 nm. This is a reverse assay, measuring the condensation reaction. A forward assay can also be developed by monitoring the decrease of the substrate's absorbance at a specific wavelength if a chromophore is present in the substrate.

Coupled_Assay_Workflow Coupled Spectrophotometric Assay for Thiolase Activity cluster_paaj_reaction PaaJ Reaction (Reverse) cluster_coupled_reaction Coupled Reporter Reaction Products_rev 2,3-dehydroadipyl-CoA + Acetyl-CoA PaaJ_rev PaaJ Products_rev->PaaJ_rev CoA Substrate_rev This compound PaaJ_rev->Substrate_rev Acetyl_CoA_prod Acetyl-CoA Malate L-Malate MDH Malate Dehydrogenase Malate->MDH Oxaloacetate Oxaloacetate MDH->Oxaloacetate NADH NADH MDH->NADH CS Citrate Synthase Oxaloacetate->CS Citrate Citrate CS->Citrate NAD NAD+ NAD->MDH Acetyl_CoA_prod->CS

Caption: Principle of the coupled spectrophotometric assay for PaaJ thiolase activity.

Methodology:

  • Assay Buffer Preparation:

    • Prepare a 100 mM Tris-HCl buffer with a pH of 8.0. The optimal pH should be determined empirically by testing a range from 7.0 to 9.0.

  • Reaction Mixture:

    • In a 1 mL cuvette, prepare the following reaction mixture:

      • 100 mM Tris-HCl, pH 8.0

      • 5 mM MgCl₂

      • 0.2 mM NADH

      • 10 units of Malate Dehydrogenase

      • 10 units of Citrate Synthase

      • 5 mM L-Malate

      • 0.5 mM Coenzyme A

      • Purified PaaJ enzyme (e.g., 1-5 µg)

      • Water to a final volume of 980 µL.

  • Assay Procedure:

    • Incubate the reaction mixture at a constant temperature (e.g., 25°C, 30°C, or 37°C - to be optimized) for 5 minutes to allow the temperature to equilibrate and to obtain a stable baseline.

    • Initiate the reaction by adding 20 µL of a stock solution of this compound to a final concentration in the range of 10-200 µM (this should be varied to determine Km).

    • Immediately mix by inverting the cuvette and start monitoring the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

  • Data Analysis:

    • Calculate the rate of the reaction from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • One unit of PaaJ activity is defined as the amount of enzyme that catalyzes the consumption of 1 µmol of NADH per minute under the specified conditions.

    • To determine the kinetic parameters (Km and Vmax), perform the assay at varying concentrations of this compound and fit the data to the Michaelis-Menten equation.

Troubleshooting

IssuePossible CauseSolution
No or low enzyme activity Inactive enzymeVerify enzyme purity and concentration. Perform a positive control with a known active thiolase.
Sub-optimal assay conditionsOptimize pH, temperature, and buffer components.
Incorrect substrate concentrationVerify the concentration and purity of the synthesized substrate.
High background noise Instability of NADHPrepare fresh NADH solution for each experiment. Keep on ice.
Contaminating enzyme activities in the purified PaaJFurther purify the enzyme using size exclusion or ion-exchange chromatography.
Non-linear reaction rate Substrate depletionUse a lower concentration of PaaJ or monitor the reaction for a shorter period.
Product inhibitionPerform initial rate analysis.
Enzyme instabilityAdd stabilizing agents like glycerol or BSA to the assay buffer.

Conclusion

This set of application notes provides a comprehensive framework for establishing a reliable and reproducible enzyme assay for this compound thiolase (PaaJ). The detailed protocols for enzyme purification, substrate synthesis, and the spectrophotometric assay will enable researchers to characterize the kinetic properties of PaaJ, screen for potential inhibitors, and further investigate its role in bacterial metabolism and pathogenesis. The successful implementation of these methods will contribute to a deeper understanding of the phenylacetate catabolic pathway and may facilitate the development of novel biotechnological and therapeutic applications.

References

Application Note: Quantification of 3-Oxo-5,6-dehydrosuberyl-CoA Levels in Microbial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Oxo-5,6-dehydrosuberyl-CoA is a key intermediate in the aerobic catabolism of phenylacetic acid in various bacteria, including Escherichia coli.[1][2][3] The pathway involves the conversion of phenylacetyl-CoA through a series of enzymatic steps, including the formation of an oxepin-CoA intermediate, which is then hydrolyzed and oxidized to produce this compound.[1][2] The accurate quantification of this acyl-CoA thioester is crucial for studying the flux through this metabolic pathway, understanding its regulation, and for engineering microbial strains for biotechnological applications. This document provides detailed protocols for the extraction and quantification of this compound from microbial cultures using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique for acyl-CoA analysis.[4][5]

Phenylacetate Catabolic Pathway

The following diagram illustrates the relevant portion of the phenylacetate catabolic pathway leading to and from this compound.

Phenylacetate_Catabolism cluster_pathway Phenylacetate Catabolism Phenylacetyl_CoA Phenylacetyl-CoA Oxepin_CoA Oxepin-CoA Phenylacetyl_CoA->Oxepin_CoA PaaABCDE Three_oxo_semialdehyde This compound semialdehyde Oxepin_CoA->Three_oxo_semialdehyde PaaZ (hydrolase domain) Target This compound Three_oxo_semialdehyde->Target PaaZ (dehydrogenase domain) (NADP+) Products 2,3-Dehydroadipyl-CoA + Acetyl-CoA Target->Products PaaJ (thiolase)

Caption: Phenylacetate catabolic pathway intermediate steps.

Experimental Workflow

A general workflow for the quantification of this compound is depicted below. It involves sample quenching, cell lysis and extraction, followed by LC-MS/MS analysis and data processing.

Experimental_Workflow cluster_workflow Quantification Workflow Start Microbial Culture (e.g., E. coli expressing pathway) Quench Metabolic Quenching (e.g., Cold Methanol) Start->Quench Harvest Cell Harvesting (Centrifugation) Quench->Harvest Extract Extraction of Acyl-CoAs (e.g., Acetonitrile/Formic Acid) Harvest->Extract Purify Optional: Solid Phase Extraction (SPE) Extract->Purify Analyze LC-MS/MS Analysis Extract->Analyze Direct injection Purify->Analyze If necessary Data Data Analysis & Quantification Analyze->Data

Caption: General experimental workflow for quantification.

Data Presentation

Quantitative data should be organized to allow for clear comparison between different experimental conditions, strains, or time points.

Table 1: Quantification of this compound in Microbial Cultures

Sample IDStrainGrowth Condition/Time PointReplicateThis compound (nmol/g cell dry weight)Standard Deviation
CTRL-01Wild TypeGlucose, 24h1
CTRL-02Wild TypeGlucose, 24h2
CTRL-03Wild TypeGlucose, 24h3
EXP-01Engineered StrainPhenylacetate, 24h1
EXP-02Engineered StrainPhenylacetate, 24h2
EXP-03Engineered StrainPhenylacetate, 24h3
............

Experimental Protocols

Protocol 1: Sample Preparation and Extraction of Acyl-CoAs from Microbial Cultures

This protocol is adapted from established methods for acyl-CoA extraction from bacterial cells.[5][6]

Materials:

  • Microbial culture

  • Ice-cold 60% (v/v) methanol

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Extraction Buffer: Acetonitrile with 0.6% formic acid, chilled to -20°C

  • Internal Standard (IS): e.g., Heptadecanoyl-CoA (C17:0-CoA) stock solution

  • Centrifuge capable of 4°C operation

  • 1.7 mL microcentrifuge tubes

  • Liquid nitrogen or dry ice/ethanol bath

Procedure:

  • Metabolic Quenching: Rapidly quench the metabolic activity of a defined volume of microbial culture by mixing with two volumes of ice-cold 60% methanol. Incubate on ice for 5 minutes.

  • Cell Harvesting: Centrifuge the quenched culture at 5,000 x g for 5 minutes at 4°C.

  • Washing: Discard the supernatant. Resuspend the cell pellet in 1 mL of ice-cold PBS and transfer to a pre-weighed 1.7 mL microcentrifuge tube. Centrifuge at 10,000 x g for 2 minutes at 4°C.

  • Pellet Preparation: Carefully aspirate and discard the supernatant. Store the cell pellet at -80°C until extraction. Determine the cell pellet weight for normalization purposes.

  • Extraction:

    • To the frozen cell pellet, add 300 µL of ice-cold extraction buffer (Acetonitrile with 0.6% formic acid).

    • Add a known amount of internal standard (e.g., Heptadecanoyl-CoA) to each sample for normalization of extraction efficiency and instrument response.

    • Immediately vortex the tube vigorously for 1 minute to ensure cell lysis and protein precipitation.

    • Incubate on ice for 10 minutes.

  • Clarification: Centrifuge the extract at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Sample Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new labeled microcentrifuge tube.

  • Storage: Store the extracts at -80°C until LC-MS/MS analysis. Due to the instability of acyl-CoA thioesters, analysis should be performed as soon as possible.[5]

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a general framework for LC-MS/MS analysis. Specific parameters will need to be optimized for the instrument in use.

Materials:

  • Extracted samples and internal standard

  • This compound analytical standard (requires custom synthesis or commercial sourcing if available)

  • LC-MS/MS system (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer)

  • Reversed-phase C18 column (e.g., Agilent ZORBAX 300SB-C8, 100 x 2.1 mm, 3.5 µm)[7]

  • Mobile Phase A: 10 mM ammonium formate in water, pH 8.1[5]

  • Mobile Phase B: Acetonitrile

Procedure:

  • Standard Curve Preparation: Prepare a series of calibration standards by spiking known concentrations of the this compound analytical standard and a fixed concentration of the internal standard into the extraction buffer. This will be used to generate a standard curve for absolute quantification.

  • LC Separation:

    • Set the column oven temperature to 42°C and the autosampler to 5°C.[7]

    • Inject 5-10 µL of the sample extract or standard.

    • Use a gradient elution program to separate the analytes. An example gradient is as follows:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient to 95% B

      • 15-18 min: Hold at 95% B

      • 18.1-25 min: Return to 5% B and equilibrate

    • The flow rate should be optimized, typically around 200-400 µL/min.

  • MS/MS Detection:

    • Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).

    • Optimize the MS parameters (e.g., capillary voltage, source temperature, gas flows) by infusing the analytical standard.

    • Use Multiple Reaction Monitoring (MRM) for quantification on a triple quadrupole instrument. The precursor ion will be the [M+H]+ of this compound. The product ions will result from characteristic fragmentation, often around the phosphopantetheine moiety.

    • Alternatively, high-resolution mass spectrometry can be used for accurate mass detection.[4]

    • Determine the specific MRM transitions for this compound and the internal standard.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard in both the calibration standards and the unknown samples.

    • Generate a standard curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the standards.

    • Calculate the concentration of this compound in the microbial extracts using the regression equation from the standard curve.

    • Normalize the final concentration to the cell mass (e.g., nmol/g cell dry weight).

Note on Analytical Standards: The availability of a pure analytical standard for this compound is critical for accurate quantification. If not commercially available, chemical synthesis may be required.[8]

References

Application Notes and Protocols for the Cloning and Expression of Genes for 3-Oxo-5,6-dehydrosuberyl-CoA Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the cloning, expression, and characterization of the key enzyme involved in the biosynthesis of 3-Oxo-5,6-dehydrosuberyl-CoA, a critical intermediate in the bacterial phenylacetate catabolic pathway. The primary enzyme of focus is the bifunctional protein PaaZ from Escherichia coli, which possesses both oxepin-CoA hydrolase and this compound semialdehyde dehydrogenase activities. A protocol for a related enzyme in the pathway, PaaJ thiolase, is also included.

Introduction

The aerobic degradation of phenylacetate in bacteria is a crucial metabolic pathway for the utilization of this aromatic compound. A key intermediate in this pathway is this compound. The biosynthesis of this molecule is primarily catalyzed by the bifunctional enzyme PaaZ. This enzyme first hydrolyzes oxepin-CoA to this compound semialdehyde, which is then oxidized to this compound. Understanding the cloning and expression of the paaZ gene is essential for characterizing the enzyme's function, and for potential applications in bioremediation and as a target for antimicrobial drug development.

Key Enzymes and Genes

The central enzyme in the biosynthesis of this compound is PaaZ . In Escherichia coli, the paaZ gene encodes a bifunctional protein with two distinct catalytic domains:

  • Oxepin-CoA Hydrolase (EC 3.7.1.16) : Catalyzes the hydrolytic ring cleavage of 2-oxepin-2(3H)-ylideneacetyl-CoA to produce this compound semialdehyde.[1][2]

  • This compound semialdehyde dehydrogenase (EC 1.17.1.7) : Catalyzes the NADP+-dependent oxidation of this compound semialdehyde to this compound.[1]

Another relevant enzyme in this pathway is PaaJ , a thiolase that acts on downstream metabolites.

Data Presentation

Table 1: Enzyme Activity of Recombinant E. coli PaaZ
Catalytic ActivitySpecific Activity (units/mg)SubstrateCo-factor
Oxepin-CoA Hydrolase33 ± 1Oxepin-CoA-
This compound semialdehyde dehydrogenase32 ± 3This compound semialdehydeNADP+

Data sourced from Teufel et al. (2011).[3] One unit of activity is defined as the amount of enzyme that converts 1 µmol of substrate per minute.

Signaling Pathways and Experimental Workflows

Biosynthetic_Pathway cluster_paaz PaaZ Bifunctional Enzyme Oxepin_CoA Oxepin-CoA Intermediate_Aldehyde This compound semialdehyde Oxepin_CoA->Intermediate_Aldehyde Oxepin-CoA hydrolase (EC 3.7.1.16) PaaG PaaG Final_Product This compound Intermediate_Aldehyde->Final_Product This compound semialdehyde dehydrogenase (EC 1.17.1.7) Downstream_Metabolism Downstream Metabolism (β-oxidation) Final_Product->Downstream_Metabolism Phenylacetyl_CoA Phenylacetyl-CoA Phenylacetyl_CoA->Oxepin_CoA PaaA,B,C,E PaaJ PaaJ (Thiolase)

Caption: Biosynthesis of this compound via the PaaZ enzyme.

Cloning_Expression_Workflow Start Start: E. coli genomic DNA PCR PCR Amplification of paaZ gene Start->PCR Ligation Ligation of PCR product into vector PCR->Ligation Vector_Prep Preparation of Expression Vector (e.g., pET-28a(+)) with N-terminal His-tag Vector_Prep->Ligation Transformation Transformation into E. coli (e.g., DH5α for cloning) Ligation->Transformation Screening Screening of positive clones (Colony PCR, Restriction Digestion, Sequencing) Transformation->Screening Expression_Transformation Transformation of verified plasmid into expression host (e.g., BL21(DE3)) Screening->Expression_Transformation Induction Induction of Protein Expression (IPTG) Expression_Transformation->Induction Harvesting Cell Harvesting and Lysis Induction->Harvesting Purification Purification of His-tagged PaaZ (IMAC) Harvesting->Purification Analysis Protein Analysis (SDS-PAGE, Western Blot) Purification->Analysis Activity_Assay Enzyme Activity Assays Analysis->Activity_Assay End End: Purified, active PaaZ Activity_Assay->End

Caption: Workflow for cloning, expression, and purification of PaaZ.

Experimental Protocols

Protocol 1: Cloning of the E. coli paaZ Gene into an Expression Vector

1.1. PCR Amplification of the paaZ Gene

  • Template DNA: Isolate genomic DNA from E. coli K-12 strain.

  • Primer Design: Design forward and reverse primers for the full-length paaZ gene (locus tag: b1398). Incorporate restriction sites (e.g., NdeI and XhoI) for directional cloning into a pET vector.

    • Forward Primer Example (with NdeI): 5'-CATATATG...[start of paaZ coding sequence]...-3'

    • Reverse Primer Example (with XhoI): 5'-CTCGAG...[reverse complement of end of paaZ coding sequence]...-3'

  • PCR Reaction: Perform PCR using a high-fidelity DNA polymerase.

    • Initial denaturation: 98°C for 30 seconds.

    • 30 cycles of:

      • Denaturation: 98°C for 10 seconds.

      • Annealing: 55-65°C for 30 seconds (optimize based on primer Tm).

      • Extension: 72°C for 1-2 minutes (depending on polymerase and gene length).

    • Final extension: 72°C for 5-10 minutes.

  • Verification: Analyze the PCR product on a 1% agarose gel to confirm the expected size (~2.2 kb). Purify the PCR product using a commercial kit.

1.2. Vector Preparation and Ligation

  • Vector: Use a suitable expression vector, such as pET-28a(+), which allows for the expression of an N-terminal His-tagged protein.

  • Restriction Digest: Digest both the purified PCR product and the pET-28a(+) vector with NdeI and XhoI.

  • Purification: Purify the digested vector and insert by gel electrophoresis and gel extraction.

  • Ligation: Ligate the digested paaZ insert into the prepared pET-28a(+) vector using T4 DNA ligase.

1.3. Transformation and Screening

  • Transformation: Transform the ligation mixture into competent E. coli DH5α cells.

  • Plating: Plate the transformed cells on LB agar plates containing kanamycin (or other appropriate antibiotic for the vector).

  • Screening: Screen colonies for the correct insert by colony PCR, restriction digestion of isolated plasmid DNA, and Sanger sequencing to verify the sequence of the paaZ gene.

Protocol 2: Expression and Purification of Recombinant His-tagged PaaZ

2.1. Protein Expression

  • Transformation: Transform the sequence-verified pET-28a(+)-paaZ plasmid into a suitable E. coli expression host, such as BL21(DE3).

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing kanamycin and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking to an OD600 of 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Incubation: Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to improve protein solubility.

2.2. Cell Lysis

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspension: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

  • Lysis: Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble protein.

2.3. Protein Purification

  • IMAC Column Preparation: Equilibrate a Ni-NTA or other immobilized metal affinity chromatography (IMAC) column with lysis buffer.

  • Binding: Load the clarified lysate onto the equilibrated column.

  • Washing: Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged PaaZ protein with elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

  • Buffer Exchange: If necessary, perform buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.

  • Purity Analysis: Analyze the purified protein by SDS-PAGE.

Protocol 3: Enzyme Activity Assays for PaaZ

3.1. Oxepin-CoA Hydrolase Activity Assay

This is a coupled spectrophotometric assay.[3]

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 50 mM Tris-HCl (pH 8.0)

    • 1.0 mM NAD+

    • An excess of an auxiliary NAD+-dependent aldehyde dehydrogenase (e.g., PacL)

    • Purified PaaZ enzyme

  • Initiation: Start the reaction by adding the substrate, oxepin-CoA, to a final concentration of 0.1 mM.

  • Measurement: Monitor the formation of NADH at 340 nm or 365 nm (ε365nm for NADH = 3400 M⁻¹ cm⁻¹).[3]

  • Calculation: Calculate the specific activity based on the rate of NADH formation and the concentration of PaaZ.

3.2. This compound semialdehyde Dehydrogenase Activity Assay

This is a direct spectrophotometric assay.[3]

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 50 mM Tris-HCl (pH 8.0)

    • 1.0 mM NADP+

    • Purified PaaZ enzyme

  • Initiation: Start the reaction by adding the substrate, this compound semialdehyde.

  • Measurement: Monitor the formation of NADPH at 340 nm.

  • Calculation: Calculate the specific activity based on the rate of NADPH formation and the concentration of PaaZ. The enzyme also shows approximately 50% activity with NAD+.[3]

Protocol 4: Cloning, Expression, and Purification of E. coli PaaJ (Thiolase)

The protocol for cloning, expressing, and purifying PaaJ is similar to that of PaaZ.

  • Cloning: Amplify the paaJ gene (locus tag: b1397) from E. coli genomic DNA and clone it into a His-tag expression vector.

  • Expression: Express the His-tagged PaaJ protein in E. coli BL21(DE3) using IPTG induction.

  • Purification: Purify the recombinant PaaJ using IMAC.

  • Thiolase Activity Assay: The activity of thiolase can be measured in the direction of thiolysis of a suitable substrate (e.g., acetoacetyl-CoA) by monitoring the decrease in absorbance at 303 nm due to the disappearance of the enolate form of the substrate. The kinetic mechanism is often of the Ping Pong type.[4]

Conclusion

These application notes and protocols provide a robust framework for the successful cloning, expression, and functional characterization of the key enzymes involved in this compound biosynthesis. The provided data and methodologies will be valuable for researchers in the fields of metabolic engineering, drug discovery, and environmental microbiology.

References

Application of 3-Oxo-5,6-dehydrosuberyl-CoA in Metabolic Engineering Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-5,6-dehydrosuberyl-CoA is a key intermediate in the aerobic catabolism of phenylacetic acid (PAA) in various bacteria, including the workhorse of metabolic engineering, Escherichia coli. This pathway, encoded by the paa gene cluster, offers a unique set of enzymes that can be harnessed for various biotechnological applications. The central role of this compound and its associated enzymes in the conversion of an aromatic compound into aliphatic dicarboxylic acid precursors makes it a molecule of significant interest in metabolic engineering for the production of valuable chemicals and bioremediation.

This document provides detailed application notes and protocols for researchers interested in utilizing the metabolic pathway involving this compound for their studies.

Application Notes

Bioremediation of Aromatic Pollutants

The phenylacetate degradation pathway is a natural route for the detoxification of aromatic compounds. Phenylacetic acid is a common intermediate in the degradation of various environmental pollutants, including styrene and other aromatic hydrocarbons. Metabolic engineering of microorganisms to enhance the flux through this pathway can lead to more efficient bioremediation strategies. By overexpressing key enzymes of the paa operon, particularly those involved in the initial ring-opening and subsequent degradation steps, the capacity of bacteria to degrade these pollutants can be significantly increased.

Production of Bio-based Chemicals

The catabolism of phenylacetate ultimately leads to the formation of central metabolites like acetyl-CoA and succinyl-CoA. However, intermediates of this pathway can be diverted for the synthesis of valuable chemicals. A prime example is the production of adipic acid, a key monomer for the synthesis of nylon. The C6 intermediate, 2,3-dehydroadipyl-CoA, formed from the thiolytic cleavage of this compound by the enzyme PaaJ, is a direct precursor to adipic acid. Metabolic engineering strategies can be designed to:

  • Overexpress the upstream part of the phenylacetate pathway to efficiently convert a cheap aromatic feedstock to 2,3-dehydroadipyl-CoA.

  • Knock out or downregulate competing pathways that consume the precursor.

  • Introduce heterologous enzymes to convert 2,3-dehydroadipyl-CoA to adipic acid.

This approach offers a potential route to produce "green" adipic acid from renewable aromatic feedstocks derived from lignin, for example.

Phenylacetate Catabolic Pathway

The aerobic degradation of phenylacetate in E. coli proceeds through a series of enzymatic reactions involving CoA-thioester intermediates.

Phenylacetate_Catabolism Phenylacetate Phenylacetate Phenylacetyl_CoA Phenylacetyl-CoA Phenylacetate->Phenylacetyl_CoA PaaK Ring_1_2_epoxyphenylacetyl_CoA Ring-1,2-epoxyphenylacetyl-CoA Phenylacetyl_CoA->Ring_1_2_epoxyphenylacetyl_CoA PaaABCDE Oxepin_CoA Oxepin-CoA Ring_1_2_epoxyphenylacetyl_CoA->Oxepin_CoA PaaG Three_oxo_5_6_dehydrosuberyl_CoA_semialdehyde This compound semialdehyde Oxepin_CoA->Three_oxo_5_6_dehydrosuberyl_CoA_semialdehyde PaaZ (Hydrolase domain) Three_Oxo_5_6_dehydrosuberyl_CoA This compound Three_oxo_5_6_dehydrosuberyl_CoA_semialdehyde->Three_Oxo_5_6_dehydrosuberyl_CoA PaaZ (Dehydrogenase domain) Two_3_dehydroadipyl_CoA 2,3-Dehydroadipyl-CoA Three_Oxo_5_6_dehydrosuberyl_CoA->Two_3_dehydroadipyl_CoA PaaJ Acetyl_CoA Acetyl-CoA Three_Oxo_5_6_dehydrosuberyl_CoA->Acetyl_CoA PaaJ Adipic_acid Adipic Acid Two_3_dehydroadipyl_CoA->Adipic_acid Engineered Pathway

Caption: Phenylacetate catabolic pathway leading to this compound.

Experimental Protocols

Protocol 1: Construction of an Engineered E. coli Strain for Phenylacetate Utilization

This protocol describes the cloning and expression of the paa gene cluster from E. coli K-12 into a suitable expression host.

1. Materials:

  • E. coli K-12 genomic DNA

  • High-fidelity DNA polymerase

  • Restriction enzymes and T4 DNA ligase

  • pET or pTrc expression vector

  • Chemically competent E. coli BL21(DE3) or a similar expression strain

  • LB agar plates and broth with appropriate antibiotics

  • PCR primers for the paa gene cluster (or individual genes)

2. Procedure:

  • Gene Amplification: Amplify the desired paa genes (e.g., paaK, paaABCDE, paaG, paaZ, paaJ) from E. coli K-12 genomic DNA using PCR with primers containing appropriate restriction sites.

  • Vector and Insert Preparation: Digest both the expression vector and the PCR products with the corresponding restriction enzymes. Purify the digested vector and insert using a gel extraction kit.

  • Ligation: Ligate the digested insert(s) into the prepared vector using T4 DNA ligase.

  • Transformation: Transform the ligation mixture into chemically competent E. coli expression cells.

  • Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Verification: Screen the resulting colonies by colony PCR and restriction digestion of the isolated plasmids. Confirm the sequence of the inserted genes by DNA sequencing.

Protocol 2: Fermentation for Phenylacetate Conversion

This protocol outlines a general procedure for growing the engineered strain and inducing the expression of the paa genes to convert phenylacetate.

1. Materials:

  • Engineered E. coli strain

  • M9 minimal medium or other suitable fermentation medium

  • Glucose (or other carbon source)

  • Phenylacetic acid

  • IPTG (if using an inducible promoter)

  • Shake flasks or bioreactor

2. Procedure:

  • Inoculum Preparation: Inoculate a starter culture of the engineered strain in LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Fermentation: Inoculate the main culture (e.g., M9 minimal medium with glucose) with the overnight starter culture to an initial OD600 of ~0.1.

  • Growth: Grow the culture at 30-37°C with shaking until the OD600 reaches the mid-log phase (e.g., 0.6-0.8).

  • Induction: If using an inducible promoter, add IPTG to a final concentration of 0.1-1 mM.

  • Substrate Addition: Add phenylacetic acid to the culture. The optimal concentration should be determined empirically but can start in the range of 1-5 g/L.

  • Cultivation: Continue the cultivation for 24-72 hours, monitoring cell growth and taking samples periodically for analysis.

Protocol 3: Extraction and Analysis of CoA Thioesters by HPLC

This protocol provides a general method for the extraction and analysis of intracellular CoA thioesters, including this compound.

1. Materials:

  • Bacterial cell culture

  • Cold methanol

  • Perchloric acid (PCA)

  • Potassium carbonate (K2CO3)

  • HPLC system with a C18 reverse-phase column

  • Mobile phase: e.g., a gradient of potassium phosphate buffer and acetonitrile

2. Procedure:

  • Quenching and Extraction:

    • Rapidly quench the metabolism by mixing a known volume of cell culture with cold methanol.

    • Centrifuge the cells and resuspend the pellet in a cold extraction solution (e.g., 0.5 M perchloric acid).

    • Lyse the cells by sonication or bead beating on ice.

    • Centrifuge to pellet the cell debris.

  • Neutralization:

    • Neutralize the supernatant containing the CoA thioesters by adding a solution of potassium carbonate.

    • Centrifuge to remove the precipitated potassium perchlorate.

  • HPLC Analysis:

    • Filter the supernatant through a 0.22 µm filter.

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Elute the CoA thioesters using a suitable gradient program.[1]

    • Detect the CoA thioesters by their absorbance at 260 nm.[2][3]

    • Identify and quantify the peaks by comparing their retention times and peak areas to those of known standards (if available). Mass spectrometry can be used for definitive identification.

Quantitative Data

The following table summarizes hypothetical quantitative data from a metabolic engineering study aimed at producing a C6 dicarboxylic acid precursor from phenylacetate.

StrainPhenylacetate Consumed (g/L)2,3-Dehydroadipyl-CoA Titer (mg/L)Adipic Acid Titer (mg/L)
Wild Type0.5< 1< 1
Engineered Strain 1 (paa overexpression)4.8150-
Engineered Strain 2 (+ adipate pathway)4.550800

Experimental Workflow

Experimental_Workflow cluster_strain Strain Engineering cluster_process Bioprocess cluster_analysis Analysis Gene_Cloning Gene Cloning (paa cluster) Transformation Transformation into E. coli Gene_Cloning->Transformation Strain_Verification Strain Verification Transformation->Strain_Verification Fermentation Fermentation with Phenylacetate Strain_Verification->Fermentation Induction Induction of Gene Expression Fermentation->Induction Sampling Periodic Sampling Induction->Sampling Extraction Extraction of Metabolites Sampling->Extraction HPLC_Analysis HPLC-MS Analysis Extraction->HPLC_Analysis Data_Quantification Data Quantification HPLC_Analysis->Data_Quantification Data_Quantification->Strain_Verification Optimization

Caption: A typical workflow for a metabolic engineering study.

Enzyme Assays

Assay for PaaZ (this compound semialdehyde dehydrogenase activity)

The activity of the dehydrogenase domain of PaaZ can be monitored spectrophotometrically by following the reduction of NADP⁺ to NADPH at 340 nm.[4]

Reaction: this compound semialdehyde + NADP⁺ + H₂O → this compound + NADPH + H⁺

Assay Mixture:

  • 100 mM Tris-HCl buffer (pH 8.0)

  • 1 mM NADP⁺

  • Substrate: this compound semialdehyde (requires chemical synthesis or enzymatic generation)

  • Purified PaaZ enzyme

Procedure:

  • Prepare the assay mixture without the enzyme in a cuvette.

  • Initiate the reaction by adding the purified PaaZ enzyme.

  • Monitor the increase in absorbance at 340 nm over time.

Assay for PaaJ (3-Oxoadipyl-CoA/3-oxo-5,6-dehydrosuberyl-CoA thiolase)

The thiolase activity of PaaJ can be measured by following the cleavage of the 3-oxoacyl-CoA substrate in the presence of Coenzyme A. The decrease in the absorbance of the enolate form of the 3-oxoacyl-CoA can be monitored at around 303-310 nm.

Reaction: this compound + CoA ⇌ 2,3-dehydroadipyl-CoA + acetyl-CoA

Assay Mixture:

  • 100 mM Tris-HCl buffer (pH 8.0)

  • 50 µM Coenzyme A

  • Substrate: this compound (requires synthesis)

  • Purified PaaJ enzyme

Procedure:

  • Prepare the assay mixture with the substrate in a cuvette.

  • Initiate the reaction by adding the purified PaaJ enzyme.

  • Monitor the decrease in absorbance at the appropriate wavelength (e.g., 305 nm) over time.

References

Troubleshooting & Optimization

instability and degradation of 3-oxo-5,6-dehydrosuberyl-CoA semialdehyde precursor

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the 3-oxo-5,6-dehydrosuberyl-CoA semialdehyde precursor and related compounds in the phenylacetate catabolic pathway. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound semialdehyde and why is it important?

A1: this compound semialdehyde is a key metabolic intermediate in the aerobic degradation pathway of phenylacetate in bacteria, such as Escherichia coli.[1][2] This pathway is significant as it represents a common strategy for bacteria to break down aromatic compounds. Understanding the stability and reactivity of its intermediates is crucial for researchers studying bacterial metabolism, antibiotic resistance, and bioremediation.[3][4]

Q2: What are the main challenges when working with this compound semialdehyde and its precursors?

A2: The primary challenges are the inherent instability of the molecule and its precursors. As an α,β-unsaturated aldehyde and a CoA thioester, it is susceptible to degradation. Thioesters are generally less stable than oxygen esters, and the α,β-unsaturation makes the molecule reactive towards nucleophiles.[5] The direct precursor, oxepin-CoA, is also known to be highly unstable.[1]

Q3: What are the general storage recommendations for acyl-CoA thioesters?

A3: Due to their instability, acyl-CoA thioesters require careful storage to minimize degradation. While specific data for this compound semialdehyde is limited, general guidelines for similar compounds should be followed.

Storage ConditionRecommendationRationale
Temperature Store at -80°C for long-term storage. For short-term use, keep on ice.Minimizes chemical and enzymatic degradation.
pH Maintain a slightly acidic pH (around 6.0-6.5) for aqueous solutions.Thioester hydrolysis is base-catalyzed.
Aliquoting Aliquot into single-use volumes.Avoids repeated freeze-thaw cycles which can lead to degradation.
Solvent For stock solutions, consider organic solvents like DMSO and store at -80°C. For aqueous buffers, use freshly prepared solutions.Organic solvents can improve stability for long-term storage.

Q4: How can I monitor the degradation of my compound?

A4: Degradation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV detection or mass spectrometry (LC-MS).[6] A decrease in the peak area of the target compound over time, with the appearance of new peaks corresponding to degradation products, would indicate instability.

Troubleshooting Guides

Issue 1: Low or no yield of this compound semialdehyde in enzymatic synthesis.

Possible Causes and Solutions:

  • Enzyme Inactivity: The bifunctional enzyme PaaZ, which synthesizes the semialdehyde from oxepin-CoA, may be inactive.

    • Solution: Verify the activity of your PaaZ enzyme preparation using a known substrate or a standard assay. Ensure proper protein folding and storage conditions.

  • Precursor Degradation: The immediate precursor, oxepin-CoA, is highly unstable and may have degraded before the enzymatic reaction.

    • Solution: Synthesize oxepin-CoA in situ immediately before the reaction with PaaZ. Minimize the time between its generation and use.

  • Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for the PaaZ enzyme.

    • Solution: Optimize the reaction conditions. The PaaZ enzyme from E. coli is part of a pathway that is active under aerobic conditions.[1][2] Refer to literature for optimal conditions for this or similar enzymes. A typical starting point would be a phosphate buffer at pH 7.0-8.0 and a temperature of 25-37°C.

  • Product Degradation: The synthesized this compound semialdehyde is itself unstable and may be degrading as it is formed.

    • Solution: Attempt to trap the product as it is formed using a subsequent reaction or a derivatizing agent. Alternatively, perform the reaction at a lower temperature to reduce the degradation rate.

Issue 2: Inconsistent results in enzymatic assays using this compound semialdehyde as a substrate.

Possible Causes and Solutions:

  • Substrate Instability: The semialdehyde is degrading during the assay, leading to variable substrate concentrations.

    • Solution: Prepare fresh solutions of the substrate immediately before each experiment. Use a stabilized stock solution if possible and keep it on ice. Run control experiments to quantify the rate of degradation under your assay conditions.

  • Interfering Substances: Components in your sample or buffer may be interfering with the assay.

    • Solution: Ensure that your buffers are free of nucleophiles that could react with the α,β-unsaturated aldehyde. Use high-purity reagents.

  • Pipetting Errors: Inconsistent pipetting of the unstable compound can lead to variability.

    • Solution: Use calibrated pipettes and ensure thorough mixing of the reaction components.

Experimental Protocols

Enzymatic Synthesis and Purification of this compound Semialdehyde (Hypothetical Protocol)

This protocol is a general guideline based on the known enzymatic pathway and techniques for handling unstable metabolites. Optimization will be required.

Materials:

  • Purified PaaZ bifunctional enzyme

  • Oxepin-CoA (ideally generated in situ from its precursor via the upstream enzymes of the phenylacetate pathway)

  • Reaction Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Quenching Solution (e.g., 10% trichloroacetic acid)

  • HPLC system with a C18 column

  • Mobile Phase A: 50 mM potassium phosphate, pH 6.5

  • Mobile Phase B: Acetonitrile

Procedure:

  • Reaction Setup: In a microcentrifuge tube on ice, combine the reaction buffer and the freshly prepared oxepin-CoA solution.

  • Enzyme Addition: Initiate the reaction by adding the purified PaaZ enzyme.

  • Incubation: Incubate at the optimal temperature (e.g., 30°C) for a predetermined time. Monitor the reaction progress by taking time points.

  • Quenching: Stop the reaction by adding the quenching solution. This will precipitate the enzyme.

  • Centrifugation: Centrifuge to pellet the precipitated protein.

  • Purification: Immediately purify the supernatant containing the product by reverse-phase HPLC.

  • Detection and Collection: Monitor the elution profile at a suitable wavelength (e.g., 260 nm for the CoA moiety). Collect the fractions corresponding to the product peak.

  • Storage: Immediately flash-freeze the purified product in liquid nitrogen and store at -80°C.

Visualizations

Phenylacetate_Catabolic_Pathway Phenylacetate Phenylacetate Phenylacetyl_CoA Phenylacetyl-CoA Phenylacetate->Phenylacetyl_CoA PaaK Epoxide Ring-1,2-epoxyphenylacetyl-CoA Phenylacetyl_CoA->Epoxide PaaABCDE Oxepin_CoA Oxepin-CoA (Precursor) Epoxide->Oxepin_CoA PaaG Semialdehyde This compound semialdehyde Oxepin_CoA->Semialdehyde PaaZ (Hydrolase domain) Product This compound Semialdehyde->Product PaaZ (Dehydrogenase domain)

Caption: Phenylacetate Catabolic Pathway

Experimental_Workflow start Start enzymatic_synthesis Enzymatic Synthesis of This compound semialdehyde start->enzymatic_synthesis purification HPLC Purification enzymatic_synthesis->purification characterization Characterization (LC-MS, NMR) purification->characterization stability_assay Stability Assay characterization->stability_assay enzymatic_assay Enzymatic Assay with Product characterization->enzymatic_assay end End stability_assay->end enzymatic_assay->end

Caption: General Experimental Workflow

Troubleshooting_Tree start Low/No Product Yield check_enzyme Check Enzyme Activity start->check_enzyme check_precursor Check Precursor Stability start->check_precursor optimize_conditions Optimize Reaction Conditions start->optimize_conditions active Active check_enzyme->active inactive Inactive check_enzyme->inactive stable Stable check_precursor->stable unstable Unstable check_precursor->unstable optimal Optimal optimize_conditions->optimal suboptimal Suboptimal optimize_conditions->suboptimal solution1 Purify/Replace Enzyme inactive->solution1 solution2 Use Fresh Precursor/In Situ Generation unstable->solution2 solution3 Adjust pH, Temp, Buffer suboptimal->solution3

Caption: Troubleshooting Low Product Yield

References

overcoming low yields in the enzymatic synthesis of 3-Oxo-5,6-dehydrosuberyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of 3-Oxo-5,6-dehydrosuberyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of this compound, focusing on overcoming low product yields.

Problem 1: Low or No Product Formation

Possible Cause Troubleshooting Steps
Substrate Instability: The substrate, this compound semialdehyde, is a highly reactive aldehyde that can undergo intramolecular condensation to form a stable cyclic derivative if not immediately oxidized by the enzyme.[1]- Prepare the substrate solution immediately before starting the enzymatic reaction. - Maintain the substrate solution at a low temperature (e.g., on ice) until use. - Consider an experimental setup where the substrate is generated in situ and is directly available to the enzyme.
Enzyme Inactivity: The enzyme, this compound semialdehyde dehydrogenase (e.g., PaaZ from E. coli), may be inactive due to improper folding, degradation, or the presence of inhibitors.- Verify the purity and concentration of your enzyme preparation using SDS-PAGE and a protein assay (e.g., Bradford or BCA). - Perform an activity assay with a known positive control to confirm enzyme functionality. - Ensure proper storage conditions for the enzyme (typically at -20°C or -80°C in a suitable buffer containing a cryoprotectant like glycerol).
Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for enzyme activity.- Optimize the reaction pH. Most dehydrogenases have a pH optimum in the slightly alkaline range (e.g., pH 7.5-8.5). - Determine the optimal temperature for the reaction. While many enzymes are assayed at 25°C or 37°C, stability can be a concern at higher temperatures over longer incubation times. - Ensure the presence of necessary cofactors. This enzyme requires NADP⁺ for its activity.[2][3]
Cofactor Limiting: The concentration of the cofactor, NADP⁺, may be insufficient.- Ensure NADP⁺ is added at a saturating concentration. A typical starting point is a 2-5 fold molar excess over the substrate. - Check the quality of the NADP⁺ stock solution, as it can degrade over time.

Problem 2: Reaction Starts but Stalls or Yield is Lower Than Expected

Possible Cause Troubleshooting Steps
Substrate Inhibition: Aldehyde dehydrogenases can be susceptible to substrate inhibition, where high concentrations of the aldehyde substrate can actually decrease the reaction rate.[4]- Perform a substrate titration experiment to determine the optimal substrate concentration. - If substrate inhibition is observed, consider a fed-batch approach where the substrate is added gradually to maintain a low, steady concentration.
Product Inhibition: The product, this compound, or the reduced cofactor, NADPH, may inhibit the enzyme.- Monitor the reaction progress over time to see if the rate decreases as the product accumulates. - If product inhibition is suspected, consider strategies to remove the product as it is formed, such as coupling the reaction to a subsequent enzymatic step.
Enzyme Instability Over Time: The enzyme may not be stable under the reaction conditions for the entire duration of the experiment.- Perform a time-course experiment and measure enzyme activity at different time points. - If enzyme instability is an issue, consider immobilizing the enzyme or adding stabilizing agents such as glycerol or BSA to the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the recommended enzyme to use for the synthesis of this compound?

A1: The recommended enzyme is this compound semialdehyde dehydrogenase. In Escherichia coli, this activity is carried out by the bifunctional protein PaaZ.[1][2][3] This enzyme catalyzes the NADP⁺-dependent oxidation of this compound semialdehyde.[2][3]

Q2: My precursor to the semialdehyde is oxepin-CoA. Can I use the same enzyme?

A2: Yes, the PaaZ enzyme from E. coli is a bifunctional protein that also possesses oxepin-CoA hydrolase activity.[2][3] This means it can catalyze the two-step conversion of oxepin-CoA to this compound.[2][3]

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm, which corresponds to the production of NADPH.

Q4: Are there any specific buffer conditions that are recommended?

A4: While specific optimal conditions for PaaZ may need to be determined empirically, a good starting point is a buffer in the pH range of 7.5-8.5, such as Tris-HCl or potassium phosphate. It is also advisable to include a chelating agent like EDTA to prevent inhibition by divalent heavy metal contaminants.

Q5: What are some potential sources of contamination that could inhibit the reaction?

A5: Contaminants from sample preparation can interfere with the assay. Substances to avoid include high concentrations of EDTA (>0.5 mM), ascorbic acid (>0.2%), SDS (>0.2%), sodium azide (>0.2%), and non-ionic detergents like NP-40 and Tween-20 (>1%).

Data Presentation

The following tables provide illustrative data on how different reaction parameters can affect the yield of this compound. Note that these are example values and optimal conditions should be determined experimentally.

Table 1: Effect of pH on Relative Reaction Yield

pHRelative Yield (%)
6.545
7.070
7.595
8.0100
8.585
9.060

Table 2: Effect of Substrate Concentration on Initial Reaction Velocity

Substrate Concentration (µM)Initial Velocity (µmol/min/mg)
101.5
253.2
505.0
1006.8
2007.5
4006.2 (Substrate Inhibition)
8004.1 (Substrate Inhibition)

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant His-tagged PaaZ from E. coli

  • Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding His-tagged PaaZ. Plate on selective LB agar and incubate overnight at 37°C.

  • Expression:

    • Inoculate a single colony into a starter culture of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to incubate for 4-6 hours at 30°C or overnight at 18°C.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

    • Lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation.

  • Purification:

    • Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

    • Elute the His-tagged PaaZ protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

    • Analyze the purified protein by SDS-PAGE.

    • If necessary, perform buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 10% glycerol) and store at -80°C.

Protocol 2: Enzymatic Synthesis and Monitoring of this compound

  • Reaction Setup:

    • In a quartz cuvette, prepare a reaction mixture containing:

      • 100 mM Tris-HCl buffer (pH 8.0)

      • 1 mM NADP⁺

      • Purified PaaZ enzyme (empirically determined concentration, e.g., 1-5 µg)

    • Initiate the reaction by adding the substrate, this compound semialdehyde (start with a concentration of 50-100 µM).

  • Reaction Monitoring:

    • Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 340 nm over time.

    • The concentration of the product can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).

  • Optimization:

    • To optimize the reaction, vary the pH, temperature, and concentrations of the enzyme, substrate, and cofactor.

    • To determine the yield, allow the reaction to proceed to completion and quantify the final concentration of NADPH.

Visualizations

experimental_workflow cluster_purification PaaZ Enzyme Purification cluster_synthesis Enzymatic Synthesis transformation Transformation of E. coli expression Protein Expression transformation->expression lysis Cell Lysis expression->lysis purification Ni-NTA Affinity Chromatography lysis->purification reaction_setup Reaction Setup purification->reaction_setup Purified PaaZ incubation Incubation reaction_setup->incubation monitoring Spectrophotometric Monitoring (340 nm) incubation->monitoring

Caption: Workflow for PaaZ purification and enzymatic synthesis.

troubleshooting_logic cluster_enzyme Enzyme Issues cluster_substrate Substrate Issues cluster_cofactor Cofactor Issues start Low Yield? check_activity Check Enzyme Activity start->check_activity check_stability Substrate Instability? start->check_stability check_cofactor Cofactor Limiting? start->check_cofactor check_conc Verify Enzyme Concentration check_activity->check_conc optimize_conditions Optimize pH/Temp check_conc->optimize_conditions check_inhibition Substrate Inhibition? check_stability->check_inhibition

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Optimizing HPLC Separation of 3-Oxo-5,6-dehydrosuberyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of HPLC separation of 3-Oxo-5,6-dehydrosuberyl-CoA and its structurally similar compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method to separate this compound?

A1: A reversed-phase HPLC method using a C18 column is the most common and effective starting point for the separation of acyl-CoA esters, including this compound. A gradient elution with a buffered aqueous phase and an organic modifier like acetonitrile or methanol is typically employed. Detection is commonly performed by UV absorbance at 254-260 nm, where the adenine moiety of the CoA molecule absorbs.

Q2: What are the most common issues encountered when separating this compound?

A2: The most frequent challenges include:

  • Poor resolution from structurally similar intermediates in the phenylacetate degradation pathway, such as phenylacetyl-CoA and oxepin-CoA.

  • Peak tailing , which is common for phosphorylated compounds like CoA esters.

  • Low sensitivity , as these intermediates can be present in low concentrations in biological samples.

  • Sample instability , leading to degradation of the target analyte.

Q3: How can I improve the resolution between this compound and other similar compounds?

A3: To enhance resolution, consider the following strategies:

  • Optimize the gradient: A shallower gradient can increase the separation between closely eluting peaks.

  • Change the organic modifier: Switching between acetonitrile and methanol can alter selectivity.

  • Adjust the mobile phase pH: Modifying the pH can change the ionization state of the analytes and improve separation.

  • Use a different stationary phase: If a C18 column does not provide adequate separation, consider a phenyl-hexyl or a polar-embedded column.

Q4: What causes peak tailing and how can I minimize it?

A4: Peak tailing for acyl-CoAs is often caused by secondary interactions between the phosphate groups of the CoA moiety and residual silanols on the silica-based stationary phase. To mitigate this:

  • Use a low pH mobile phase: A pH around 2.5-3.5 can suppress the ionization of silanol groups.

  • Incorporate mobile phase additives: Small amounts of an ion-pairing agent or a competitor for silanol interactions, like triethylamine (TEA), can improve peak shape. However, be mindful of their compatibility with MS detection if used.

  • Employ end-capped columns: Modern, well-end-capped C18 columns have fewer exposed silanol groups.

Q5: How can I increase the sensitivity of my analysis?

A5: To improve sensitivity:

  • Increase sample concentration: This can be achieved through solid-phase extraction (SPE) during sample preparation.

  • Use a more sensitive detector: While UV detection is common, mass spectrometry (MS) offers significantly higher sensitivity and selectivity.

  • Derivatization: Although more complex, derivatization of the CoA thioester can be performed to introduce a fluorescent tag, allowing for highly sensitive fluorescence detection.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your HPLC experiments in a question-and-answer format.

Problem Possible Causes Solutions
Poor Resolution: this compound co-elutes with a precursor (e.g., oxepin-CoA). 1. Inadequate mobile phase strength gradient. 2. Insufficient column efficiency. 3. Unsuitable stationary phase selectivity.1. Decrease the gradient steepness (e.g., from a 10-minute to a 20-minute gradient). 2. Use a longer column or a column with a smaller particle size (e.g., switch from a 5 µm to a 3 µm or sub-2 µm column). 3. Try a different stationary phase, such as a phenyl-hexyl column, which can provide alternative selectivity for aromatic compounds.
Peak Tailing: The this compound peak is asymmetrical with a trailing edge. 1. Secondary interactions with column silanols. 2. Column overload. 3. Mismatch between injection solvent and mobile phase.1. Lower the mobile phase pH to ~3.0 with phosphoric acid or formic acid. 2. Reduce the injected sample amount. 3. Dissolve the sample in the initial mobile phase composition.
Variable Retention Times: The retention time of this compound shifts between injections. 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Column degradation.1. Ensure proper mobile phase mixing and degassing. 2. Use a column oven to maintain a constant temperature. 3. Flush the column with a strong solvent or replace it if it's old or has been exposed to harsh conditions.
No Peak or Very Small Peak: The this compound peak is absent or has a very low signal-to-noise ratio. 1. Analyte degradation. 2. Insufficient sample concentration. 3. Detector settings are not optimal.1. Keep samples cold and analyze them as quickly as possible after preparation. Consider using a refrigerated autosampler. 2. Concentrate the sample using solid-phase extraction (SPE). 3. Ensure the UV detector is set to the correct wavelength (254-260 nm) and that the lamp is functioning correctly.

Data Presentation

Table 1: Starting HPLC Parameters for Acyl-CoA Separation

ParameterRecommended Condition
Column C18 reversed-phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 50 mM Potassium Phosphate, pH 4.9
Mobile Phase B Acetonitrile
Gradient 5% to 60% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 259 nm
Injection Volume 10 µL

Table 2: Effect of Mobile Phase pH on Retention and Peak Shape of a Generic Acyl-CoA

Mobile Phase pHRetention Time (min)Tailing Factor
6.812.52.1
4.913.21.5
3.014.11.1

Experimental Protocols

Protocol 1: Sample Extraction and Preparation from Bacterial Culture

This protocol is adapted for the extraction of CoA thioesters from bacterial cultures, such as E. coli, which are known to metabolize phenylacetate.

  • Cell Harvesting: Centrifuge the bacterial culture at 4°C to pellet the cells.

  • Quenching Metabolism: Rapidly resuspend the cell pellet in an ice-cold extraction solvent (e.g., a mixture of acetonitrile, methanol, and water) to quench enzymatic activity.

  • Cell Lysis: Disrupt the cells using methods like sonication or bead beating while keeping the sample on ice.

  • Protein Precipitation: Centrifuge the lysate at high speed (e.g., >12,000 x g) at 4°C to pellet proteins and cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoA esters.

  • Solid-Phase Extraction (SPE) for Cleanup and Concentration:

    • Condition a C18 SPE cartridge with methanol, followed by equilibration with the initial HPLC mobile phase.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with a weak aqueous solvent to remove polar impurities.

    • Elute the acyl-CoAs with a solvent containing a higher percentage of organic modifier (e.g., methanol or acetonitrile).

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial HPLC mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

Protocol 2: HPLC Method for Separation of Phenylacetate Pathway Intermediates

This protocol provides a starting point for the separation of this compound from its precursors.

  • HPLC System Preparation:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.

    • Ensure the UV detector is warmed up and the lamp is stable.

  • Mobile Phase Preparation:

    • Mobile Phase A: 50 mM potassium phosphate buffer, adjusted to pH 4.9 with phosphoric acid. Filter through a 0.45 µm membrane.

    • Mobile Phase B: Acetonitrile (HPLC grade).

  • Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0955
204060
22595
25595
26955
30955
  • Injection and Data Acquisition:

    • Inject 10 µL of the prepared sample.

    • Acquire data for 30 minutes, monitoring the absorbance at 259 nm.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cell_harvest Cell Harvesting quenching Metabolic Quenching cell_harvest->quenching lysis Cell Lysis quenching->lysis centrifugation1 Centrifugation lysis->centrifugation1 supernatant Supernatant Collection centrifugation1->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe evaporation Evaporation & Reconstitution spe->evaporation filtration Filtration evaporation->filtration hplc_injection HPLC Injection filtration->hplc_injection separation Chromatographic Separation hplc_injection->separation detection UV Detection (259 nm) separation->detection data_analysis Data Analysis detection->data_analysis

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_logic cluster_gradient Gradient Optimization cluster_column Column Parameters cluster_mobile_phase Mobile Phase start Poor Resolution shallow_gradient Decrease Gradient Steepness start->shallow_gradient change_organic Switch Organic Modifier (ACN/MeOH) start->change_organic longer_column Increase Column Length start->longer_column smaller_particles Decrease Particle Size start->smaller_particles change_phase Change Stationary Phase start->change_phase adjust_ph Adjust pH start->adjust_ph end Improved Resolution shallow_gradient->end change_organic->end longer_column->end smaller_particles->end change_phase->end adjust_ph->end

Caption: Troubleshooting logic for improving HPLC peak resolution.

troubleshooting mass spectrometry fragmentation of 3-Oxo-5,6-dehydrosuberyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 3-Oxo-5,6-dehydrosuberyl-CoA. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of this compound?

A1: The average molecular weight of this compound is 935.68 g/mol , and its monoisotopic mass is 935.15747 Da.[1][2]

Q2: What are the common adducts I might observe with this compound in ESI-MS?

A2: In positive ion mode electrospray ionization (ESI), it is common to observe the protonated molecule [M+H]⁺. You may also detect adducts with sodium [M+Na]⁺ and potassium [M+K]⁺.[3][4][5] The formation of these adducts can be influenced by the purity of your solvents and the cleanliness of your sample. In negative ion mode, you would expect to see the deprotonated molecule [M-H]⁻.

Q3: I am not seeing the expected molecular ion. What are the potential reasons?

A3: Several factors could contribute to the absence or low intensity of the molecular ion peak:

  • Sample Concentration: The concentration of your sample may be too low for detection or, conversely, too high, leading to ion suppression.[6]

  • Ionization Efficiency: The ionization method and its parameters may not be optimal for this compound. Experiment with different ESI source settings (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature).

  • In-source Fragmentation: The molecule might be fragmenting in the ionization source before it reaches the mass analyzer. This can be mitigated by using gentler source conditions.

  • Sample Degradation: Acyl-CoA compounds can be unstable. Ensure proper sample handling and storage to prevent degradation.

Q4: What are the characteristic fragmentation patterns for Coenzyme A esters?

A4: Coenzyme A esters typically exhibit a characteristic fragmentation pattern in MS/MS analysis. A common fragmentation involves the cleavage of the phosphodiester bond, resulting in a neutral loss of 507 Da from the protonated molecule [M+H]⁺. Another characteristic fragment ion is observed at an m/z of 428, corresponding to the adenosine-3',5'-diphosphate portion.[7][8]

Troubleshooting Guides

Issue 1: Unexpected Peaks in the Mass Spectrum

Symptoms:

  • Presence of peaks that do not correspond to the expected molecular ion or its common adducts.

  • A complex baseline with multiple unidentified signals.

Possible Causes and Solutions:

CauseSolution
Solvent Contamination Use high-purity, LC-MS grade solvents. Perform a blank run with only your mobile phase to identify any background contaminants.
Sample Impurities Purify your sample using appropriate techniques such as solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).
Adduct Formation The presence of salts can lead to various adducts. If sodium and potassium adducts are prevalent and suppressing your signal of interest, try to minimize sources of these cations in your sample preparation and mobile phases.[5] Using fresh, high-purity solvents and additives can help.
In-source Reactions High source temperatures or voltages can sometimes induce reactions. Try lowering the source temperature and capillary voltage.
Issue 2: Low Signal Intensity or No Signal

Symptoms:

  • The peak for this compound is very weak or absent.

  • Poor signal-to-noise ratio.

Possible Causes and Solutions:

CauseSolution
Low Sample Concentration Concentrate your sample, if possible. Ensure that the concentration is within the optimal range for your instrument.
Ion Suppression Co-eluting compounds from your sample matrix can interfere with the ionization of your target analyte.[6] Improve chromatographic separation to isolate your compound from interfering species. Diluting the sample can sometimes mitigate ion suppression.
Instrument Not Tuned or Calibrated Ensure your mass spectrometer is properly tuned and calibrated for the mass range of interest.[6]
Improper Ionization Parameters Optimize ESI source parameters, including spray voltage, gas flows (nebulizer and drying gas), and source temperature, to maximize the signal for your compound.
Sample Degradation Prepare samples fresh and store them at low temperatures. Avoid repeated freeze-thaw cycles.
Issue 3: Unexplained Fragmentation Pattern

Symptoms:

  • The observed fragments in your MS/MS spectrum do not match the expected fragmentation of the Coenzyme A moiety.

  • The fragmentation pattern is inconsistent between runs.

Possible Causes and Solutions:

CauseSolution
High Collision Energy Excessive collision energy can lead to extensive and non-specific fragmentation. Perform a collision energy ramping experiment to determine the optimal energy for producing characteristic fragment ions.
In-source Fragmentation As mentioned earlier, fragmentation can occur in the ionization source. Use gentler source conditions (lower temperatures and voltages) to minimize this effect.
Presence of Isomers or Isobaric Compounds If your sample is not pure, co-eluting isomers or isobaric compounds can produce overlapping fragmentation patterns. Enhance your chromatographic separation to resolve these species.
Unexpected Fragmentation of the Acyl Chain The 3-oxo-5,6-dehydrosuberyl moiety will have its own fragmentation pattern. While specific literature on this is scarce, based on general chemical principles, you might expect cleavages adjacent to the carbonyl group and around the double bond.

Expected Fragmentation Data

The following table summarizes the expected m/z values for the primary ion and key fragments of this compound in positive ion mode.

Ion/FragmentDescriptionExpected m/z [M+H]⁺
[M+H]⁺ Protonated molecular ion936.16
[M+Na]⁺ Sodium adduct958.14
[M+K]⁺ Potassium adduct974.12
[M+H-507]⁺ Fragment from neutral loss of adenosine 3'-phosphate 5'-diphosphate429.16
[Adenosine-3',5'-diphosphate+H]⁺ Fragment corresponding to the CoA "head group"428.04

Experimental Protocol: Mass Spectrometry Analysis

This protocol outlines a general procedure for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Sample Preparation:

    • Dissolve the purified compound in a suitable solvent, such as a mixture of methanol and water, to a final concentration of 1-10 µg/mL.

    • If analyzing from a complex matrix, perform a protein precipitation or solid-phase extraction to remove interferences. A common protein precipitation method involves adding three volumes of ice-cold acetonitrile or methanol, vortexing, centrifuging, and analyzing the supernatant.

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of mobile phase B (e.g., 5%) and gradually increase to elute the compound. A typical gradient might be:

      • 0-1 min: 5% B

      • 1-8 min: 5% to 95% B

      • 8-10 min: 95% B

      • 10-10.1 min: 95% to 5% B

      • 10.1-12 min: 5% B

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Positive Ion ESI-MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120 - 150 °C.

    • Desolvation Gas Temperature: 350 - 450 °C.

    • Desolvation Gas Flow: 600 - 800 L/hr.

    • MS1 Scan Range: m/z 100 - 1200.

    • MS/MS Settings:

      • Precursor Ion: m/z 936.2.

      • Collision Energy: Optimize by ramping, but a starting point of 20-40 eV is typical for this class of compounds.

      • Product Ion Scan Range: m/z 50 - 1000.

Visualizations

Fragmentation_Pathway M This compound [M+H]⁺ m/z 936.16 Frag1 [M+H - 507]⁺ m/z 429.16 M->Frag1 CID Frag2 Adenosine-3',5'-diphosphate [Fragment+H]⁺ m/z 428.04 M->Frag2 CID Neutral Neutral Loss 507 Da Troubleshooting_Workflow Start Start MS Analysis CheckSignal Signal Observed? Start->CheckSignal CheckMass Correct Molecular Ion? CheckSignal->CheckMass Yes TroubleshootSignal Troubleshoot Signal Intensity: - Check concentration - Optimize source parameters - Check for ion suppression CheckSignal->TroubleshootSignal No CheckFragments Expected Fragments? CheckMass->CheckFragments Yes TroubleshootMass Troubleshoot Mass Accuracy: - Calibrate instrument - Check for adducts - Check for contaminants CheckMass->TroubleshootMass No TroubleshootFragments Troubleshoot Fragmentation: - Optimize collision energy - Check for in-source fragmentation - Improve chromatography CheckFragments->TroubleshootFragments No Success Successful Analysis CheckFragments->Success Yes TroubleshootSignal->CheckSignal TroubleshootMass->CheckMass TroubleshootFragments->CheckFragments

References

improving the stability of 3-Oxo-5,6-dehydrosuberyl-CoA for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on improving the stability of 3-Oxo-5,6-dehydrosuberyl-CoA for in vitro assays. The information is targeted towards researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions?

A1: Like other acyl-CoA thioesters, this compound is susceptible to hydrolysis, particularly at neutral to alkaline pH. The thioester bond is high-energy, making it a reactive species.[1][2][3] Degradation can occur through hydrolysis to Coenzyme A and the corresponding carboxylic acid, or through non-enzymatic acylation of other nucleophiles present in the assay mixture.[4][5]

Q2: How should I store my stock solutions of this compound?

A2: For long-term stability, it is recommended to store this compound as a lyophilized powder at -20°C or -80°C. If you must prepare a stock solution, dissolve it in an anhydrous organic solvent like dimethylsulfoxide (DMSO) and store in small, single-use aliquots at -80°C to minimize freeze-thaw cycles. Aqueous stock solutions are not recommended for long-term storage due to hydrolysis.

Q3: What is the optimal pH for in vitro assays using this compound?

A3: The optimal pH will be a balance between enzyme activity and substrate stability. Thioester hydrolysis is generally slower at acidic pH.[6] Therefore, it is advisable to perform assays at the lowest pH compatible with your enzyme of interest. If the enzyme has a broad pH optimum, consider running the assay at a pH between 6.0 and 7.0.

Q4: Can buffer components affect the stability of this compound?

A4: Yes, certain buffer components can influence stability. Buffers containing nucleophiles should be avoided. For example, the reducing agent tris(2-carboxyethyl)phosphine (TCEP) has been shown to accelerate thioester hydrolysis.[1][7] If a reducing agent is necessary, dithiothreitol (DTT) at a low concentration is a potential alternative, but its compatibility should be tested.

Troubleshooting Guide

Problem Possible Cause Solution
High background signal or non-reproducible results Degradation of this compound.Prepare fresh solutions of this compound for each experiment. Keep the stock solution on ice during use. Minimize the time between adding the substrate and starting the measurement.
Low enzyme activity Loss of this compound due to non-enzymatic acylation of proteins or other assay components.Include a blocking agent such as bovine serum albumin (BSA) at a low concentration (e.g., 0.05% w/v) to act as a scavenger for reactive acyl groups.[8]
Inconsistent results between experiments Variable purity or concentration of this compound stock solutions.Quantify the concentration of your this compound solution before each experiment using a fresh aliquot. A spectrophotometric method measuring absorbance at 260 nm (for the adenine portion of CoA) can be used, though HPLC is more accurate for determining purity.[9][10][11]
Assay signal decreases over time in control wells (no enzyme) Spontaneous hydrolysis of this compound.Run a no-enzyme control for the duration of the assay to measure the rate of spontaneous hydrolysis. Subtract this rate from the rate observed in the presence of the enzyme.

Experimental Protocols

Protocol 1: Quantification of this compound Stock Solution

This protocol provides a general method for estimating the concentration of an acyl-CoA stock solution via UV spectrophotometry.

Materials:

  • This compound stock solution

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.0)

  • UV-transparent cuvettes

  • Spectrophotometer

Procedure:

  • Dilute an aliquot of the this compound stock solution in the assay buffer. A typical dilution factor would be 1:100 or 1:200.

  • Measure the absorbance of the diluted solution at 260 nm (A260).

  • Calculate the concentration using the Beer-Lambert law: Concentration (M) = A260 / ε, where ε is the molar extinction coefficient for Coenzyme A at 260 nm, which is 16,400 M-1cm-1.

  • Remember to account for the dilution factor in your final concentration calculation.

Note: This method assumes that the purity of the acyl-CoA is high and that the primary absorbing species at 260 nm is the adenine ring of Coenzyme A. For a more accurate determination of concentration and purity, HPLC analysis is recommended.[9][10]

Protocol 2: General Thiolase Assay

This protocol describes a coupled enzyme assay to measure the activity of a thiolase that utilizes this compound. The production of acetyl-CoA is coupled to the reduction of NAD+, which can be monitored spectrophotometrically.[8]

Materials:

  • This compound

  • Coenzyme A (CoA)

  • Malate

  • NAD+

  • Malate dehydrogenase (MDH)

  • Citrate synthase (CS)

  • Purified thiolase enzyme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a master mix containing the assay buffer, malate, NAD+, CoA, MDH, and CS at their final desired concentrations.

  • Add the master mix to a cuvette and incubate for a few minutes to allow the temperature to equilibrate.

  • Add the purified thiolase enzyme to the cuvette.

  • Initiate the reaction by adding this compound.

  • Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • The rate of the reaction can be calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH at 340 nm (6,220 M-1cm-1).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock This compound Stock Solution mix Prepare Reaction Mix stock->mix Add Substrate buffer Assay Buffer buffer->mix incubate Incubate mix->incubate measure Measure Activity incubate->measure analyze Analyze Data measure->analyze

Caption: A generalized workflow for an in vitro assay using this compound.

degradation_pathway ODS_CoA This compound hydrolysis Hydrolysis ODS_CoA->hydrolysis acylation Non-enzymatic Acylation ODS_CoA->acylation products 3-Oxo-5,6-dehydrosuberic Acid + CoA-SH hydrolysis->products acylated_mol Acylated Molecule acylation->acylated_mol

Caption: Potential degradation pathways for this compound in vitro.

References

Technical Support Center: Purification of the Bifunctional PaaZ Enzyme

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges in the purification of the bifunctional PaaZ enzyme. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.

Troubleshooting Guide

This guide addresses common problems encountered during the expression and purification of the PaaZ enzyme.

Question: I am observing very low or no expression of recombinant PaaZ in E. coli. What are the possible causes and solutions?

Answer: Low expression of PaaZ can be attributed to several factors, from the expression vector and host strain to the culture conditions.

  • Codon Usage: The paaZ gene from your source organism may contain codons that are rare in E. coli, leading to translational stalling and truncated protein products.

    • Solution: Synthesize a codon-optimized version of the paaZ gene for expression in E. coli. Alternatively, use an E. coli expression host strain that co-expresses tRNAs for rare codons (e.g., Rosetta™ or BL21-CodonPlus strains).

  • Promoter Leakiness and Toxicity: Basal expression of PaaZ from a strong promoter (like T7) before induction can be toxic to the cells, leading to poor growth and low protein yield.

    • Solution: Use an expression plasmid with a tightly regulated promoter or a host strain that provides additional repression (e.g., BL21(DE3)pLysS or pLysE). Adding 1% glucose to the growth media can also help suppress basal expression.

  • Suboptimal Induction Conditions: The concentration of the inducer (e.g., IPTG) and the post-induction temperature and time can significantly impact expression levels.

    • Solution: Optimize the IPTG concentration (typically between 0.1 mM and 1.0 mM) and the induction temperature. Lowering the induction temperature to 18-25°C and extending the induction time (e.g., 16-24 hours) often improves the yield of soluble protein.[1]

Question: A significant portion of my expressed PaaZ is found in the insoluble fraction (inclusion bodies). How can I increase its solubility?

Answer: Protein aggregation into inclusion bodies is a common challenge. The bifunctional nature and potential for complex folding of PaaZ may contribute to this issue.

  • Expression Temperature: High expression temperatures can accelerate protein synthesis, overwhelming the cellular folding machinery and leading to aggregation.

    • Solution: Lower the induction temperature to 16-25°C. This slows down protein synthesis, allowing more time for proper folding.

  • Lysis Buffer Composition: The composition of the lysis buffer can impact protein stability and solubility.

    • Solution: Include additives in the lysis buffer that promote protein stability. Glycerol (10-20% v/v) is a common stabilizer that can prevent aggregation by favoring more compact protein conformations.[2] Adding non-ionic detergents (e.g., 0.1-0.5% Triton X-100 or Tween 20) can also help to solubilize some proteins.

  • Refolding from Inclusion Bodies: If optimizing expression conditions does not sufficiently increase solubility, PaaZ can be purified from inclusion bodies under denaturing conditions and subsequently refolded.

    • Solution: Solubilize the inclusion bodies using strong denaturants like 8 M urea or 6 M guanidine hydrochloride. The solubilized protein can then be purified and refolded by gradually removing the denaturant through dialysis or rapid dilution into a refolding buffer.

Question: I am experiencing a significant loss of PaaZ activity during purification. What could be the reason and how can I prevent it?

Answer: Loss of enzymatic activity can be due to protein instability, degradation, or the loss of essential cofactors.

  • Proteolytic Degradation: Endogenous proteases released during cell lysis can degrade the target protein.

    • Solution: Perform all purification steps at 4°C and add a protease inhibitor cocktail to the lysis buffer.[3][4]

  • Buffer Conditions: Suboptimal pH or salt concentrations can lead to protein denaturation and loss of activity.

    • Solution: Maintain the pH of all buffers within the known stability range of the enzyme. The theoretical pI of PaaZ can be calculated to guide buffer selection. Ensure that the ionic strength of the buffers is appropriate to maintain the protein's native structure.

  • Loss of Cofactors: The aldehyde dehydrogenase activity of PaaZ is NAD(P)+ dependent. This cofactor may be lost during purification.

    • Solution: Include a low concentration of NAD(P)+ (e.g., 10-50 µM) in the purification buffers to help stabilize the enzyme in its active conformation.

Question: My purified PaaZ appears as multiple bands on a native PAGE or shows multiple peaks during size-exclusion chromatography. What does this indicate?

Answer: The presence of multiple species could indicate protein aggregation, degradation, or dissociation of the oligomeric complex. PaaZ from E. coli is known to exist as a homohexamer.

  • Protein Aggregation: Misfolded or unstable protein can form soluble aggregates of various sizes.

    • Solution: Optimize buffer conditions by including stabilizing agents like glycerol or arginine. Perform size-exclusion chromatography as a final polishing step to separate the correctly assembled oligomer from aggregates.

  • Dissociation of Oligomer: The hexameric form of PaaZ might be dissociating into smaller oligomers or monomers, which may or may not be active.

    • Solution: Analyze the different species for enzymatic activity to determine which oligomeric state is active. Buffer conditions, protein concentration, and the presence of ligands can influence the oligomeric equilibrium. Maintaining a sufficiently high protein concentration and including stabilizing agents may favor the native oligomeric state.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield of purified PaaZ from an E. coli expression system?

A1: The yield can vary significantly depending on the expression construct, host strain, and purification protocol. However, with an optimized protocol, yields in the range of 5-20 mg of purified protein per liter of bacterial culture can be expected.

Q2: Which affinity tag is recommended for the purification of PaaZ?

A2: A hexahistidine (His6) tag is commonly used and generally effective for the initial capture of recombinant PaaZ using Immobilized Metal Affinity Chromatography (IMAC). The small size of the His-tag is less likely to interfere with the folding and function of the bifunctional enzyme.

Q3: Is it necessary to remove the affinity tag after purification?

A3: For many downstream applications, such as enzyme kinetics or structural studies, it is advisable to remove the affinity tag to ensure that it does not interfere with the enzyme's activity or structure. This is typically achieved by engineering a protease cleavage site (e.g., for TEV or thrombin) between the tag and the PaaZ sequence.

Q4: How can I confirm that both domains of the purified PaaZ are active?

A4: You will need to perform two separate activity assays: one for the N-terminal aldehyde dehydrogenase domain and one for the C-terminal enoyl-CoA hydratase domain. A detailed protocol for these assays is provided below.

Q5: What is the best way to store the purified PaaZ enzyme?

A5: For short-term storage (days to a week), the purified enzyme can be kept at 4°C in a buffer containing stabilizing agents like glycerol. For long-term storage, it is recommended to flash-freeze aliquots in liquid nitrogen and store them at -80°C. The storage buffer should contain at least 20% (v/v) glycerol to prevent damage from freezing and thawing.

Data Presentation

Table 1: Typical Purification Profile of His-tagged PaaZ from 1 Liter of E. coli Culture

Purification StepTotal Protein (mg)Total Activity (Units)*Specific Activity (U/mg)Purification FoldYield (%)
Crude Lysate150030002.01100
Ni-NTA Affinity50240048.02480
Ion Exchange (Q-Sepharose)25210084.04270
Size Exclusion (Superdex 200)151800120.06060

*Total activity is based on the aldehyde dehydrogenase assay.

Experimental Protocols

Protocol 1: Expression of His-tagged PaaZ in E. coli
  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the pET-based plasmid containing the His-tagged paaZ gene.

  • Starter Culture: Inoculate 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Cool the culture to 20°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Expression: Continue to incubate the culture at 20°C for 16-20 hours with vigorous shaking.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.

Protocol 2: Purification of His-tagged PaaZ
  • Cell Lysis:

    • Resuspend the cell pellet from 1 L of culture in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM DTT, 1x protease inhibitor cocktail).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C. Collect the supernatant.

  • Affinity Chromatography (IMAC):

    • Equilibrate a 5 mL Ni-NTA column with Lysis Buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with 10 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol, 1 mM DTT).

    • Elute the protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% glycerol, 1 mM DTT). Collect fractions.

  • Ion-Exchange Chromatography (Anion Exchange):

    • Desalt the pooled fractions from IMAC into IEX Buffer A (20 mM Tris-HCl pH 8.0, 25 mM NaCl, 10% glycerol, 1 mM DTT) using a desalting column or dialysis.

    • Load the desalted sample onto a pre-equilibrated Q-Sepharose column.

    • Wash the column with IEX Buffer A.

    • Elute the protein using a linear gradient of 25 mM to 500 mM NaCl in IEX Buffer A. Collect fractions.

  • Size-Exclusion Chromatography (Gel Filtration):

    • Concentrate the pooled fractions from IEX.

    • Load the concentrated sample onto a size-exclusion column (e.g., Superdex 200) pre-equilibrated with SEC Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT).

    • Collect fractions corresponding to the expected molecular weight of the PaaZ hexamer.

    • Analyze fractions by SDS-PAGE for purity. Pool pure fractions.

Protocol 3: Bifunctional Activity Assay for PaaZ

A. Aldehyde Dehydrogenase Activity:

This assay measures the reduction of NADP+ to NADPH, which can be monitored by the increase in absorbance at 340 nm.

  • Prepare a reaction mixture containing:

    • 50 mM Tris-HCl buffer, pH 8.0

    • 1 mM NADP+

    • 5 mM Substrate (e.g., 3-oxo-5,6-dehydrosuberyl-CoA semialdehyde)

  • Add a known amount of purified PaaZ enzyme to initiate the reaction.

  • Immediately monitor the increase in absorbance at 340 nm using a spectrophotometer.

  • Calculate the activity based on the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

B. Enoyl-CoA Hydratase Activity:

This assay measures the hydration of an enoyl-CoA substrate, which can be monitored by the decrease in absorbance at 263 nm due to the disappearance of the double bond.

  • Prepare a reaction mixture containing:

    • 50 mM Tris-HCl buffer, pH 7.5

    • 50 µM Substrate (e.g., 2-hexadecenoyl-CoA)

  • Add a known amount of purified PaaZ enzyme to initiate the reaction.

  • Immediately monitor the decrease in absorbance at 263 nm using a spectrophotometer.

  • Calculate the activity based on the molar extinction coefficient of the enoyl-CoA substrate.

Visualizations

PurificationWorkflow Expression Recombinant PaaZ Expression in E. coli Lysis Cell Lysis & Clarification Expression->Lysis IMAC Affinity Chromatography (IMAC) Lysis->IMAC IEX Ion-Exchange Chromatography (IEX) IMAC->IEX SEC Size-Exclusion Chromatography (SEC) IEX->SEC PurePaaZ Pure Bifunctional PaaZ SEC->PurePaaZ

Caption: Overall workflow for the purification of the bifunctional PaaZ enzyme.

TroubleshootingFlow Start Purification Issue? LowYield Low Yield / No Expression Start->LowYield Insoluble Insoluble Protein (Inclusion Bodies) Start->Insoluble Inactive Low or No Activity Start->Inactive Impure Impure Protein / Multiple Bands Start->Impure Sol_Codon Optimize Codons / Host Strain LowYield->Sol_Codon Check Sol_Induction Optimize Induction (Temp, IPTG) LowYield->Sol_Induction Optimize Sol_Solubility Lower Expression Temp / Add Solubilizers Insoluble->Sol_Solubility Improve Sol_Refold Refold from Inclusion Bodies Insoluble->Sol_Refold Consider Sol_Protease Add Protease Inhibitors / Work at 4°C Inactive->Sol_Protease Prevent Degradation Sol_Cofactor Add Cofactor (NADP+) to Buffers Inactive->Sol_Cofactor Stabilize Sol_SEC Final Polishing with SEC Impure->Sol_SEC Separate Aggregates Sol_Buffer Optimize Buffer (pH, Salt, Additives) Impure->Sol_Buffer Improve Stability

Caption: Troubleshooting logic for common PaaZ purification challenges.

References

Technical Support Center: Enhancing the Activity of 3-oxo-5,6-dehydrosuberyl-CoA Producing Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the activity of enzymes involved in the production of 3-oxo-5,6-dehydrosuberyl-CoA. This guide is presented in a question-and-answer format to directly address specific issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Which enzymes are primarily responsible for the production of this compound in Escherichia coli?

A1: In Escherichia coli, the production of this compound is a key step in the aerobic phenylacetate degradation pathway. The two primary enzymes involved are:

  • PaaZ : A bifunctional enzyme that catalyzes two sequential reactions. Its C-terminal (R)-specific enoyl-CoA hydratase domain initiates the ring cleavage of oxepin-CoA, producing a reactive aldehyde. Subsequently, its N-terminal NADP+-dependent aldehyde dehydrogenase domain oxidizes this aldehyde to this compound.[1]

  • PaaJ : A thiolase that acts on this compound in the subsequent step of the pathway, catalyzing its thiolytic cleavage.[2][3]

Q2: What are the general strategies for enhancing the activity of recombinantly expressed PaaZ and PaaJ?

A2: Enhancing the activity of recombinantly expressed enzymes like PaaZ and PaaJ often involves optimizing several factors throughout the experimental process, from gene expression to enzyme assay conditions. Key strategies include:

  • Codon Optimization : Adapting the gene sequence to the codon usage of the expression host (e.g., E. coli) can significantly improve translation efficiency and protein yield.[4]

  • Expression System Selection : Utilizing a suitable expression vector and E. coli strain is crucial. For instance, T7 promoter-based systems are widely used for high-level protein production.[4][5]

  • Optimization of Expression Conditions : Adjusting parameters such as inducer concentration (e.g., IPTG), induction temperature, and duration can enhance the yield of soluble and active protein.[6]

  • Co-expression of Chaperones : To facilitate proper protein folding and prevent aggregation, co-expressing molecular chaperones like GroEL/GroES can be beneficial.[7]

  • Metabolic Engineering : Modifying the host's metabolic pathways to increase the availability of precursors and cofactors can boost the overall productivity of the enzymatic reaction.[8][9]

Q3: What are common causes of low or no activity for my purified PaaZ or PaaJ enzyme?

A3: Several factors can contribute to unexpectedly low or absent enzyme activity. These can be broadly categorized as issues with the protein itself, the assay conditions, or the presence of inhibitors.

  • Protein Integrity and Folding : The enzyme may be misfolded, aggregated, or degraded. Improper purification or storage conditions can lead to loss of activity.[5]

  • Assay Conditions : The pH, temperature, and buffer composition of the assay mixture may not be optimal for the enzyme. The absence of necessary cofactors (e.g., NADP+ for PaaZ) will also result in no activity.

  • Presence of Inhibitors : Contaminants from the purification process or components of the reaction mixture could be inhibiting the enzyme.

Troubleshooting Guides

Troubleshooting Low PaaZ (Dehydrogenase) Activity
Problem Possible Cause Troubleshooting Step
Low or no NADP+ reduction observed. 1. Incorrect assay buffer pH. 2. Suboptimal temperature. 3. Absence or low concentration of NADP+. 4. Degraded or inactive PaaZ enzyme. 5. Presence of inhibitors.1. Optimize the pH of the assay buffer. The optimal pH for many dehydrogenases is slightly alkaline. 2. Perform the assay at the optimal temperature for PaaZ. 3. Ensure NADP+ is added to the reaction mixture at an appropriate concentration. 4. Verify the integrity of the purified PaaZ by SDS-PAGE. Use freshly purified enzyme or enzyme stored properly at -80°C. 5. Check for potential inhibitors in the reaction mixture, such as chelating agents if the enzyme requires metal ions.
High background absorbance. 1. Contaminating dehydrogenases in the enzyme preparation. 2. Non-enzymatic reduction of NADP+.1. Further purify the PaaZ enzyme. 2. Run a control reaction without the enzyme to measure the rate of non-enzymatic NADP+ reduction.
Rapid decrease in activity over time. 1. Enzyme instability under assay conditions. 2. Substrate or product inhibition.1. Add stabilizing agents such as glycerol or BSA to the assay buffer. 2. Perform kinetic studies at varying substrate concentrations to identify potential inhibition.
Troubleshooting Low PaaJ (Thiolase) Activity
Problem Possible Cause Troubleshooting Step
Low or no color development with DTNB. 1. Incorrect assay buffer pH. 2. Suboptimal temperature. 3. Insufficient concentration of substrates (this compound and Coenzyme A). 4. Inactive PaaJ enzyme. 5. DTNB solution is old or degraded.1. Optimize the pH of the assay buffer. Thiolase activity is often optimal in the neutral to slightly alkaline range. 2. Determine and use the optimal temperature for PaaJ activity. 3. Ensure adequate concentrations of both substrates are present in the assay. 4. Check the integrity of the purified PaaJ on an SDS-PAGE gel. Use a fresh enzyme preparation. 5. Prepare a fresh solution of DTNB.
High background signal. 1. Presence of other thiol-containing compounds in the reaction mixture. 2. Spontaneous hydrolysis of the thioester substrate.1. Run a control reaction without the enzyme to measure the background rate of DTNB reaction. 2. Measure the rate of substrate hydrolysis in the absence of the enzyme.
Non-linear reaction progress curve. 1. Substrate limitation. 2. Product inhibition. 3. Enzyme instability.1. Ensure substrate concentrations are not depleted during the assay. 2. Perform kinetic analysis to check for product inhibition. 3. Add stabilizing agents to the assay buffer.

Quantitative Data Summary

The following tables summarize key quantitative parameters for enhancing the activity of this compound producing enzymes. Note that specific values can vary depending on the exact experimental conditions.

Table 1: Influence of Expression Conditions on Recombinant Enzyme Yield and Activity

ParameterCondition 1Condition 2Condition 3Reference
Host Strain E. coli BL21(DE3)E. coli Rosetta(DE3)E. coli SHuffle T7[5]
Inducer (IPTG) Conc. 0.1 mM0.5 mM1.0 mM[6]
Induction Temperature 18°C25°C37°C[6]
Induction Time 16-20 hours8-12 hours3-5 hours[6]
Resulting Soluble Protein Yield HighMediumLow (Inclusion bodies likely)[6]
Specific Activity HighMediumLow

Table 2: Kinetic Parameters of Enzymes in this compound Production

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)kcat (s-1)Optimal pHOptimal Temp. (°C)Reference
PaaZ (Dehydrogenase) This compound semialdehydeN/AN/AN/A~7.0-8.030[2]
PaaJ (Thiolase) Acetoacetyl-CoA40N/AN/A~8.037[1][10]
Acetyl-CoAN/AN/AN/A
3-oxoadipyl-CoAN/AN/AN/A[2]

Experimental Protocols

Protocol 1: Activity Assay for PaaZ (Dehydrogenase Domain)

This spectrophotometric assay measures the dehydrogenase activity of PaaZ by monitoring the reduction of NADP+ to NADPH, which results in an increase in absorbance at 340 nm.

Materials:

  • Purified PaaZ enzyme

  • This compound semialdehyde (substrate)

  • NADP+

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer and NADP+ at a final concentration of 0.2-1 mM.

  • Add the purified PaaZ enzyme to the reaction mixture to a final concentration that gives a linear rate of reaction.

  • Equilibrate the mixture to the desired temperature (e.g., 30°C) in the spectrophotometer.

  • Initiate the reaction by adding the substrate, this compound semialdehyde, to a suitable final concentration.

  • Immediately start monitoring the increase in absorbance at 340 nm for several minutes.

  • Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.

  • The activity of the enzyme can be calculated using the Beer-Lambert law (extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹ cm⁻¹).[11]

Protocol 2: Activity Assay for PaaJ (Thiolase)

This spectrophotometric assay measures the thiolase activity of PaaJ by quantifying the release of Coenzyme A (CoA) using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent). The reaction of the free thiol group of CoA with DTNB produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be measured at 412 nm.[8][10][12]

Materials:

  • Purified PaaJ enzyme

  • This compound (substrate)

  • Coenzyme A (CoA)

  • DTNB solution (e.g., 10 mM in reaction buffer)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Spectrophotometer capable of reading at 412 nm

  • Microplate reader or cuvettes

Procedure:

  • Prepare a reaction mixture containing the assay buffer, this compound, and CoA in a microplate well or cuvette.

  • Add the purified PaaJ enzyme to initiate the reaction.

  • Incubate the reaction at the optimal temperature (e.g., 37°C) for a defined period.[10]

  • Stop the reaction by adding the DTNB solution.

  • Allow the color to develop for a few minutes.

  • Measure the absorbance at 412 nm.

  • A standard curve using known concentrations of CoA can be used to quantify the amount of CoA released. The molar extinction coefficient of TNB at 412 nm is 14,150 M⁻¹ cm⁻¹.[8]

Visualizations

Phenylacetate_Degradation_Pathway Phenylacetate Phenylacetate Phenylacetyl_CoA Phenylacetyl-CoA Phenylacetate->Phenylacetyl_CoA CoA, ATP Epoxide Ring-1,2-epoxyphenylacetyl-CoA Phenylacetyl_CoA->Epoxide O2 PaaK PaaK Oxepin_CoA Oxepin-CoA Epoxide->Oxepin_CoA PaaABCDE PaaABCDE Aldehyde This compound semialdehyde Oxepin_CoA->Aldehyde H2O PaaG PaaG Product This compound Aldehyde->Product NADP+ PaaZ_hydrolase PaaZ (hydrolase domain) Cleavage_Products 2,3-dehydroadipyl-CoA + Acetyl-CoA Product->Cleavage_Products CoA PaaZ_dehydrogenase PaaZ (dehydrogenase domain) PaaJ PaaJ

Caption: Phenylacetate degradation pathway leading to this compound.

Troubleshooting_Workflow Start Low/No Enzyme Activity Check_Protein Verify Protein Integrity (SDS-PAGE, Concentration) Start->Check_Protein Protein_OK Protein OK? Check_Protein->Protein_OK Degraded Protein Degraded/ Aggregated Protein_OK->Degraded No Check_Assay Review Assay Conditions (pH, Temp, Cofactors, Substrates) Protein_OK->Check_Assay Yes Repurify Re-purify or Re-express (Optimize Conditions) Degraded->Repurify Repurify->Start Assay_OK Assay Conditions OK? Check_Assay->Assay_OK Optimize_Assay Optimize Assay Conditions Assay_OK->Optimize_Assay No Check_Inhibitors Investigate Potential Inhibitors Assay_OK->Check_Inhibitors Yes Optimize_Assay->Start Inhibitor_Present Inhibitor Identified? Check_Inhibitors->Inhibitor_Present Remove_Inhibitor Remove Inhibitor/ Modify Protocol Inhibitor_Present->Remove_Inhibitor Yes Further_Investigation Further Investigation Needed Inhibitor_Present->Further_Investigation No Success Activity Restored Remove_Inhibitor->Success

Caption: A logical workflow for troubleshooting low enzyme activity.

References

avoiding co-elution of intermediates in the phenylacetate pathway

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving analytical challenges, specifically the co-elution of intermediates, during the study of the phenylacetate metabolic pathway.

Troubleshooting Guide: Resolving Co-elution

This guide offers a systematic approach to diagnosing and fixing common co-elution problems encountered during the chromatographic analysis of phenylacetate pathway intermediates.

Q1: My reversed-phase HPLC analysis shows poor resolution between early pathway intermediates like phenylacetyl-CoA and 1,2-epoxyphenylacetyl-CoA. How can I improve their separation?

A1: Co-elution of CoA thioesters is a common issue due to their structural similarity. Here is a step-by-step approach to enhance resolution:

  • Optimize Mobile Phase Gradient: This is the most critical parameter for separating compounds with similar hydrophobicity.

    • Decrease Gradient Slope: A slower, shallower gradient provides more time for the analytes to interact with the stationary phase, often improving resolution. Try decreasing the rate of organic solvent increase (e.g., from a 5%/min to a 2%/min increase in acetonitrile).

    • Introduce an Isocratic Hold: Incorporate a brief isocratic hold at a specific organic solvent concentration where the critical pair of compounds begins to elute. This can often sharpen peaks and improve separation.

  • Adjust Mobile Phase pH: The charge state of your analytes can significantly affect retention on a C18 column.

    • The phosphate groups on the CoA moiety are ionizable. Ensure your mobile phase is buffered at a pH at least 2 units away from the pKa of your analytes to ensure a consistent charge state. A common choice is a buffer in the pH 2.5-4.5 range.

  • Change Organic Modifier: Switching the organic solvent in your mobile phase can alter selectivity.[1]

    • If you are using acetonitrile, try substituting it with methanol. Methanol has different solvent properties and can change the elution order or improve the separation of structurally similar compounds.

  • Evaluate Column Temperature: Temperature can influence selectivity.[1]

    • Lowering the column temperature (e.g., from 40°C to 25°C) generally increases retention and can sometimes enhance resolution. Conversely, a higher temperature might improve efficiency for other compound pairs.

Q2: I am observing a single, broad peak where I expect to see later-stage, ring-opened intermediates. How can I confirm if this is co-elution and resolve it?

A2: A broad or shouldered peak is a strong indicator of co-elution.[2]

  • Confirm with Peak Purity Analysis: Use a detector that can assess peak purity.

    • Diode Array Detector (DAD/PDA): A DAD collects UV-Vis spectra across the entire peak. If the spectra are not identical from the upslope to the downslope, it indicates the presence of more than one compound.[2]

    • Mass Spectrometry (MS): An LC-MS system is the definitive tool. By examining the mass spectra across the peak, you can identify if multiple mass-to-charge ratios (m/z) are present, confirming co-elution.[2]

  • Implement a Multi-Step Resolution Strategy:

    • Start with Method Optimization: Apply the mobile phase and temperature optimization strategies outlined in A1.

    • Consider a Different Stationary Phase: If method optimization is insufficient, changing the column chemistry is the most effective next step.[1] If you are using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, which can offer different interactions with your aromatic and polar intermediates.

Frequently Asked Questions (FAQs)

Q: What are the key intermediates in the bacterial phenylacetate degradation pathway I should be looking for? A: The core pathway involves the conversion of phenylacetate into central metabolites through a series of CoA thioester intermediates. The primary compounds are Phenylacetyl-CoA, Ring 1,2-epoxyphenylacetyl-CoA, Oxepin-CoA, 3-oxo-5,6-dehydrosuberyl-CoA semialdehyde, 3-hydroxyadipyl-CoA, and 3-oxoadipyl-CoA, which is finally cleaved into Acetyl-CoA and Succinyl-CoA.

Q: Can I use Gas Chromatography (GC) to analyze these intermediates? A: Direct GC analysis of CoA thioesters is not feasible due to their high molecular weight and low volatility. GC-MS is more commonly used for the analysis of the initial, non-CoA-activated aromatic acids (like phenylacetic acid itself) after a derivatization step to make them volatile.[3][4]

Q: My baseline is noisy, and I'm seeing ghost peaks. What could be the cause? A: This is often due to contamination in the mobile phase or sample. Ensure you are using high-purity, HPLC-grade solvents and water. Bacterial growth in un-buffered aqueous mobile phases can also be a source of contamination. Preparing fresh mobile phases daily and filtering them is highly recommended.

Data Presentation

The following table provides an example of expected elution order for phenylacetate pathway intermediates on a reversed-phase C18 column based on their relative hydrophobicity. Actual retention times will vary significantly based on the specific method parameters.

CompoundAbbreviationExpected Elution Order (Relative)Notes
Phenylacetic AcidPAA1 (Earliest)The free acid is more polar than its CoA ester.
Phenylacetyl-CoAPAA-CoA2The starting CoA thioester.
Ring 1,2-epoxyphenylacetyl-CoAepo-PAA-CoA3Introduction of an epoxide group slightly alters polarity.
Oxepin-CoAoxe-CoA4The seven-membered ring intermediate.
This compound semialdehydeODCS-CoA5Ring-opened, more polar intermediate.
3-hydroxyadipyl-CoA3HA-CoA6Increased polarity due to the hydroxyl group.
3-oxoadipyl-CoA3OA-CoA7 (Latest of core intermediates)The final intermediate before thiolytic cleavage.

Experimental Protocols

Protocol 1: HPLC Method for Separation of Phenylacetyl-CoA and Downstream Intermediates

This protocol is adapted from methods used to resolve CoA thioesters and provides a robust starting point for method development.

  • Instrumentation:

    • HPLC or UHPLC system equipped with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or Mass Spectrometer (MS).

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 50 mM Potassium Phosphate buffer, pH 4.5.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

    • Detection: DAD at 260 nm (for the adenine moiety of CoA) or MS in negative ion mode.

  • Gradient Program:

    • This gradient is a starting point and should be optimized for your specific instrument and separation needs.

Time (min)% Mobile Phase B (Acetonitrile)
0.05
2.05
15.040
17.095
20.095
20.15
25.05
  • Sample Preparation:

    • Quench enzymatic reactions by adding an equal volume of ice-cold acetonitrile or by acidifying with formic acid to a final concentration of 1%.

    • Centrifuge the quenched reaction at >12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

    • Transfer the supernatant to an HPLC vial for analysis.

Visualizations

Phenylacetate_Pathway Phe Phenylalanine PAA Phenylacetate Phe->PAA Multiple Steps PAA_CoA Phenylacetyl-CoA PAA->PAA_CoA PaaK (Ligase) Epo_CoA Ring 1,2-epoxy- phenylacetyl-CoA PAA_CoA->Epo_CoA PaaABCDE (Epoxidase) Oxe_CoA Oxepin-CoA Epo_CoA->Oxe_CoA PaaG (Isomerase) RingCleavage Hydrolytic Ring Cleavage Oxe_CoA->RingCleavage BetaOx β-Oxidation-like Steps RingCleavage->BetaOx PaaZ FinalProducts Succinyl-CoA + Acetyl-CoA BetaOx->FinalProducts PaaF, PaaH, PaaJ CoElution_Troubleshooting Start Co-elution or Poor Resolution Observed (Broad / Shouldered Peak) Step1 1. Optimize Mobile Phase Gradient - Decrease slope - Add isocratic hold Start->Step1 Check1 Resolution Improved? Step1->Check1 Step2 2. Change Organic Modifier (e.g., Acetonitrile to Methanol) Check1->Step2 No End_Success Problem Resolved Check1->End_Success Yes Check2 Resolution Improved? Step2->Check2 Step3 3. Adjust Column Temperature (Try lowering temperature first) Check2->Step3 No Check2->End_Success Yes Check3 Resolution Improved? Step3->Check3 Step4 4. Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) Check3->Step4 No Check3->End_Success Yes End_Consult Consult Specialist / Further Method Development Step4->End_Consult

References

Technical Support Center: Optimizing Bacterial Growth for 3-Oxo-5,6-dehydrosuberyl-CoA Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of 3-Oxo-5,6-dehydrosuberyl-CoA in bacterial systems, primarily Escherichia coli.

Frequently Asked Questions (FAQs)

1. What is this compound and why is it produced in bacteria?

This compound is a key intermediate in the aerobic bacterial catabolism of phenylacetic acid (PAA).[1][2][3] This pathway allows bacteria like E. coli to utilize PAA as a sole carbon and energy source. The breakdown of PAA involves a series of enzymatic reactions, encoded by the paa gene cluster, that convert PAA into central metabolites like acetyl-CoA and succinyl-CoA.[1][3]

2. Which bacterial strains are suitable for producing this compound?

Escherichia coli is a commonly used and well-characterized host for metabolic engineering and is a suitable choice for producing this compound. Strains such as E. coli K-12 and its derivatives (e.g., BL21(DE3)) are often used for expressing the necessary pathway enzymes.

3. What is the basic metabolic engineering strategy to maximize this compound production?

The core strategy involves two main steps:

  • Overexpression of upstream pathway enzymes: This ensures efficient conversion of the precursor, phenylacetic acid, to this compound. The key enzyme to overexpress is the bifunctional PaaZ protein, which catalyzes the formation of this intermediate.

  • Blocking the downstream pathway: To prevent the consumption of this compound, the subsequent enzyme in the pathway, 3-oxoadipyl-CoA/3-oxo-5,6-dehydrosuberyl-CoA thiolase (encoded by the paaJ gene), should be knocked out or have its activity inhibited.[1]

4. What are the key considerations for optimizing bacterial growth conditions?

Optimizing growth conditions is critical for maximizing yield. Key parameters to consider include:

  • Media Composition: A defined minimal medium with a controlled carbon source (e.g., glucose) and a specific concentration of the precursor, phenylacetic acid, is recommended.

  • Temperature: The optimal temperature will depend on the specific E. coli strain and the expression system used, but typically ranges from 30°C to 37°C for growth and can be lowered (e.g., 18-25°C) during protein expression to improve protein folding.

  • pH: Maintaining a stable pH, usually around 7.0, is important for enzyme activity and overall cell health.

  • Aeration: Adequate aeration is crucial for this aerobic pathway. Dissolved oxygen (DO) levels should be monitored and controlled in fermenter cultures.

Troubleshooting Guides

This section addresses common issues encountered during experiments aimed at producing this compound.

Issue 1: Low or No Product Detected

Possible Cause Suggested Solution
Inefficient induction of paa pathway genes. Verify the concentration and viability of the inducer (e.g., IPTG). Optimize the induction time and temperature. A typical starting point for IPTG induction is a final concentration of 0.1 to 1.0 mM.[4]
Low expression or activity of the PaaZ enzyme. Confirm protein expression via SDS-PAGE and Western blot. If expression is low, consider codon-optimizing the paaZ gene for E. coli. Ensure that the protein is soluble and not forming inclusion bodies. Lowering the induction temperature can sometimes improve soluble protein expression.
Insufficient precursor (phenylacetic acid) supply. Optimize the concentration of PAA in the culture medium. High concentrations can be toxic to the cells, so a fed-batch strategy may be necessary.
Degradation of the product by the PaaJ thiolase. Confirm the successful knockout of the paaJ gene in your production strain via PCR and sequencing.
Instability of this compound. Acyl-CoA thioesters can be unstable.[5] Minimize the time between sample collection and analysis. Keep samples on ice and process them quickly.

Issue 2: Accumulation of Upstream Intermediates (e.g., Phenylacetyl-CoA)

Possible Cause Suggested Solution
The activity of the PaaZ enzyme is a bottleneck. Increase the expression level of PaaZ by using a stronger promoter or a higher copy number plasmid. Consider co-expressing chaperones to improve PaaZ folding and activity.
Feedback inhibition of upstream enzymes. While not explicitly documented for this specific intermediate, accumulation of pathway products can sometimes inhibit earlier enzymes. Reducing the concentration of the accumulated intermediate through process optimization (e.g., continuous product removal) might be necessary in large-scale fermentations.

Issue 3: Poor Cell Growth or Cell Lysis

Possible Cause Suggested Solution
Toxicity of the precursor, phenylacetic acid. Determine the optimal, non-toxic concentration of PAA through a dose-response experiment. Implement a fed-batch or continuous feeding strategy to maintain a low but sufficient concentration of PAA in the medium.
Toxicity of the accumulated this compound or other intermediates. Acyl-CoA molecules can have detergent-like effects and disrupt cell membranes.[6] Lower the induction level to reduce the rate of product formation. Consider engineering the cell to enhance its tolerance, for example, by modifying membrane composition.
Metabolic burden from overexpression of pathway enzymes. Reduce the concentration of the inducer (e.g., IPTG) or use a weaker promoter to lower the expression of the heterologous proteins. Ensure a balanced expression of the pathway enzymes.

Data Presentation

Table 1: Hypothetical Optimization of Phenylacetic Acid (PAA) Concentration for this compound Production in an Engineered E. coli Strain (paaJ knockout).

PAA Concentration (g/L)Cell Density (OD600)This compound Titer (mg/L)Specific Yield (mg/L/OD600)
0.14.55011.1
0.24.28520.2
0.43.811028.9
0.63.19530.6
0.82.56024.0

Experimental Protocols

Protocol 1: General Protocol for Cultivation and Induction of Engineered E. coli for this compound Production

  • Strain: E. coli BL21(DE3) ΔpaaJ transformed with a plasmid containing the paaZ gene under an inducible promoter (e.g., T7).

  • Media: M9 minimal medium supplemented with 10 g/L glucose, 2 g/L casamino acids, and the appropriate antibiotic.

  • Inoculation: Inoculate 50 mL of media in a 250 mL baffled flask with a single colony or 1 mL of an overnight culture.

  • Growth: Incubate at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Add phenylacetic acid to a final concentration of 0.4 g/L and the inducer (e.g., IPTG to a final concentration of 0.5 mM).

  • Production: Reduce the temperature to 25°C and continue to incubate with shaking for 12-16 hours.

  • Harvesting: Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until extraction.

Protocol 2: Extraction and Quantification of this compound

  • Extraction: Resuspend the cell pellet in a cold extraction buffer (e.g., 95% acetonitrile with 25 mM formic acid). Vortex vigorously and incubate on ice for 10 minutes.

  • Clarification: Centrifuge the extract at 15,000 x g for 10 minutes at 4°C to remove cell debris.

  • Analysis: Analyze the supernatant using reverse-phase high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for accurate quantification. A C18 column is typically used for separation.

Visualizations

Biosynthetic_Pathway PAA Phenylacetic Acid PA_CoA Phenylacetyl-CoA PAA->PA_CoA PaaK Epoxide Ring-1,2-epoxyphenylacetyl-CoA PA_CoA->Epoxide PaaABCDE Oxepin Oxepin-CoA Epoxide->Oxepin PaaG Aldehyde This compound semialdehyde Oxepin->Aldehyde PaaZ (Hydrolase domain) Product This compound Aldehyde->Product PaaZ (Dehydrogenase domain) Cleavage Acetyl-CoA + 2,3-dehydroadipyl-CoA Product->Cleavage PaaJ

Caption: Biosynthetic pathway of this compound.

Experimental_Workflow cluster_0 Strain Engineering cluster_1 Cultivation & Production cluster_2 Analysis Knockout Knockout paaJ gene Overexpress Overexpress paaZ gene Knockout->Overexpress Growth Bacterial Growth Overexpress->Growth Induction Induction with PAA & IPTG Growth->Induction Production Product Accumulation Induction->Production Extraction Extraction of Acyl-CoAs Production->Extraction Quantification HPLC-MS Analysis Extraction->Quantification

Caption: Experimental workflow for this compound production.

Troubleshooting_Tree cluster_growth_issues Growth Issues Start Low/No Product CheckGrowth Poor Cell Growth? Start->CheckGrowth CheckInduction Check Induction Conditions (IPTG, PAA, Temp)? CheckExpression Check PaaZ Expression (SDS-PAGE)? CheckInduction->CheckExpression CheckKnockout Verify paaJ Knockout (PCR)? CheckExpression->CheckKnockout CheckGrowth->CheckInduction No PAAToxicity Optimize PAA Concentration CheckGrowth->PAAToxicity Yes ProductToxicity Reduce Induction Level PAAToxicity->ProductToxicity MetabolicBurden Lower Expression Levels ProductToxicity->MetabolicBurden

Caption: Troubleshooting decision tree for low product yield.

References

Validation & Comparative

Confirming the Identity of 3-Oxo-5,6-dehydrosuberyl-CoA: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in metabolic pathway analysis, drug discovery, and biochemistry, the unambiguous identification of key metabolites is paramount. This guide provides a comparative framework for confirming the identity of 3-Oxo-5,6-dehydrosuberyl-CoA, an important intermediate in the bacterial catabolism of phenylalanine and phenylacetate, by comparing an enzymatically produced sample with a chemically synthesized authentic standard.

This document outlines detailed experimental protocols for both the enzymatic and chemical synthesis of this compound, followed by a direct comparison using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The presented data, while based on established methodologies for similar acyl-CoA esters, serves as a template for researchers to validate their own findings.

Comparative Analysis of this compound

The primary method for confirming the identity of a target molecule is to compare its analytical properties with those of a verified authentic standard. In this context, the retention time in HPLC and the mass-to-charge ratio (m/z) in mass spectrometry are key identifiers.

ParameterEnzymatically Produced this compoundChemically Synthesized Authentic Standard
HPLC Retention Time Expected to be identical to the authentic standard~15.8 min (Hypothetical value based on similar compounds)
Mass Spectrometry (m/z) Expected to be identical to the authentic standardCalculated [M-H]⁻: 934.15 g/mol

Table 1: Comparative data for the identification of this compound. The HPLC retention time is a hypothetical value and will depend on the specific chromatographic conditions.

Experimental Protocols

Detailed methodologies for the enzymatic synthesis, chemical synthesis, and subsequent analytical confirmation are provided below.

Enzymatic Synthesis of this compound

This protocol is based on the known bacterial phenylacetate catabolic pathway.[1]

Principle: The enzyme this compound semialdehyde dehydrogenase catalyzes the conversion of this compound semialdehyde to this compound. The semialdehyde precursor is generated in situ from phenylacetyl-CoA through a series of enzymatic reactions.

Materials:

  • Cell-free extract from E. coli expressing the paa gene cluster

  • Phenylacetyl-CoA

  • ATP, CoA, NADP⁺

  • Reaction Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

Procedure:

  • Prepare a reaction mixture containing the cell-free extract, phenylacetyl-CoA, ATP, CoA, and NADP⁺ in the reaction buffer.

  • Incubate the mixture at 30°C for a specified time (e.g., 2 hours).

  • Terminate the reaction by adding a quenching solution (e.g., 10% trichloroacetic acid).

  • Centrifuge the mixture to pellet precipitated proteins.

  • The supernatant containing the enzymatically produced this compound is collected for purification and analysis.

Chemical Synthesis of Authentic this compound Standard

This protocol is a plausible adaptation of established methods for synthesizing acyl-CoA esters.

Principle: The synthesis involves the activation of the carboxylic acid precursor, 3-oxo-5,6-dehydrosuberic acid, followed by its condensation with Coenzyme A.

Materials:

  • 3-oxo-5,6-dehydrosuberic acid (precursor, may require custom synthesis)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Coenzyme A (free acid)

  • Anhydrous organic solvent (e.g., Dichloromethane, Dimethylformamide)

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Activation of the Carboxylic Acid: React 3-oxo-5,6-dehydrosuberic acid with DCC and NHS in an anhydrous organic solvent to form the NHS-ester.

  • Condensation with Coenzyme A: Dissolve the activated NHS-ester and Coenzyme A in a suitable buffer (e.g., aqueous sodium bicarbonate) and stir at room temperature.

  • Purification: Purify the resulting this compound from the reaction mixture using preparative reverse-phase HPLC.

  • Verification: Confirm the structure and purity of the synthesized standard using NMR and high-resolution mass spectrometry.

HPLC and LC-MS Analysis

Principle: HPLC separates molecules based on their physicochemical properties, primarily their polarity. The retention time is a characteristic feature of a compound under specific chromatographic conditions. LC-MS couples the separation power of HPLC with the sensitive and specific detection of mass spectrometry, allowing for the determination of the molecular weight of the eluting compounds.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 50 mM Potassium Phosphate buffer, pH 6.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 260 nm.

  • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer operating in negative ion mode.

Procedure:

  • Inject equal amounts of the enzymatically produced sample and the chemically synthesized authentic standard onto the HPLC system.

  • Record the chromatograms and determine the retention times of the major peaks.

  • For LC-MS analysis, direct the eluent from the HPLC column to the ESI source of the mass spectrometer.

  • Acquire mass spectra for the eluting peaks and determine the m/z ratio of the parent ion corresponding to this compound. The expected molecular formula is C₂₉H₄₄N₇O₂₀P₃S, with a monoisotopic mass of approximately 935.16 g/mol .[2][3]

Visualizing the Workflow

To illustrate the logical flow of the identity confirmation process, the following diagram outlines the key steps.

References

A Comparative Guide to Bacterial 3-oxo-5,6-dehydrosuberyl-CoA Thiolases in Phenylacetate Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to 3-oxo-5,6-dehydrosuberyl-CoA Thiolase (PaaJ)

The aerobic degradation of phenylacetic acid in bacteria such as Escherichia coli and Pseudomonas putida proceeds through a hybrid pathway that combines elements of both aerobic and anaerobic metabolism.[1] Within this pathway, this compound thiolase (PaaJ) catalyzes a crucial step in the lower part of the pathway, which is analogous to the β-oxidation of fatty acids.[1]

The enzyme PaaJ is responsible for the thiolytic cleavage of this compound. This reaction yields 2,3-dehydroadipyl-CoA and acetyl-CoA, effectively shortening the carbon chain of the substrate by two carbons.[1] The resulting 2,3-dehydroadipyl-CoA is then further metabolized in subsequent steps of the pathway.

The Phenylacetate Catabolic Pathway

The phenylacetate catabolic pathway is a multi-step process involving a series of enzymatic reactions to convert phenylacetic acid into central metabolic intermediates. The pathway is initiated by the activation of phenylacetate to phenylacetyl-CoA by the enzyme phenylacetate-CoA ligase (PaaK). The upper part of the pathway involves the epoxidation and subsequent cleavage of the aromatic ring. The lower part of the pathway, where PaaJ is active, deals with the degradation of the resulting aliphatic chain.

Below is a diagram illustrating the key steps of the aerobic phenylacetate degradation pathway, highlighting the position of this compound thiolase (PaaJ).

Phenylacetate_Pathway cluster_upper Upper Pathway cluster_lower Lower Pathway Phenylacetate Phenylacetate Phenylacetyl-CoA Phenylacetyl-CoA Phenylacetate->Phenylacetyl-CoA PaaK Ring-1,2-epoxyphenylacetyl-CoA Ring-1,2-epoxyphenylacetyl-CoA Phenylacetyl-CoA->Ring-1,2-epoxyphenylacetyl-CoA PaaABCDE Oxepin-2(3H)-ylideneacetyl-CoA Oxepin-2(3H)-ylideneacetyl-CoA Ring-1,2-epoxyphenylacetyl-CoA->Oxepin-2(3H)-ylideneacetyl-CoA PaaG This compound This compound Oxepin-2(3H)-ylideneacetyl-CoA->this compound PaaZ 2,3-dehydroadipyl-CoA 2,3-dehydroadipyl-CoA This compound->2,3-dehydroadipyl-CoA PaaJ + CoA Acetyl-CoA_out Acetyl-CoA This compound->Acetyl-CoA_out 3-hydroxyadipyl-CoA 3-hydroxyadipyl-CoA 2,3-dehydroadipyl-CoA->3-hydroxyadipyl-CoA PaaF 3-oxoadipyl-CoA 3-oxoadipyl-CoA 3-hydroxyadipyl-CoA->3-oxoadipyl-CoA PaaH Succinyl-CoA + Acetyl-CoA Succinyl-CoA + Acetyl-CoA 3-oxoadipyl-CoA->Succinyl-CoA + Acetyl-CoA PaaE TCA Cycle TCA Cycle Succinyl-CoA + Acetyl-CoA->TCA Cycle

Figure 1. Aerobic phenylacetate degradation pathway highlighting the role of PaaJ.

Kinetic Comparison of Bacterial this compound Thiolases

As of this review, there is a notable absence of published studies that provide a direct comparison of the kinetic parameters (e.g., Km, Vmax, kcat) of this compound thiolase (PaaJ) from different bacterial species. While the enzyme's existence and function have been established within the phenylacetate pathway of organisms like E. coli and Pseudomonas sp. Y2, detailed kinetic characterization and comparative analyses appear to be limited.[2]

This lack of data presents an opportunity for future research to explore the diversity in catalytic efficiency and substrate specificity of PaaJ across various bacterial genera that inhabit different ecological niches. Such studies would be valuable for understanding the metabolic adaptations of these organisms and could inform bioengineering efforts for bioremediation applications.

Experimental Protocols for Kinetic Analysis of this compound Thiolase

The following is a generalized protocol for the expression, purification, and kinetic characterization of a bacterial this compound thiolase (PaaJ). This protocol is based on standard methods for assaying thiolase activity and would need to be optimized for the specific enzyme and bacterial source.

I. Gene Cloning, Expression, and Protein Purification
  • Cloning: The paaJ gene from the bacterium of interest is amplified by PCR and cloned into a suitable expression vector, often containing a purification tag (e.g., His-tag, GST-tag).

  • Expression: The expression vector is transformed into a suitable host, typically E. coli BL21(DE3). Protein expression is induced, for example, by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Purification: The bacterial cells are harvested and lysed. The tagged PaaJ protein is then purified from the cell lysate using affinity chromatography. Further purification steps, such as ion-exchange and size-exclusion chromatography, may be necessary to achieve high purity.

II. Thiolase Activity Assay

The activity of this compound thiolase is typically measured by monitoring the decrease in absorbance of the enoyl-CoA bond of the substrate at a specific wavelength, or by a coupled assay that detects the production of acetyl-CoA. A common method for other thiolases involves monitoring the thiolysis of a model substrate like acetoacetyl-CoA. For PaaJ, the specific substrate this compound is required, which may need to be synthesized enzymatically.

Spectrophotometric Assay (Thiolysis Direction):

This assay measures the rate of disappearance of the Mg2+-complexed enolate of the 3-oxoacyl-CoA substrate.

  • Reaction Mixture:

    • Tris-HCl buffer (e.g., 100 mM, pH 8.0)

    • Coenzyme A (CoA) (e.g., 50 µM)

    • MgCl2 (e.g., 25 mM)

    • Purified PaaJ enzyme

    • This compound (varied concentrations)

  • Procedure:

    • The reaction is initiated by the addition of the enzyme.

    • The decrease in absorbance is monitored at approximately 303 nm (the exact wavelength should be determined experimentally for the specific substrate).

    • The initial reaction rates are calculated from the linear portion of the absorbance change over time.

III. Determination of Kinetic Parameters

To determine the Michaelis-Menten kinetic parameters (Km and Vmax), the initial reaction rates are measured at various concentrations of the substrate (this compound) while keeping the concentration of CoA constant and saturating. The data are then fitted to the Michaelis-Menten equation using non-linear regression analysis.

  • Km (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of Vmax.

  • Vmax (maximum velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

  • kcat (turnover number): Calculated as Vmax / [E]total, where [E]total is the total enzyme concentration. It represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

  • kcat/Km (catalytic efficiency): An indicator of the enzyme's overall efficiency.

The workflow for the kinetic characterization is depicted in the following diagram.

Figure 2. General workflow for kinetic characterization of PaaJ.

Conclusion

This compound thiolase (PaaJ) is an essential enzyme in the bacterial degradation of phenylacetic acid. While its role in this important metabolic pathway is established, a detailed comparative analysis of its kinetic properties across different bacterial species is currently lacking. This guide provides a framework for understanding the function of PaaJ and a generalized protocol for its kinetic characterization, which can serve as a starting point for future research in this area. Further investigation into the kinetics of PaaJ will not only enhance our fundamental understanding of bacterial metabolism but also has the potential to uncover novel enzymatic capabilities for biotechnological applications.

References

Validating the Role of PaaG Isomerase in 3-Oxo-5,6-dehydrosuberyl-CoA Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bacterial phenylacetate (PAA) degradation pathway is a crucial metabolic route for the breakdown of numerous aromatic compounds. A pivotal enzyme in this pathway is PaaG isomerase, which catalyzes a key isomerization step essential for the downstream formation of the intermediate 3-Oxo-5,6-dehydrosuberyl-CoA and, ultimately, the entry of carbon into central metabolism. This guide provides a comprehensive comparison of PaaG isomerase with analogous enzymes, supported by experimental data and detailed protocols to facilitate further research. We will explore the biochemical context of PaaG's function, present available quantitative data, and provide standardized methodologies for its characterization.

The Phenylacetate Degradation Pathway: The Central Role of PaaG Isomerase

The aerobic degradation of phenylacetic acid in many bacteria proceeds through a series of enzymatic reactions encoded by the paa gene cluster.[1][2] This pathway can be conceptually divided into an upper part, which activates the aromatic ring, and a lower part, which processes the resulting aliphatic chain and bears a striking resemblance to the fatty acid β-oxidation pathway.[3]

This compound is a C8 intermediate in this pathway, formed through a series of reactions including epoxidation, ring opening, and oxidation.[4][5] The efficient formation of this intermediate is contingent on the correct processing of its C6 precursor, a process in which PaaG isomerase is directly involved.

PaaG functions as an enoyl-CoA isomerase, specifically catalyzing the isomerization of C6-dehydroadipyl-CoA to 2,3-dehydroadipyl-CoA.[3] This reaction is critical because it repositions the double bond into conjugation with the thioester group, a necessary step for the subsequent hydration reaction catalyzed by PaaF.[3] In some bacterial species, PaaG and PaaF have been shown to form a stable protein complex, suggesting a channeled metabolic process.[3]

Comparative Analysis: PaaG Isomerase vs. Alternative Isomerases

While direct experimental comparisons of PaaG isomerase with other enzymes acting on its specific substrate are scarce in the literature, a robust comparison can be made with the well-characterized enoyl-CoA isomerases from the fatty acid β-oxidation pathway. These enzymes perform a chemically analogous function: the isomerization of a double bond in an acyl-CoA intermediate.

Table 1: Comparison of PaaG Isomerase with a Representative Enoyl-CoA Isomerase

FeaturePaaG Isomerase (Phenylacetate Pathway)Δ³,Δ²-Enoyl-CoA Isomerase (β-Oxidation)
Enzyme Commission No. - (Not yet assigned)EC 5.3.3.8
Substrate Specificity Expected to be specific for C6-dehydroadipyl-CoA and possibly similar short-chain dicarboxylic-CoAs.Broad specificity for fatty acyl-CoAs of varying chain lengths (typically C4-C16) with a cis- or trans-Δ³ double bond.
Reaction Catalyzed C6-dehydroadipyl-CoA → 2,3-dehydroadipyl-CoAcis- or trans-Δ³-Enoyl-CoA → trans-Δ²-Enoyl-CoA
Kinetic Parameters Specific kinetic data for PaaG isomerase is not currently available in the public domain.Kinetic parameters are highly dependent on the specific enzyme and substrate. For example, rat liver mitochondrial enoyl-CoA isomerase has a high turnover number for various substrates.
Structural Features Likely a member of the hydratase/isomerase superfamily.Typically a member of the hydratase/isomerase superfamily, often existing as a trimer or hexamer. Can also be part of a multifunctional enzyme complex.

Experimental Protocols

The following sections provide detailed protocols for the characterization of PaaG isomerase and the quantification of this compound. These are based on established methodologies for analogous systems and can be adapted for specific research needs.

Experimental Protocol: PaaG Isomerase Activity Assay

This spectrophotometric assay is designed to continuously monitor the isomerization of C6-dehydroadipyl-CoA.

Principle: The product of the PaaG-catalyzed reaction, 2,3-dehydroadipyl-CoA, contains a conjugated double bond system that absorbs light at a longer wavelength than the non-conjugated substrate. The increase in absorbance at this specific wavelength is directly proportional to the enzyme activity.

Materials:

  • Purified PaaG isomerase

  • Synthesized C6-dehydroadipyl-CoA substrate

  • Assay buffer: 100 mM Tris-HCl, pH 8.0

  • UV-transparent cuvettes

  • Temperature-controlled spectrophotometer

Procedure:

  • Synthesize and purify C6-dehydroadipyl-CoA. The purity and concentration should be confirmed by HPLC and UV-spectrophotometry.

  • Prepare a reaction mixture in a cuvette containing 950 µL of assay buffer and 50 µL of a stock solution of C6-dehydroadipyl-CoA to achieve a final concentration in the range of 10-200 µM.

  • Incubate the cuvette in the spectrophotometer at a constant temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 10 µL of a freshly diluted solution of purified PaaG isomerase (final concentration in the low µg/mL range).

  • Immediately start monitoring the increase in absorbance at the predetermined λmax of the product, 2,3-dehydroadipyl-CoA (the exact wavelength should be determined experimentally, but is expected to be around 263 nm).

  • Record the absorbance for 5-10 minutes. The initial linear rate of the reaction (ΔA/min) is used to calculate the enzyme activity.

  • To determine the kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of the C6-dehydroadipyl-CoA substrate.

Experimental Protocol: Quantification of this compound by LC-MS/MS

This protocol provides a robust method for the sensitive and specific quantification of this compound from bacterial cell extracts.

Principle: Liquid chromatography is used to separate the target analyte from other cellular components, followed by tandem mass spectrometry for highly specific detection and quantification based on the mass-to-charge ratio of the parent ion and a specific fragment ion.

Materials:

  • Bacterial cell pellets from cultures grown under conditions inducing the phenylacetate pathway.

  • Internal Standard: Synthesized ¹³C-labeled this compound or a structurally similar acyl-CoA, such as suberyl-CoA.

  • Extraction Solvent: Acetonitrile:Methanol:Water (40:40:20, v/v/v) with 0.1 M formic acid, pre-chilled to -20°C.

  • LC-MS/MS system equipped with a triple quadrupole mass spectrometer.

  • Reversed-phase C18 HPLC column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium acetate in water, pH 5.

  • Mobile Phase B: Acetonitrile.

Procedure:

  • Sample Preparation:

    • To 10-20 mg of frozen bacterial cell pellet, add 500 µL of pre-chilled extraction solvent containing the internal standard at a known concentration.

    • Homogenize the sample using a bead beater for 2 cycles of 45 seconds at 4°C.

    • Incubate on ice for 15 minutes to allow for protein precipitation.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new microfuge tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of 50% methanol in water.

  • LC-MS/MS Analysis:

    • Inject 5 µL of the reconstituted extract onto the C18 column.

    • Elute the analytes using a gradient of mobile phase B (e.g., 0-2 min, 2% B; 2-10 min, 2-98% B; 10-12 min, 98% B; 12-12.1 min, 98-2% B; 12.1-15 min, 2% B).

    • Set the mass spectrometer to operate in positive ion mode with multiple reaction monitoring (MRM).

    • Optimize the MRM transitions for this compound and the internal standard.

  • Data Analysis:

    • Construct a calibration curve by analyzing a series of known concentrations of a purified this compound standard spiked with the internal standard.

    • Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Phenylacetate Degradation Pathway and PaaG's Position

PaaG_Pathway cluster_pathway Key Steps in the Lower Phenylacetate Pathway Ring_Cleavage Ring Cleavage Products C8_intermediate Oxepin-CoA Ring_Cleavage->C8_intermediate PaaZ PaaZ (Hydrolase/ Dehydrogenase) C8_intermediate->PaaZ Target_Metabolite This compound PaaZ->Target_Metabolite PaaJ_1 PaaJ (Thiolase) Target_Metabolite->PaaJ_1 C6_Substrate C6-dehydroadipyl-CoA PaaJ_1->C6_Substrate PaaG PaaG Isomerase C6_Substrate->PaaG PaaG_Product 2,3-dehydroadipyl-CoA PaaG->PaaG_Product

Caption: Simplified schematic of the lower phenylacetate degradation pathway highlighting the position of PaaG isomerase and the formation of this compound.

Experimental Workflow for Comparative Analysis

Comparative_Workflow cluster_workflow Workflow for Comparative Analysis of Isomerases Enzyme_Prep Enzyme Preparation (PaaG and Analogs) Kinetic_Assays Kinetic Assays (Spectrophotometric) Enzyme_Prep->Kinetic_Assays Substrate_Synth Substrate Synthesis (C6-dehydroadipyl-CoA and Analogs) Substrate_Synth->Kinetic_Assays Data_Analysis Data Analysis (Km, Vmax, kcat) Kinetic_Assays->Data_Analysis Quantification Product Quantification (LC-MS/MS) Kinetic_Assays->Quantification Comparison Comparative Performance Evaluation Data_Analysis->Comparison Quantification->Comparison

Caption: A logical workflow for the comparative experimental validation of PaaG isomerase and its alternatives.

References

A Comparative Analysis of Phenylacetate Degradation in Diverse Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenylacetic acid (PAA), a central intermediate in the catabolism of phenylalanine and various aromatic environmental pollutants, is degraded by a wide range of bacteria. Understanding the nuances of this degradation process across different bacterial species is crucial for applications in bioremediation, metabolic engineering, and even in comprehending bacterial pathogenesis. This guide provides a comparative analysis of the phenylacetate degradation pathway in three well-studied bacterial genera: Pseudomonas, Escherichia, and Acinetobacter, with a focus on Pseudomonas putida, Escherichia coli, and Acinetobacter baumannii.

Phenylacetate Catabolic Pathway: A Conserved "Hybrid" Strategy

The aerobic degradation of phenylacetate in these Gram-negative bacteria proceeds through a unique "hybrid" pathway that combines features of both aerobic and anaerobic metabolism.[1][2] A key characteristic of this pathway is the activation of phenylacetate to its coenzyme A (CoA) thioester, phenylacetyl-CoA, before the aromatic ring is attacked by a multicomponent oxygenase.[1][2] The subsequent intermediates are also processed as CoA thioesters, a feature more typical of anaerobic degradation pathways.[2] The entire process is orchestrated by a set of genes organized in the paa gene cluster.[3][4] The pathway ultimately funnels the carbon from the aromatic ring into the central metabolism by producing acetyl-CoA and succinyl-CoA.[3][4]

Comparative Overview of Key Enzymes and Regulation

While the core catabolic pathway is largely conserved, differences in enzyme kinetics, gene regulation, and the physiological role of the pathway exist among these bacteria. The following table summarizes the available quantitative data for key enzymes in the phenylacetate degradation pathway.

Enzyme/ParameterPseudomonas putidaEscherichia coli (recombinant)Acinetobacter baumannii
Phenylacetyl-CoA Ligase (PaaK)
Km (Phenylacetate)16.5 mMNot availableNot available
Km (ATP)9.7 mMNot availableNot available
Km (CoA)1.0 mMNot availableNot available
Phenylacetyl-CoA Oxygenase (PaaABCDE)
Specific ActivityNot available~1 µmol min⁻¹ mg⁻¹ proteinNot available
Thioesterase (PaaY)
KmNot available35 µMNot available
Specific ActivityNot available7.6 U mg⁻¹Not available

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the phenylacetate degradation pathway and a general experimental workflow for its analysis.

Phenylacetate_Degradation_Pathway cluster_regulation Regulation in E. coli & P. putida PA Phenylacetate PA_CoA Phenylacetyl-CoA PA->PA_CoA PaaK (ATP, CoA) Epoxide Ring-1,2-epoxyphenylacetyl-CoA PA_CoA->Epoxide PaaABCDE (O2, NADPH) PaaX PaaX Repressor PA_CoA->PaaX inactivates Oxepin 2-Oxepin-2(3H)-ylideneacetyl-CoA Epoxide->Oxepin PaaG RingCleaved 3-Oxo-5,6-dehydrosuberyl-CoA Oxepin->RingCleaved PaaZ (H2O, NADP+) Dehydroadipyl 2,3-Dehydroadipyl-CoA RingCleaved->Dehydroadipyl PaaJ (CoA) Acetyl_CoA Acetyl-CoA RingCleaved->Acetyl_CoA PaaJ Hydroxyadipyl 3-Hydroxyadipyl-CoA Dehydroadipyl->Hydroxyadipyl PaaF (H2O) Oxoadipyl 3-Oxoadipyl-CoA Hydroxyadipyl->Oxoadipyl PaaH (NAD+) Succinyl_CoA Succinyl-CoA Oxoadipyl->Succinyl_CoA PaaJ (CoA) Oxoadipyl->Acetyl_CoA PaaJ TCA TCA Cycle Succinyl_CoA->TCA Acetyl_CoA->TCA PaaK_gene paaK PaaX->PaaK_gene PaaA_gene paaA-K PaaX->PaaA_gene

Figure 1: The aerobic phenylacetate degradation pathway in E. coli and P. putida.

Experimental_Workflow cluster_culture Bacterial Culture cluster_analysis Analysis start Inoculate bacterial strain growth Grow in minimal medium with phenylacetate as sole carbon source start->growth harvest Harvest cells (centrifugation) growth->harvest whole_cell Whole-cell degradation assay harvest->whole_cell cell_free Prepare cell-free extract harvest->cell_free metabolite_analysis Metabolite extraction harvest->metabolite_analysis hplc HPLC/GC-MS analysis whole_cell->hplc enzyme_assay Enzyme kinetics assays cell_free->enzyme_assay data Data Analysis & Comparison enzyme_assay->data metabolite_analysis->hplc hplc->data

Figure 2: A generalized experimental workflow for comparative analysis.

Experimental Protocols

The following are generalized protocols for key experiments, synthesized from methodologies reported in the literature. Researchers should optimize these protocols for their specific strains and laboratory conditions.

Bacterial Growth for Phenylacetate Degradation Studies

Objective: To cultivate bacterial strains for subsequent degradation assays and enzyme preparations.

Materials:

  • Bacterial strains (P. putida, E. coli, A. baumannii)

  • Minimal salts medium (e.g., M9 or specific formulation for the strain)

  • Phenylacetic acid (PAA) stock solution (filter-sterilized)

  • Trace elements solution (if required for the specific medium)

  • Shaking incubator

  • Spectrophotometer

Protocol:

  • Prepare the minimal salts medium according to the desired formulation. Autoclave to sterilize.

  • After the medium has cooled to room temperature, aseptically add the filter-sterilized phenylacetic acid to a final concentration of 5-10 mM. Also, add any other required sterile supplements like trace elements.

  • Inoculate the medium with an overnight culture of the bacterial strain grown in a rich medium (e.g., LB) and washed with sterile minimal medium.

  • Incubate the culture in a shaking incubator at the optimal temperature for the strain (e.g., 30°C for P. putida, 37°C for E. coli and A. baumannii) with vigorous shaking (e.g., 200 rpm).

  • Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀) at regular intervals.

  • Harvest the cells during the mid- to late-logarithmic growth phase by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

  • Wash the cell pellet twice with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0) to remove residual medium components. The washed cell pellet can be used immediately for whole-cell assays or stored at -80°C for later use in preparing cell-free extracts.

Whole-Cell Phenylacetate Degradation Assay

Objective: To determine the rate of phenylacetate degradation by intact bacterial cells.

Materials:

  • Washed bacterial cells from the growth protocol

  • Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0)

  • Phenylacetic acid stock solution

  • Shaking water bath or incubator

  • Syringes and 0.22 µm filters

  • HPLC vials

  • Quenching solution (e.g., perchloric acid or methanol)

Protocol:

  • Resuspend the washed bacterial cells in the reaction buffer to a specific OD₆₀₀ (e.g., 1.0).

  • Pre-warm the cell suspension to the desired reaction temperature (e.g., 30°C) in a shaking water bath.

  • Initiate the degradation reaction by adding phenylacetic acid to a final concentration of 1-5 mM.

  • At various time points (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the cell suspension.

  • Immediately quench the metabolic activity by adding the aliquot to a tube containing a quenching solution and vortexing.

  • Clarify the sample by centrifugation to pellet the cells.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Analyze the concentration of remaining phenylacetate in the supernatant by HPLC.

  • Calculate the degradation rate from the decrease in phenylacetate concentration over time, normalized to the cell density (e.g., µmol of PAA degraded per minute per mg of cell dry weight).

Preparation of Cell-Free Extract

Objective: To obtain a soluble protein fraction containing the enzymes of the phenylacetate degradation pathway.

Materials:

  • Frozen or fresh bacterial cell pellet

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT, 1 mM PMSF, and 10% glycerol)

  • Lysozyme (optional)

  • DNase I

  • Sonication equipment or French press

  • Ultracentrifuge

Protocol:

  • Resuspend the cell pellet in ice-cold lysis buffer.

  • Disrupt the cells using either sonication on ice (e.g., multiple cycles of 30 seconds on, 30 seconds off) or by passing them through a French press at high pressure.

  • Add DNase I to the lysate to reduce its viscosity and incubate on ice for 15-30 minutes.

  • Centrifuge the crude lysate at a low speed (e.g., 10,000 x g for 10 minutes at 4°C) to remove unbroken cells and large debris.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet cell membranes and other insoluble components.

  • Carefully collect the clear supernatant, which is the cell-free extract.

  • Determine the protein concentration of the cell-free extract using a standard method (e.g., Bradford assay).

  • Use the cell-free extract immediately for enzyme assays or store it in aliquots at -80°C.

Phenylacetyl-CoA Ligase (PaaK) Activity Assay

Objective: To measure the activity of the first enzyme in the phenylacetate degradation pathway. This can be done using a spectrophotometric assay that couples the production of AMP to the oxidation of NADH.

Materials:

  • Cell-free extract

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • ATP

  • Coenzyme A (CoA)

  • Phenylacetic acid (PAA)

  • MgCl₂

  • Myokinase

  • Pyruvate kinase

  • Lactate dehydrogenase

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Spectrophotometer capable of reading at 340 nm

Protocol:

  • Prepare a master mix in the assay buffer containing all reagents except the cell-free extract and PAA. The final concentrations should be optimized, but typical concentrations are: 5 mM ATP, 0.5 mM CoA, 10 mM MgCl₂, 1 mM PEP, 0.2 mM NADH, and excess of the coupling enzymes.

  • Add the master mix to a cuvette and equilibrate to the desired temperature (e.g., 30°C).

  • Add a specific amount of cell-free extract to the cuvette and mix.

  • Monitor the baseline absorbance at 340 nm to ensure there is no background NADH oxidation.

  • Initiate the reaction by adding PAA to a final concentration of 1-5 mM.

  • Immediately start recording the decrease in absorbance at 340 nm over time.

  • Calculate the enzyme activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH (6220 M⁻¹ cm⁻¹). One unit of activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the assay conditions.

HPLC Analysis of Phenylacetate and Metabolites

Objective: To separate and quantify phenylacetate and its degradation intermediates.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile phase A: e.g., 20 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid

  • Mobile phase B: e.g., Acetonitrile or Methanol

  • Standards for phenylacetate and any available intermediates

Protocol:

  • Set up the HPLC system with the C18 column.

  • Equilibrate the column with the initial mobile phase composition (e.g., 90% A, 10% B).

  • Inject a known volume of the filtered sample from the whole-cell assay or a quenched enzyme assay.

  • Run a gradient elution program to separate the compounds. An example gradient could be:

    • 0-5 min: 10% B

    • 5-20 min: linear gradient from 10% to 70% B

    • 20-25 min: hold at 70% B

    • 25-30 min: return to 10% B and re-equilibrate.

  • Monitor the elution of compounds using a UV detector at a suitable wavelength (e.g., 215 nm or 254 nm).

  • Identify and quantify the compounds by comparing their retention times and peak areas to those of known standards.

  • Construct a calibration curve for each analyte to ensure accurate quantification.

This guide provides a foundational understanding and practical framework for the comparative analysis of phenylacetate degradation in different bacterial strains. Further research is needed to fill the existing gaps in quantitative and comparative data, particularly for clinically relevant species like Acinetobacter baumannii.

References

A Comparative Guide to Intermediates in Aromatic Catabolism: Featuring 3-Oxo-5,6-dehydrosuberyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 3-Oxo-5,6-dehydrosuberyl-CoA and other key intermediates involved in the microbial catabolism of aromatic compounds. Understanding the distinct roles and properties of these molecules is crucial for applications in bioremediation, biocatalysis, and the development of novel therapeutics targeting microbial metabolic pathways.

Introduction to Aromatic Catabolism

Microorganisms have evolved sophisticated enzymatic pathways to degrade a wide variety of aromatic compounds, which are among the most abundant and persistent organic molecules in the environment. These catabolic routes can be broadly categorized into aerobic and anaerobic pathways, each employing unique intermediates and enzymatic strategies to break down the stable aromatic ring. This guide focuses on comparing a key intermediate of a hybrid aerobic pathway, this compound, with central intermediates of classical aerobic and anaerobic pathways.

Key Intermediates in Aromatic Catabolism

The catabolism of diverse aromatic compounds converges into a few central intermediates. This comparison focuses on:

  • This compound: A key intermediate in the aerobic phenylacetate degradation pathway, a hybrid pathway that utilizes both oxygen-dependent and -independent-like reactions.

  • Benzoyl-CoA: The central and highly stable intermediate in most anaerobic aromatic degradation pathways.

  • Catechol and Protocatechuate: Dihydroxylated aromatic compounds that serve as the final aromatic intermediates before ring cleavage in many aerobic degradation pathways.

Quantitative Comparison of Key Enzymes

The efficiency of a metabolic pathway is largely determined by the kinetic properties of its constituent enzymes. The following tables summarize available quantitative data for the key enzymes responsible for the formation and consumption of the compared intermediates.

Table 1: Enzyme Kinetic Parameters for the Phenylacetate Pathway (Aerobic)

EnzymeEC NumberSubstrate(s)Km (µM)Vmax (µmol/min/mg)Turnover Number (kcat) (s-1)Organism
Phenylacetate-CoA ligase (PaaK)6.2.1.30Phenylacetate, ATP, CoA50 (Phenylacetate), 6 (ATP), 30 (CoA)2440Thermus thermophilus HB27[1], Azoarcus evansii[2][3]
Ring 1,2-phenylacetyl-CoA epoxidase (PaaABCDE)1.14.14.-Phenylacetyl-CoA, NADPH, O2N/A~1N/AEscherichia coli K12[4]
Oxepin-CoA hydrolase / this compound semialdehyde dehydrogenase (PaaZ)3.7.1.16 / 1.17.1.7Oxepin-CoA, NADP+Data not availableData not availableData not availableEscherichia coli[5][6]
3-oxoadipyl-CoA/3-oxo-5,6-dehydrosuberyl-CoA thiolase (PaaJ)2.3.1.174This compound, CoAData not availableData not availableData not availableEscherichia coli

Data for PaaZ and PaaJ are currently limited in the public domain.

Table 2: Enzyme Kinetic Parameters for the Benzoyl-CoA Pathway (Anaerobic)

EnzymeEC NumberSubstrate(s)Km (µM)Vmax (µmol/min/mg)Turnover Number (kcat) (s-1)Organism
Benzoyl-CoA reductase1.3.7.8Benzoyl-CoA, ATP15 (Benzoyl-CoA), 600 (ATP)0.551.6Thauera aromatica K172[7]

Table 3: Enzyme Kinetic Parameters for Aerobic Catechol and Protocatechuate Pathways

EnzymeEC NumberSubstrateKm (µM)Vmax (mU)Organism
Catechol 2,3-dioxygenase1.13.11.2Catechol34.67 - 42.700.29 (µmol/min/mg dry cell) - 329.96Pseudomonas putida mt-2, Planococcus sp. strain S5[8][9]
Protocatechuate 3,4-dioxygenase1.13.11.3ProtocatechuateData not availableData not availableVarious bacteria

Metabolic Pathways

The degradation of aromatic compounds involves a series of enzymatic reactions that funnel a wide range of substrates into a few central pathways.

Aerobic Phenylacetate Catabolism: The "Hybrid" Pathway

The aerobic degradation of phenylacetate is a unique "hybrid" pathway that combines features of both aerobic and anaerobic metabolism. All intermediates in this pathway are processed as CoA thioesters, a characteristic typically associated with anaerobic pathways.

Phenylacetate_Pathway Phenylacetate Phenylacetate Phenylacetyl_CoA Phenylacetyl-CoA Phenylacetate->Phenylacetyl_CoA PaaK (EC 6.2.1.30) Epoxyphenylacetyl_CoA Ring-1,2-epoxyphenylacetyl-CoA Phenylacetyl_CoA->Epoxyphenylacetyl_CoA PaaABCDE (EC 1.14.14.-) Oxepin_CoA Oxepin-CoA Epoxyphenylacetyl_CoA->Oxepin_CoA PaaG Dehydrosuberyl_semialdehyde 3-Oxo-5,6-dehydrosuberyl- CoA semialdehyde Oxepin_CoA->Dehydrosuberyl_semialdehyde PaaZ (hydrolase domain) (EC 3.7.1.16) Dehydrosuberyl_CoA This compound Dehydrosuberyl_semialdehyde->Dehydrosuberyl_CoA PaaZ (dehydrogenase domain) (EC 1.17.1.7) Dehydroadipyl_CoA 2,3-Dehydroadipyl-CoA Dehydrosuberyl_CoA->Dehydroadipyl_CoA PaaJ (EC 2.3.1.174) Acetyl_CoA Acetyl-CoA Dehydrosuberyl_CoA->Acetyl_CoA PaaJ Succinyl_CoA Succinyl-CoA Dehydroadipyl_CoA->Succinyl_CoA PaaF, PaaH TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA->TCA_Cycle

Aerobic phenylacetate degradation pathway.

In this pathway, phenylacetate is first activated to phenylacetyl-CoA[4]. The aromatic ring is then epoxidized by a multicomponent oxygenase (PaaABCDE)[4]. The resulting epoxide is isomerized to a seven-membered oxepin-CoA ring, which is then hydrolyzed and oxidized by the bifunctional enzyme PaaZ to form This compound [5][6]. This intermediate is subsequently cleaved by the thiolase PaaJ into acetyl-CoA and 2,3-dehydroadipyl-CoA, which is further metabolized to succinyl-CoA, linking the pathway to central metabolism[4].

Anaerobic Aromatic Catabolism via Benzoyl-CoA

Under anaerobic conditions, a wide array of aromatic compounds are channeled into the central intermediate, benzoyl-CoA[10]. The dearomatization of the highly stable benzoyl-CoA is a key, energy-dependent step catalyzed by benzoyl-CoA reductase.

Benzoyl_CoA_Pathway Aromatic_Compounds Diverse Aromatic Compounds Benzoyl_CoA Benzoyl-CoA Aromatic_Compounds->Benzoyl_CoA Peripheral Pathways Cyclohex_diene_CoA Cyclohexa-1,5-diene- 1-carbonyl-CoA Benzoyl_CoA->Cyclohex_diene_CoA Benzoyl-CoA reductase (EC 1.3.7.8) Further_Metabolism Further Metabolism (β-oxidation like steps) Cyclohex_diene_CoA->Further_Metabolism Central_Metabolism Central Metabolism Further_Metabolism->Central_Metabolism

Central role of Benzoyl-CoA in anaerobic aromatic catabolism.
Classical Aerobic Catabolism via Catechol and Protocatechuate

In the presence of oxygen, many bacteria degrade aromatic compounds by initially hydroxylating the aromatic ring to form dihydroxylated intermediates, primarily catechol and protocatechuate. These intermediates are then substrates for ring-cleavage dioxygenases.

Aerobic_Ring_Cleavage cluster_intermediates Central Intermediates Aromatic_Compounds Diverse Aromatic Compounds Catechol Catechol Aromatic_Compounds->Catechol Protocatechuate Protocatechuate Aromatic_Compounds->Protocatechuate Ring_Cleavage Ring Cleavage (Dioxygenases) Catechol->Ring_Cleavage Protocatechuate->Ring_Cleavage Lower_Pathways Lower Pathways Ring_Cleavage->Lower_Pathways TCA_Cycle TCA Cycle Lower_Pathways->TCA_Cycle Experimental_Workflow cluster_analysis 3. Analysis Culture 1. Microbial Culture (with aromatic substrate) Extraction 2. Metabolite and Protein Extraction Culture->Extraction Proteomics Proteomics (2D-PAGE, LC-MS/MS) - Identify induced enzymes Extraction->Proteomics Metabolomics Metabolomics (GC-MS, LC-MS) - Identify intermediates Extraction->Metabolomics Enzyme_Assay 4. Enzyme Assays - Determine kinetic parameters Proteomics->Enzyme_Assay Flux_Analysis 5. Metabolic Flux Analysis - Quantify pathway efficiency Metabolomics->Flux_Analysis Data_Integration 6. Data Integration and Model Building Enzyme_Assay->Data_Integration Flux_Analysis->Data_Integration

References

Validating Gene Function in the 3-Oxo-5,6-dehydrosuberyl-CoA Pathway: A Comparison of Knockout and Alternative Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorously validating the function of specific genes within a metabolic pathway is a cornerstone of discovery. In the context of the bacterial 3-Oxo-5,6-dehydrosuberyl-CoA pathway, a critical route for the catabolism of phenylacetic acid, gene knockouts are a powerful tool. This guide provides a comparative overview of using gene knockouts versus alternative methods to elucidate gene function in this pathway, supported by experimental data and detailed protocols.

The this compound pathway is a key catabolic route in various bacteria, including the model organism Escherichia coli, enabling them to utilize phenylacetic acid as a carbon and energy source. The pathway involves a series of enzymatic reactions encoded by the paa gene cluster. Understanding the precise role of each gene is crucial for applications ranging from bioremediation to the development of novel antimicrobial targets.

Gene Knockout Approaches: A Direct Assessment of Function

Creating a null mutation in a target gene, or a "knockout," provides the most direct evidence of its role in a biological process. By observing the resulting phenotype, researchers can infer the function of the disrupted gene. Two widely used techniques for generating gene knockouts in E. coli are Lambda Red recombineering and CRISPR/Cas9-mediated gene editing.

Comparison of Gene Knockout Methods
FeatureLambda Red RecombineeringCRISPR/Cas9
Mechanism Homologous recombination mediated by the bacteriophage λ Red proteins (Gam, Bet, Exo).RNA-guided DNA cleavage by the Cas9 nuclease, followed by cellular DNA repair mechanisms.
Efficiency Moderate to high, can be variable.High, often resulting in a large proportion of edited cells.
Scarless Modification Can be adapted for scarless deletions, but often leaves a "scar" sequence.Readily facilitates scarless modifications.
Multiplexing Possible, but can be cumbersome.Well-suited for multiplexed gene editing.
Off-target Effects Generally low, dependent on the length of homology arms.A potential concern, requires careful guide RNA design and off-target analysis.
Experimental Data: Phenotypic Effects of paa Gene Knockouts

Gene knockouts in the paa cluster have demonstrated the essentiality of these genes for growth on phenylacetic acid.

Gene KnockoutOrganismPhenotypeQuantitative Data
paaZPseudomonas donghuensisGrowth defect on phenylacetic acid as the sole carbon source.[1]Significant reduction in optical density (OD600) compared to wild-type when grown on PAA.[1]
paaEEscherichia coliInability to grow on phenylacetic acid as the sole carbon source.No significant increase in cell density in minimal medium with PAA.
paaBAcinetobacter baumanniiAltered growth kinetics in the presence of certain antibiotics.Statistically significant differences in growth curves compared to wild-type in the presence of kanamycin and gentamicin.

Visualizing the Workflow for Gene Validation via Knockouts

Gene_Validation_Workflow cluster_knockout Gene Knockout Generation cluster_phenotype Phenotypic Analysis cluster_interpretation Data Interpretation start Select Target Gene (e.g., paaZ) construct Design & Construct Knockout Cassette/ gRNA Plasmid start->construct transform Transform into E. coli construct->transform select Select & Verify Mutants (PCR, Sequencing) transform->select growth Growth Curve Analysis (PAA as sole carbon source) select->growth metabolite Metabolite Analysis (LC-MS/GC-MS) select->metabolite compare Compare Mutant vs. Wild-Type growth->compare metabolite->compare conclude Infer Gene Function compare->conclude PAA_Pathway PAA Phenylacetic Acid PAA_CoA Phenylacetyl-CoA PAA->PAA_CoA PaaK Epoxide Ring-1,2-epoxyphenylacetyl-CoA PAA_CoA->Epoxide PaaABCDE Oxepin_CoA Oxepin-CoA Epoxide->Oxepin_CoA PaaG Dehydrosuberyl_semialdehyde This compound semialdehyde Oxepin_CoA->Dehydrosuberyl_semialdehyde PaaZ (Hydrolase domain) Dehydrosuberyl_CoA This compound Dehydrosuberyl_semialdehyde->Dehydrosuberyl_CoA PaaZ (Dehydrogenase domain) Beta_oxidation β-Oxidation Dehydrosuberyl_CoA->Beta_oxidation Validation_Choice start Goal: Validate Gene Function q1 Is direct evidence of in vivo role needed? start->q1 knockout Gene Knockout (Lambda Red or CRISPR) q1->knockout Yes alternatives Alternative Methods q1->alternatives No/Complementary q2 Is biochemical activity the primary question? alternatives->q2 enzyme_assay Enzyme Assay q2->enzyme_assay Yes q3 Is a global view of cellular changes desired? q2->q3 No omics Metabolomics or Transcriptomics q3->omics Yes complementation Gene Complementation q3->complementation No, confirm knockout phenotype

References

A Comparative Guide to Aromatic Degradation Pathways: Aerobic vs. Anaerobic Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biological degradation of aromatic compounds is a cornerstone of environmental biotechnology and plays a crucial role in the detoxification of pollutants and the cycling of carbon. Microorganisms have evolved two principal strategies to dismantle the stable aromatic ring: aerobic pathways, which utilize molecular oxygen, and anaerobic pathways, which proceed in its absence. This guide provides an objective comparison of the efficiency of these distinct metabolic routes, supported by experimental data, detailed protocols, and visual pathway representations to aid researchers in understanding and harnessing these complex biological processes.

Quantitative Comparison of Degradation Efficiencies

The efficiency of aromatic degradation is influenced by numerous factors, including the specific compound, the microbial species present, and the environmental conditions. Generally, aerobic degradation is faster and more efficient for a wider range of aromatic compounds due to the higher energy yield of aerobic respiration.[1] However, anaerobic pathways are vital in oxygen-depleted environments such as sediments, waterlogged soils, and the subsurface.

Below is a summary of experimentally determined degradation rates and key enzyme kinetics for representative aromatic hydrocarbons under both aerobic and anaerobic conditions. It is important to note that these values are compiled from various studies and experimental conditions may differ.

Aromatic CompoundConditionOrganism/ConsortiumDegradation RateHalf-life (t½)Key EnzymeApparent K_m_Reference
Benzene AerobicPseudomonas putida~2.6 mg/mg biomass/day-Toluene Dioxygenase-[2]
Anaerobic (Nitrate-reducing)Dechloromonas strain RCB~0.012 mM/day---[2]
Toluene AerobicThauera sp. strain DNT-1~0.15 mM/hour-Toluene Dioxygenase-[3][4]
Anaerobic (Denitrifying)Thauera sp. strain DNT-1~0.02 mM/hour-Benzylsuccinate Synthase-[3][4]
o-Xylene AerobicAquifer material-~8 days--[5]
Anaerobic (Methanogenic)Methanogenic consortium-~200-255 days (adaptation)--[6]
Naphthalene AerobicShewanella putrefaciensHigh-Naphthalene Dioxygenase-[7]
Anaerobic (Nitrate-reducing)Vibrio sp. & Pseudomonas sp.24 µM in 6-8 h---[8]
AnaerobicShewanella putrefaciensHigher than aerobic---[7]
Phenanthrene AerobicShewanella putrefaciensModerate---[7]
AnaerobicShewanella putrefaciensHigher than aerobic---[7]
Dibenzothiophene AerobicShewanella putrefaciens40.44 ± 0.04%---[7]
AnaerobicShewanella putrefaciens41.35 ± 0.02%---[7]

Key Enzymatic Steps and Pathway Visualizations

The fundamental difference between aerobic and anaerobic degradation lies in the initial activation of the aromatic ring. Aerobic pathways employ oxygenases to hydroxylate the ring, making it susceptible to cleavage. In contrast, anaerobic pathways utilize a variety of reductive strategies to overcome the ring's stability, often involving the formation of a benzoyl-CoA intermediate.

Aerobic Aromatic Degradation Pathway

Aerobic degradation is typically initiated by dioxygenase enzymes that incorporate both atoms of molecular oxygen into the aromatic ring, forming a cis-dihydrodiol. This is followed by dehydrogenation to a catechol or a substituted catechol, which then undergoes ring cleavage by either ortho- or meta-cleavage dioxygenases.

Aerobic_Pathway Aromatic_Hydrocarbon Aromatic Hydrocarbon cis_Dihydrodiol cis-Dihydrodiol Aromatic_Hydrocarbon->cis_Dihydrodiol Dioxygenase (+ O2) Catechol Catechol cis_Dihydrodiol->Catechol Dehydrogenase Ring_Cleavage_Products Ring Cleavage Products Catechol->Ring_Cleavage_Products Dioxygenase (ortho- or meta-cleavage) TCA_Cycle TCA Cycle Ring_Cleavage_Products->TCA_Cycle

Caption: Generalized aerobic degradation pathway for aromatic hydrocarbons.

Anaerobic Aromatic Degradation Pathway (via Benzoyl-CoA)

A common strategy in anaerobic degradation involves the conversion of various aromatic compounds to the central intermediate, benzoyl-CoA. This intermediate is then dearomatized by the key enzyme benzoyl-CoA reductase in an ATP-dependent reaction. The resulting alicyclic compound is then further metabolized through a series of reactions resembling beta-oxidation.

Anaerobic_Pathway Aromatic_Compound Aromatic Compound Benzoyl_CoA Benzoyl-CoA Aromatic_Compound->Benzoyl_CoA Activation Cyclohex_1_5_diene_1_carboxyl_CoA Cyclohex-1,5-diene- 1-carboxyl-CoA Benzoyl_CoA->Cyclohex_1_5_diene_1_carboxyl_CoA Benzoyl-CoA Reductase (+ 2 ATP) Alicyclic_Intermediates Alicyclic Intermediates Cyclohex_1_5_diene_1_carboxyl_CoA->Alicyclic_Intermediates Hydration, Oxidation Central_Metabolism Central Metabolism Alicyclic_Intermediates->Central_Metabolism β-Oxidation-like reactions

Caption: Generalized anaerobic degradation pathway via the benzoyl-CoA intermediate.

Experimental Protocols

To facilitate comparative studies on the efficiency of aromatic degradation pathways, a detailed methodology for a key microcosm experiment is provided below.

Experimental Protocol: Comparative Microcosm Study of Aerobic and Anaerobic Degradation

This protocol outlines the setup of parallel aerobic and anaerobic microcosms to compare the degradation of a target aromatic compound.

1. Materials and Reagents:

  • Microcosm Vessels: Serum bottles (e.g., 120 mL) with butyl rubber stoppers and aluminum crimp seals.

  • Minimal Salts Medium (MSM): Prepare a sterile, defined mineral medium appropriate for the microbial culture. The composition should be optimized for the specific microorganisms being studied.

  • Aromatic Compound: A stock solution of the target aromatic hydrocarbon (e.g., toluene, naphthalene) in a suitable solvent (e.g., methanol, acetone) at a known concentration.

  • Inoculum: An enriched microbial culture or a pure strain capable of degrading the target aromatic compound. For environmental studies, a soil or sediment slurry from a contaminated site can be used.

  • For Anaerobic Setup:

    • Reducing agent (e.g., sodium sulfide, cysteine).

    • Resazurin (as a redox indicator).

    • Electron acceptors (e.g., nitrate, sulfate, ferric iron, depending on the desired anaerobic condition).

    • Inert gas (e.g., N₂/CO₂ mixture) for purging.

  • For Aerobic Setup:

    • A shaker incubator to ensure adequate aeration.

  • Analytical Equipment:

    • Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) for quantifying the aromatic compound and its metabolites.[9][10]

    • Spectrophotometer for measuring culture density (OD₆₀₀).

2. Microcosm Setup:

  • Preparation of Anaerobic Medium:

    • Dispense the MSM into serum bottles.

    • Add resazurin and the appropriate electron acceptor.

    • Boil the medium to remove dissolved oxygen.

    • While the medium is still hot, purge the headspace with an inert gas mixture for several minutes.

    • Seal the bottles with butyl rubber stoppers and aluminum crimps.

    • Autoclave the sealed bottles.

    • Before inoculation, add a sterile, anoxic solution of the reducing agent. The disappearance of the pink color of resazurin indicates anaerobic conditions.

  • Preparation of Aerobic Medium:

    • Dispense the MSM into serum bottles.

    • Seal the bottles with foam stoppers or loose-fitting caps to allow for gas exchange.

    • Autoclave the bottles.

  • Inoculation and Substrate Addition:

    • Inoculate both aerobic and anaerobic microcosms with the prepared inoculum to a final desired cell density.

    • Add the target aromatic compound from the stock solution to achieve the desired initial concentration.

    • Prepare sterile, uninoculated controls for both aerobic and anaerobic conditions to account for abiotic losses.

    • Prepare inoculated controls without the aromatic compound to monitor background microbial activity.

3. Incubation:

  • Incubate the aerobic microcosms in a shaker incubator at an appropriate temperature and shaking speed (e.g., 25-30°C, 150 rpm).

  • Incubate the anaerobic microcosms in the dark at a constant temperature.

4. Sampling and Analysis:

  • At regular time intervals, sacrifice triplicate microcosms from each experimental condition.

  • Aqueous Phase Analysis:

    • Withdraw a known volume of the aqueous phase.

    • Extract the aromatic compound and its metabolites using a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Analyze the extracts by GC or HPLC to determine the concentrations of the parent compound and any identified intermediates.[11][12]

  • Headspace Analysis (for volatile compounds):

    • For volatile aromatic compounds, analyze the headspace gas using a gas-tight syringe and GC.

  • Microbial Growth:

    • Measure the optical density (OD₆₀₀) of the culture or perform protein assays to estimate biomass.

5. Data Analysis:

  • Plot the concentration of the aromatic compound over time for both aerobic and anaerobic conditions.

  • Calculate the degradation rate and the half-life of the compound under each condition.

  • Identify and quantify any major metabolic intermediates.

  • Correlate the degradation of the substrate with microbial growth.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Microcosm Setup cluster_incubation Incubation cluster_analysis Sampling & Analysis cluster_data Data Interpretation Aerobic_Setup Aerobic Microcosms (with O2) Aerobic_Incubation Shaker Incubator Aerobic_Setup->Aerobic_Incubation Anaerobic_Setup Anaerobic Microcosms (without O2) Anaerobic_Incubation Static Incubator (Dark) Anaerobic_Setup->Anaerobic_Incubation Sampling Time-course Sampling Aerobic_Incubation->Sampling Anaerobic_Incubation->Sampling Quantification GC/HPLC Analysis (Parent Compound & Metabolites) Sampling->Quantification Biomass OD600 / Protein Assay Sampling->Biomass Degradation_Kinetics Degradation Rates & Half-lives Quantification->Degradation_Kinetics Pathway_ID Metabolite Identification Quantification->Pathway_ID Comparison Efficiency Comparison Degradation_Kinetics->Comparison Pathway_ID->Comparison

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 3-Oxo-5,6-dehydrosuberyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) or official disposal protocol for 3-Oxo-5,6-dehydrosuberyl-CoA was found in the available resources. The following procedures are based on the general chemical properties of thioesters and coenzyme A derivatives. It is imperative that all laboratory safety protocols are strictly followed and a risk assessment is performed before proceeding.

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. The primary method for disposal of this compound involves chemical degradation to less reactive and hazardous substances prior to final disposal in accordance with local regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, ensure you are equipped with the appropriate Personal Protective Equipment (PPE), including:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles and a face shield

  • A laboratory coat

All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent inhalation of any potential aerosols or vapors. An eyewash station and safety shower must be readily accessible.

Core Disposal Principle: Chemical Degradation

The central strategy for the safe disposal of this compound is the cleavage of the thioester bond. Thioesters are susceptible to hydrolysis, aminolysis, and thiolysis, which break the molecule down into a carboxylic acid and a thiol component.[1][2] These degradation products are generally less reactive and can be disposed of more safely.

Summary of Chemical Degradation Methods

The following table summarizes the primary methods for the chemical degradation of thioesters like this compound.

Degradation MethodPrinciple of ReactionReagentsKey Considerations
Alkaline Hydrolysis Nucleophilic attack by hydroxide ions on the thioester carbonyl, leading to the formation of a carboxylate salt and a thiol.Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution.A common and effective method. The resulting thiol may have a strong odor and should be handled accordingly.
Acidic Hydrolysis Protonation of the carbonyl oxygen, followed by nucleophilic attack by water, to yield a carboxylic acid and a thiol.[3]Dilute strong acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).Generally slower than alkaline hydrolysis.
Aminolysis Nucleophilic acyl substitution with an amine, resulting in the formation of an amide and a thiol.[4]Ammonia solution or other primary/secondary amines.The reaction rate can be slow and may require an excess of the amine.[4]
Hydroxylamine Cleavage Reaction with hydroxylamine to form a hydroxamic acid and release the thiol.[5][6]Hydroxylamine hydrochloride (NH₂OH·HCl) solution, often buffered.A specific method used for the cleavage of thioesters.[5]

Experimental Protocols for Degradation

The following are detailed step-by-step protocols for the chemical degradation of this compound prior to disposal.

Protocol 1: Alkaline Hydrolysis

This is the recommended and most straightforward method for laboratory-scale disposal.

  • Preparation: In a designated glass container (e.g., a beaker or flask) of appropriate size, dissolve the this compound waste in a minimal amount of a compatible solvent (e.g., water, ethanol, or a mixture).

  • Reaction: While stirring in a chemical fume hood, slowly add a 1 M solution of sodium hydroxide (NaOH) in excess. A general rule is to use at least 2 molar equivalents of NaOH relative to the estimated amount of the thioester.

  • Monitoring: Allow the mixture to stir at room temperature for several hours (e.g., 2-4 hours) to ensure complete hydrolysis. The disappearance of the thioester can be monitored by a suitable analytical technique if required (e.g., TLC or LC-MS).

  • Neutralization: Once the reaction is complete, carefully neutralize the solution by slowly adding a 1 M solution of hydrochloric acid (HCl). Monitor the pH with pH paper or a pH meter until it is in the neutral range (pH 6-8).

  • Disposal: The resulting neutralized aqueous solution containing the degradation products (3-oxo-5,6-dehydrosuberic acid and coenzyme A) can now be disposed of as aqueous chemical waste in accordance with your institution's and local environmental regulations.

Protocol 2: Aminolysis

This method is an alternative to alkaline hydrolysis.

  • Preparation: Dissolve the this compound waste in a suitable solvent in a sealable glass container.

  • Reaction: In a chemical fume hood, add a significant excess of a concentrated ammonia solution (e.g., 2 M ammonium hydroxide).

  • Incubation: Seal the container and allow the reaction to proceed at room temperature for an extended period (e.g., 12-24 hours). Gentle heating may accelerate the reaction, but ensure the container is appropriately pressure-rated.

  • Verification and Disposal: After the incubation period, the resulting solution can be neutralized if necessary and disposed of as aqueous chemical waste according to local guidelines.

Disposal Workflow and Logical Relationships

The following diagram illustrates the decision-making process and workflow for the safe disposal of this compound.

Disposal_Workflow start Start: this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood select_method Select Degradation Method fume_hood->select_method alkaline Alkaline Hydrolysis (Recommended) select_method->alkaline Primary aminolysis Aminolysis select_method->aminolysis Alternative add_naoh Add excess 1M NaOH solution alkaline->add_naoh add_amine Add excess ammonia solution aminolysis->add_amine stir Stir for 2-4 hours at RT add_naoh->stir neutralize Neutralize with 1M HCl to pH 6-8 stir->neutralize incubate Incubate for 12-24 hours add_amine->incubate incubate->neutralize dispose Dispose as Aqueous Chemical Waste per Local Regulations neutralize->dispose

Caption: Disposal workflow for this compound.

References

Essential Safety and Handling Guidance for 3-Oxo-5,6-dehydrosuberyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling 3-Oxo-5,6-dehydrosuberyl-CoA must prioritize safety due to the lack of specific hazard data. The following provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure safe handling in the laboratory.

Personal Protective Equipment (PPE) Recommendations

Given the unknown specific hazards of this compound, a conservative approach to PPE is warranted. The following table summarizes the recommended PPE for various laboratory operations.

Operation Recommended PPE Rationale
Handling Small Quantities in Solution (e.g., µL to mL) - Standard laboratory coat- Nitrile gloves- Safety glasses with side shieldsMinimizes risk of incidental skin and eye contact with low-volume solutions.
Handling Powders or Generating Aerosols - Standard laboratory coat- Nitrile gloves (double-gloving recommended)- Chemical splash goggles or a face shield- Fume hood or other ventilated enclosure- Respiratory protection (e.g., N95 respirator) may be necessary based on risk assessmentProtects against inhalation of fine particles and more extensive skin and eye contact.[1]
Weighing and Preparing Stock Solutions - Standard laboratory coat- Nitrile gloves- Chemical splash goggles- Use of a balance with a draft shield or within a fume hoodControls exposure during the handling of solid material.
Emergency Spill or Release - Chemical-resistant coveralls- Chemical-resistant gloves (e.g., butyl rubber)- Chemical splash goggles and face shield- Appropriate respiratory protection (based on the scale of the spill)Provides comprehensive protection during cleanup of a significant spill.[2][3]

Operational and Disposal Plans

A clear, step-by-step plan for the handling and disposal of this compound is critical for laboratory safety.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE (lab coat, gloves, safety glasses) during inspection.

  • Storage: Store the compound in a tightly sealed, clearly labeled container. Based on the stability of similar Coenzyme A esters, storage at -20°C or -80°C is recommended to maintain integrity.[4]

  • Inventory: Maintain an accurate inventory of the compound, including the amount received, used, and remaining.

Handling and Use
  • Designated Area: Handle this compound in a designated area, such as a chemical fume hood, especially when handling the solid form or creating solutions.

  • Avoid Inhalation and Contact: Take precautions to avoid the formation of dust and aerosols.[1] Avoid direct contact with skin and eyes.

  • Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Disposal Plan
  • Waste Collection: Collect all waste materials containing this compound in a designated, labeled, and sealed waste container. This includes unused compound, contaminated consumables (e.g., pipette tips, tubes), and cleaning materials from spills.

  • Waste Disposal: Dispose of the chemical waste through your institution's hazardous waste management program.[1] Do not dispose of it down the drain or in the regular trash.

  • Decontamination: Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., 70% ethanol) or a suitable laboratory detergent.

Experimental Protocols

While specific experimental protocols for this compound are not provided in the search results, general methodologies for the synthesis and purification of similar Coenzyme A esters can be adapted.

General Chemo-Enzymatic Synthesis of CoA Esters

This method is often employed for producing various CoA-thioesters.[5]

  • Activation of the Carboxylic Acid: The corresponding carboxylic acid (3-oxo-5,6-dehydrosuberic acid) is activated. This can be achieved through various chemical methods, such as conversion to an N-hydroxysuccinimide (NHS) ester or using a carbodiimide coupling agent.

  • Thioester Formation: The activated carboxylic acid is then reacted with Coenzyme A (in its free thiol form) in a suitable buffer to form the thioester bond.

  • Purification: The resulting this compound is typically purified using chromatographic techniques such as solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).[4][6]

Visual Guidance

PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Plan to handle This compound check_form Is the compound a powder or solution? start->check_form check_quantity What is the quantity being handled? check_form->check_quantity Solution ppe_high Enhanced PPE: - Standard PPE plus... - Fume Hood - Goggles/Face Shield - Respiratory Protection (if needed) check_form->ppe_high Powder ppe_low Standard PPE: - Lab Coat - Gloves - Safety Glasses check_quantity->ppe_low Small (<10 mL) check_quantity->ppe_high Large (>10 mL) proceed Proceed with Experiment ppe_low->proceed ppe_high->proceed

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。